molecular formula C14H12N2O2S B074062 Zolimidine CAS No. 1222-57-7

Zolimidine

カタログ番号: B074062
CAS番号: 1222-57-7
分子量: 272.32 g/mol
InChIキー: VSLIUWLPFRVCDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zolimidine (CAS 1222-85-3) is a structurally unique, non-imidazole-based histamine H2-receptor antagonist recognized for its potent gastroprotective and anti-ulcer properties in preclinical research. Unlike classical H2 antagonists, this compound demonstrates a specific cytoprotective effect that is partially independent of its antisecretory activity, making it a valuable pharmacological tool for investigating the complex mechanisms of gastric mucosal defense and repair. Its primary research applications include the study of peptic ulcer disease pathogenesis, the role of histamine in gastric acid secretion, and the exploration of cytoprotective pathways involving endogenous prostaglandins and the mucosal barrier. Researchers utilize this compound to dissect the signaling cascades downstream of H2 receptor activation and to develop novel therapeutic strategies for gastrointestinal disorders. This high-purity compound is provided exclusively to support rigorous in vitro and in vivo scientific investigations. All chemical properties, including molecular formula, weight, and structure, are verified to ensure experimental reproducibility and reliability.

特性

IUPAC Name

2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLIUWLPFRVCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057630
Record name Zolimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222-57-7
Record name Zolimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zolimidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolimidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13593
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zolimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zolimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF001N8QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zolimidine's Protective Action on Gastric Mucosa: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolimidine, an imidazopyridine derivative, has demonstrated significant gastroprotective effects. This technical guide synthesizes the available information on its mechanism of action at the gastric mucosal level. The core activities of this compound identified in preclinical and clinical research are its ability to enhance gastric mucus production and reduce gastric acid secretion. While foundational studies from the 1970s established these effects, access to the full quantitative data and detailed experimental protocols from these seminal papers is limited in currently available literature. This document provides a comprehensive overview of the known mechanisms, outlines likely experimental methodologies of the era, and presents visual representations of the relevant physiological pathways.

Introduction

This compound emerges from the class of imidazopyridine compounds, which have been investigated for their therapeutic effects on acid-related gastrointestinal disorders. Early research into this compound identified it as a non-anticholinergic agent with potent gastroprotective properties. Its primary therapeutic value lies in its dual action of reinforcing the gastric mucosal barrier and controlling gastric acidity, making it a subject of interest for the treatment and prevention of peptic ulcers and other forms of gastric mucosal injury.

Core Mechanisms of Action

This compound's protective effects on the gastric mucosa are primarily attributed to two key mechanisms:

  • Enhancement of Gastric Mucus Production: this compound has been shown to increase the secretion and synthesis of gastric mucus.[1] This is a critical cytoprotective mechanism, as the mucus layer forms a physical barrier that protects the gastric epithelium from the corrosive effects of hydrochloric acid and pepsin. Electron microscopy studies of gastric epithelial cells from rats treated with this compound revealed an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface of the Golgi apparatus, cellular organelles crucial for protein and lipid synthesis and secretion, providing a cellular basis for the observed increase in mucus production.[1]

  • Antisecretory Activity: The compound exhibits gastric antisecretory properties, antagonizing acid hypersecretion induced by secretagogues such as pentagastrin (B549294) and histamine (B1213489).[2] This reduction in gastric acid output alleviates the aggressive factors contributing to mucosal damage.

Experimental Protocols

Animal Models for Ulcer Induction

A variety of in vivo models in rats were likely used to assess the anti-ulcer activity of this compound. These models are designed to induce gastric lesions through different pathophysiological mechanisms.

  • Stress-Induced Ulcers: A common model involves subjecting rats to restraint and cold stress, which is known to produce gastric erosions.[1]

  • NSAID-Induced Ulcers: Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) or indomethacin (B1671933) would have been used to induce gastric ulcers, as they inhibit prostaglandin (B15479496) synthesis, a key protective factor for the gastric mucosa.[3]

  • Chemically-Induced Ulcers: The administration of necrotizing agents such as ethanol (B145695) would have been used to assess the cytoprotective effects of this compound.

Assessment of Gastric Mucus Production

The effect of this compound on gastric mucus was likely quantified by measuring the amount of mucus adhering to the gastric mucosa. This could have involved staining techniques, such as with Alcian blue, followed by spectrophotometric quantification of the extracted dye.

Evaluation of Gastric Acid Secretion

The antisecretory effects of this compound would have been studied in models like the Shay rat (pylorus-ligated rat), where gastric juice can be collected over a period of time to measure volume and acid concentration. Alternatively, in vivo perfusion of the stomach in anesthetized rats, with stimulation of acid secretion by histamine or pentagastrin, would have allowed for the direct measurement of the inhibitory effect of this compound.

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects have not been fully elucidated in the available literature. However, based on the known physiology of gastric protection, we can infer the likely involvement of key intracellular signaling molecules. It is important to note that a direct modulatory effect of this compound on these pathways has not been definitively demonstrated in the searched literature.

The following diagram illustrates the general signaling pathways involved in gastric mucosal defense, which are the likely targets for a gastroprotective agent like this compound.

Gastric Mucosal Defense Pathways cluster_0 Protective Factors cluster_1 Aggressive Factors cluster_2 Gastric Mucosal Cell Prostaglandins Prostaglandins (PGE2) Mucus Mucus Secretion Prostaglandins->Mucus Stimulates Bicarbonate Bicarbonate Secretion Prostaglandins->Bicarbonate Stimulates BloodFlow Mucosal Blood Flow Prostaglandins->BloodFlow Increases EP3Receptor EP3 Receptor Prostaglandins->EP3Receptor Activates This compound This compound This compound->Mucus Stimulates GastricAcid Gastric Acid (H+) This compound->GastricAcid Inhibits Mucus->GastricAcid Neutralizes Bicarbonate->GastricAcid Neutralizes Pepsin Pepsin GastricAcid->Pepsin Activates NSAIDs NSAIDs NSAIDs->Prostaglandins Inhibits Synthesis cAMP ↓ cAMP EP3Receptor->cAMP ProtonPump H+/K+ ATPase (Proton Pump) cAMP->ProtonPump Inhibits ProtonPump->GastricAcid Secretes MucusGranules Mucus Granules

Caption: General pathways in gastric mucosal defense and potential points of action for this compound.

The following diagram illustrates a likely experimental workflow for assessing the gastroprotective effect of this compound in a preclinical setting.

Experimental Workflow for this compound start Animal Model Selection (e.g., Rats) grouping Grouping: 1. Control (Vehicle) 2. Ulcerogen (e.g., NSAID) 3. This compound + Ulcerogen start->grouping treatment Oral Administration of this compound or Vehicle grouping->treatment induction Induction of Gastric Ulcers treatment->induction euthanasia Euthanasia and Stomach Excision induction->euthanasia analysis Analysis euthanasia->analysis ulcer_index Ulcer Index Calculation analysis->ulcer_index histology Histopathological Examination analysis->histology biochemical Biochemical Assays (Mucus, Acid Content) analysis->biochemical results Data Analysis and Interpretation ulcer_index->results histology->results biochemical->results

Caption: A typical experimental workflow for evaluating the anti-ulcer activity of this compound.

Quantitative Data Summary

A comprehensive summary of quantitative data from the original research on this compound is not possible due to the limited accessibility of the full-text articles. The available abstracts confirm the gastroprotective and antisecretory effects but lack the specific numerical data required for a comparative table. Future research or the retrieval of these original publications would be necessary to populate such a table.

Conclusion

This compound is a gastroprotective agent with a dual mechanism of action involving the enhancement of gastric mucus production and the inhibition of gastric acid secretion. While the foundational research from the 1970s established its efficacy in preclinical models and early clinical studies, a detailed quantitative understanding of its effects and the specific signaling pathways it modulates requires further investigation or access to the original, detailed experimental data. The information available strongly supports the therapeutic potential of this compound and similar imidazopyridine derivatives in the management of gastric mucosal disorders. This whitepaper serves as a guide to the established knowledge and a framework for future research into this compound.

References

In-Depth Technical Guide: Synthesis and Chemical Properties of Zolimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolimidine is a gastroprotective agent, previously marketed for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Its therapeutic effect is primarily attributed to its ability to enhance the gastric mucosal barrier. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and proposed mechanism of action of this compound, intended for professionals in drug development and chemical research. This document details synthetic methodologies, presents physicochemical data in a structured format, and illustrates key pathways and workflows through diagrams.

Synthesis of this compound

The core structure of this compound is 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine. Several synthetic routes to this compound have been developed, primarily focusing on the construction of the imidazo[1,2-a]pyridine (B132010) ring system. The most common and efficient methods involve the condensation of a 2-aminopyridine (B139424) with a substituted phenacyl halide or a related ketone.

I₂/CuO-Promoted One-Pot Synthesis

A highly efficient one-pot synthesis of this compound has been reported, achieving a yield of 95%.[2] This method utilizes 1-(4-(methylsulfonyl)phenyl)ethanone and 2-aminopyridine as starting materials, with iodine and copper(II) oxide as promoters.

Experimental Protocol:

A detailed experimental protocol for this specific synthesis is not publicly available. However, a representative procedure based on similar I₂/CuO-promoted syntheses of imidazo[1,2-a]pyridines is as follows:

  • To a solution of 1-(4-(methylsulfonyl)phenyl)ethanone (1.0 mmol) and 2-aminopyridine (1.2 mmol) in methanol (B129727) (10 mL), iodine (1.5 mmol) and copper(II) oxide (0.2 mmol) are added.

  • The reaction mixture is stirred at reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between a saturated aqueous solution of sodium thiosulfate (B1220275) and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Copper-Catalyzed Synthesis

Copper-catalyzed methods have also been employed for the gram-scale synthesis of this compound.[1] These reactions typically involve the oxidative cyclization of 2-aminopyridines and methyl aryl ketones.

Ortoleva-King Type Synthesis

The Ortoleva-King reaction provides another route to the imidazo[1,2-a]pyridine core of this compound. This method involves the reaction of 2-aminopyridine with a ketone in the presence of iodine.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₂N₂O₂S[3]
Molecular Weight 272.32 g/mol [3]
Melting Point 242-244 °C
Appearance Crystalline solid
Solubility Water: 0.0187 mg/mL (calculated) DMSO: 50 mg/mL In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL[4][5]
logP (calculated) 1.63 - 2.43[4]
pKa (calculated) Strongest Acidic: 19.68 Strongest Basic: 5.64[4]
CAS Number 1222-57-7[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength determined by the UV absorption maximum of this compound.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound.

Mechanism of Action: Gastroprotective Effects

This compound exerts its gastroprotective effects primarily by enhancing the gastric mucosal barrier.[7] This is achieved through the stimulation of gastric mucus production. The proposed signaling pathway for this action involves the prostaglandin (B15479496) cascade.

Prostaglandin E₂ (PGE₂) is a key mediator in the stomach that stimulates mucus and bicarbonate secretion.[8][9] This effect is mediated through the EP4 receptor, a G-protein coupled receptor.[10] Activation of the EP4 receptor leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to increased transcription of mucin genes (e.g., MUC5AC and MUC6) and subsequent synthesis and secretion of mucus.[11]

Studies have shown that treatment with this compound leads to an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface of the Golgi apparatus in gastric epithelial cells.[7] This morphological change is consistent with an upregulation of protein synthesis and secretion machinery, which would be required for increased mucin production. While a direct interaction between this compound and the prostaglandin pathway has not been definitively established, it is plausible that this compound acts as a modulator of this pathway, leading to its observed gastroprotective effects.

Visualizations

Synthetic Pathway of this compound

G Synthetic Pathway of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_aminopyridine 2-Aminopyridine reaction_step I₂/CuO, MeOH, Reflux 2_aminopyridine->reaction_step ketone 1-(4-(methylsulfonyl)phenyl)ethanone ketone->reaction_step This compound This compound reaction_step->this compound

Caption: I₂/CuO-Promoted One-Pot Synthesis of this compound.

Proposed Signaling Pathway for this compound's Gastroprotective Effect

Proposed Signaling Pathway for this compound's Gastroprotective Effect This compound This compound PGE2_synthesis Prostaglandin E₂ (PGE₂) Synthesis/Release This compound->PGE2_synthesis stimulates? EP4_receptor EP4 Receptor PGE2_synthesis->EP4_receptor activates adenylyl_cyclase Adenylyl Cyclase EP4_receptor->adenylyl_cyclase activates cAMP cAMP adenylyl_cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA transcription_factors Transcription Factors (e.g., CREB) PKA->transcription_factors mucin_gene_expression Mucin Gene Expression (MUC5AC, MUC6) transcription_factors->mucin_gene_expression mucin_synthesis Mucin Synthesis (ER/Golgi) mucin_gene_expression->mucin_synthesis mucus_secretion Mucus Secretion mucin_synthesis->mucus_secretion gastric_protection Enhanced Gastric Mucosal Barrier mucus_secretion->gastric_protection

Caption: this compound may enhance mucus production via the Prostaglandin E₂ pathway.

Experimental Workflow for this compound Analysis

Experimental Workflow for this compound Analysis sample_prep Sample Preparation (e.g., dissolution in mobile phase) hplc_injection HPLC Injection sample_prep->hplc_injection nmr_analysis NMR Analysis (Structure Confirmation, Purity) sample_prep->nmr_analysis chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection chromatographic_separation->uv_detection data_analysis Data Analysis (Peak Integration, Quantification) uv_detection->data_analysis

Caption: A typical analytical workflow for the characterization of this compound.

References

In-Vitro Activity of Zolimidine on Mucus Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolimidine, a gastroprotective agent, has been historically noted for its "mucopoietic" (mucus-forming) action, primarily based on early in-vivo observations.[1] However, a significant gap exists in the scientific literature regarding its direct effects on mucus-secreting cells in a controlled in-vitro environment. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's impact on mucus secretion and presents a detailed framework for its in-vitro investigation. The guide outlines relevant cell models, experimental protocols for quantifying mucus and mucin production, and potential signaling pathways for mechanistic studies. The objective is to equip researchers with the necessary tools to systematically evaluate the in-vitro activity of this compound on mucus secretion, thereby facilitating a deeper understanding of its mechanism of action and supporting its potential development for muco-regulatory therapies.

Introduction to this compound and Mucus Secretion

The mucus layer, composed primarily of water, electrolytes, and large glycoproteins called mucins, serves as a critical protective barrier in the gastrointestinal and respiratory tracts. In the stomach, it shields the epithelium from the harsh acidic environment and enzymatic digestion. Mucins, such as MUC5AC and MUC6 in the stomach and MUC2 in the intestine, are the primary drivers of the viscoelastic properties of mucus. The regulation of mucin gene expression, synthesis, and secretion is a complex process involving various signaling pathways. Given the historical context of this compound's effects on mucus, a thorough in-vitro investigation is warranted to elucidate its direct cellular and molecular mechanisms.

Proposed In-Vitro Models for Studying this compound's Effect on Mucus Secretion

The selection of an appropriate in-vitro model is crucial for studying the effects of this compound on mucus secretion. For gastrointestinal applications, human-derived cell lines are preferred.

  • HT29-MTX Goblet-Like Cell Monolayer: The HT29 cell line, particularly the methotrexate-resistant subclone HT29-MTX, differentiates into mucus-producing goblet-like cells.[7][8] This model is well-established for studying the regulation of MUC2, the primary intestinal mucin.

  • Caco-2/HT29-MTX Co-culture: A co-culture of Caco-2 cells (which form a polarized epithelial monolayer) and HT29-MTX cells creates a more physiologically relevant model of the intestinal epithelium, containing both absorptive enterocytes and mucus-secreting goblet cells.[7][8] This model allows for the study of both mucus secretion and its impact on epithelial barrier function.

For potential respiratory applications, the following cell lines are relevant:

  • NCI-H292 Human Mucoepidermoid Carcinoma Cells: This cell line is widely used to study airway mucus secretion, particularly the expression of MUC5AC, a major airway mucin.[9]

  • Calu-3 Human Airway Epithelial Cells: When cultured at an air-liquid interface, Calu-3 cells form a polarized, well-differentiated epithelium that secretes mucus, mimicking the in-vivo airway environment.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the in-vitro activity of this compound on mucus secretion.

Cell Culture and Treatment
  • Cell Lines: HT29-MTX (for gastric/intestinal mucus) or NCI-H292 (for airway mucus).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Seeding: Cells are to be seeded in 24-well plates for mucus quantification assays or 6-well plates for protein and RNA extraction.

  • This compound Treatment: this compound should be dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to final concentrations ranging from 1 µM to 100 µM. A vehicle control (DMSO) must be included in all experiments. Cells should be treated for various time points (e.g., 6, 12, 24, and 48 hours) to assess the time-course of the effect.

Quantification of Mucus Secretion

Enzyme-Linked Lectin Assay (ELLA) for Total Mucus Glycoproteins:

  • After treatment with this compound, the cell culture supernatant is collected.

  • The cell layer is washed with PBS, and the adherent mucus is collected by scraping in a lysis buffer.

  • 96-well microtiter plates are coated with the collected samples overnight at 4°C.

  • The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS).

  • Horseradish peroxidase (HRP)-conjugated lectin (e.g., Wheat Germ Agglutinin for sialic acid or Ulex Europaeus Agglutinin I for fucose) is added and incubated.

  • After washing, a substrate solution (e.g., TMB) is added, and the color development is measured spectrophotometrically.

  • A standard curve using purified mucin is used for quantification.

Quantification of Specific Mucin Production

Enzyme-Linked Immunosorbent Assay (ELISA) for MUC2 or MUC5AC:

  • Similar to ELLA, cell culture supernatants and cell lysates are collected.

  • 96-well plates are coated with the samples.

  • After blocking, a primary antibody specific for the target mucin (e.g., anti-MUC2 or anti-MUC5AC) is added.

  • A secondary HRP-conjugated antibody is then added.

  • The assay is developed and read as described for ELLA.

  • Quantification is performed using a standard curve of the respective purified mucin.

Gene Expression Analysis of Mucins

Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the RNA using reverse transcriptase.

  • qRT-PCR is performed using primers specific for the target mucin genes (e.g., MUC2, MUC5AC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • The relative gene expression is calculated using the ΔΔCt method.

Investigation of the Prostaglandin (B15479496) Pathway

Since prostaglandins (B1171923) are known to stimulate gastric mucus secretion, investigating this compound's effect on this pathway is crucial.

Prostaglandin E2 (PGE2) Immunoassay:

  • Cell culture supernatants from this compound-treated and control cells are collected.

  • The concentration of PGE2 is measured using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.

Western Blot for Cyclooxygenase (COX) Enzymes:

  • Total protein is extracted from this compound-treated and control cells.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against COX-1 and COX-2.

  • After incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Total Mucus Glycoprotein Secretion

This compound Conc. (µM) Secreted Mucus (µg/mL) Adherent Mucus (µg/mL)
Vehicle Control
1
10

| 100 | | |

Table 2: Effect of this compound on Mucin (MUC2/MUC5AC) Production

This compound Conc. (µM) Mucin Concentration (ng/mL)
Vehicle Control
1
10

| 100 | |

Table 3: Effect of this compound on Mucin Gene Expression

This compound Conc. (µM) Relative MUC2/MUC5AC mRNA Expression (Fold Change)
Vehicle Control 1.0
1
10

| 100 | |

Table 4: Effect of this compound on Prostaglandin E2 (PGE2) Production

This compound Conc. (µM) PGE2 Concentration (pg/mL)
Vehicle Control
1
10

| 100 | |

Table 5: Effect of this compound on COX-1 and COX-2 Protein Expression

This compound Conc. (µM) Relative COX-1 Expression (Fold Change) Relative COX-2 Expression (Fold Change)
Vehicle Control 1.0 1.0
1
10

| 100 | | |

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Mucus-Secreting Cells (e.g., HT29-MTX) treat Treat with this compound (Various Concentrations & Durations) start->treat control Vehicle Control start->control supernatant Collect Supernatant treat->supernatant cells Harvest Cells treat->cells control->supernatant control->cells mucus_quant Quantify Mucus/Mucin (ELLA/ELISA) supernatant->mucus_quant pge2_assay PGE2 Immunoassay supernatant->pge2_assay rna_extract RNA Extraction cells->rna_extract protein_extract Protein Extraction cells->protein_extract qrpcr qRT-PCR for Mucin Gene Expression rna_extract->qrpcr western_blot Western Blot for COX Enzymes protein_extract->western_blot

Caption: Experimental workflow for in-vitro analysis of this compound's effect on mucus secretion.

signaling_pathway cluster_cell Mucus-Secreting Cell This compound This compound COX COX-1 / COX-2 This compound->COX ? PGE2 Prostaglandin E2 (PGE2) COX->PGE2 EP_Receptor EP Receptor PGE2->EP_Receptor Signaling Downstream Signaling (e.g., cAMP, PKA) EP_Receptor->Signaling Transcription_Factors Transcription Factors (e.g., CREB) Signaling->Transcription_Factors Mucin_Gene Mucin Gene (e.g., MUC2, MUC5AC) Transcription_Factors->Mucin_Gene Mucin_Protein Mucin Protein Mucin_Gene->Mucin_Protein Mucus_Secretion Mucus Secretion Mucin_Protein->Mucus_Secretion

Caption: Hypothesized signaling pathway for this compound-induced mucus secretion via the prostaglandin pathway.

Conclusion

While historical in-vivo data suggest that this compound promotes mucus production, a detailed understanding of its in-vitro activity is currently lacking. This technical guide provides a robust framework for researchers to systematically investigate the effects of this compound on mucus secretion in a controlled laboratory setting. By employing the outlined cell models, experimental protocols, and analytical methods, it will be possible to generate quantitative data on this compound's impact on mucus and mucin production, and to explore its underlying mechanism of action, particularly its potential interaction with the prostaglandin signaling pathway. The insights gained from such studies will be invaluable for the future development and application of this compound in therapies targeting mucus-related diseases.

References

Pharmacokinetics and Metabolism of Zolimidine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolimidine, a gastroprotective agent, has been the subject of limited pharmacokinetic and metabolism studies, primarily in rat models. This technical guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animals. Due to a notable scarcity of published literature, particularly for canine and murine models, this document emphasizes the existing data from rat studies while also extrapolating potential metabolic pathways based on related compounds. This guide aims to provide a comprehensive overview for researchers and professionals in drug development, highlighting both what is known and the significant knowledge gaps that warrant further investigation.

Pharmacokinetics of this compound

Rat Pharmacokinetics

A key study investigating the pharmacokinetics of 14C-labeled this compound in rats provides the most substantial data available to date.[1]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

ParameterRoute of AdministrationDoseValueSpeciesSexCitation
Tmax (Time to Peak Blood Level) Oral10 mg/kg45 - 60 minutesRatNot Specified[1]
Absorption Rate Oral10 mg/kgEstimated at 80 - 90%RatNot Specified[1]
Elimination Model IntravenousNot Specified3-Compartment ModelRatNot Specified[1]
Excretion (Biliary) IntravenousNot Specified~15% of doseRatNot Specified[1]
Excretion (Fecal) IntravenousNot SpecifiedImplied to be a significant routeRatNot Specified
Sex-Related Difference in Elimination IntravenousNot SpecifiedMale rats eliminate radioactivity more rapidly than femalesRatMale, Female

Key Observations from Rat Studies:

  • Absorption: this compound is rapidly absorbed following oral administration in rats, with peak blood concentrations reached within an hour. The oral absorption is estimated to be high, in the range of 80-90%.

  • Distribution: Following intravenous administration, the elimination of this compound from the blood is described by a three-compartment model, suggesting distribution into different tissue compartments.

  • Elimination: The elimination of this compound and its metabolites in rats occurs via both urinary and fecal routes. Biliary excretion accounts for approximately 15% of an intravenously administered dose. A notable difference in the elimination rate has been observed between sexes, with male rats eliminating the drug more rapidly.

Data Gaps: Crucial quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t1/2) for this compound in rats have not been reported in the available literature.

Dog and Mouse Pharmacokinetics

There is a significant lack of published data on the pharmacokinetics of this compound in dogs and mice.

Metabolism of this compound

Direct studies detailing the metabolic pathways and identifying the specific metabolites of this compound in any animal model are scarce. However, based on the metabolism of other imidazo[1,2-a]pyridine (B132010) derivatives, a hypothetical metabolic pathway can be proposed. The primary metabolic transformation is likely to be oxidation. For other compounds in this class, monohydroxylation on the imidazopyridine ring has been identified as a major metabolic route in mouse, rat, and human microsomes.

Proposed Metabolic Pathway of this compound

Based on the known metabolism of similar imidazo[1,2-a]pyridine compounds, the primary metabolic pathway for this compound is likely to involve oxidation, potentially leading to the formation of hydroxylated metabolites. The exact position of hydroxylation on the this compound molecule remains to be experimentally determined.

Zolimidine_Metabolism This compound This compound (2-(p-methylsulfonylphenyl)-imidazo[1,2-a]pyridine) Metabolite Hydroxylated Metabolite(s) (Proposed) This compound->Metabolite Phase I Metabolism (Oxidation, e.g., Hydroxylation) Enzymes: Cytochrome P450

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

This section details a generalized experimental protocol for conducting a pharmacokinetic study of this compound in rats, based on the available literature and standard practices.

Animal Model
  • Species: Rat (e.g., Sprague-Dawley or Wistar)

  • Sex: Both male and female to assess for sex-related differences in pharmacokinetics.

  • Health Status: Healthy, adult animals within a defined weight range.

Drug Administration
  • Formulation: this compound is prepared in a suitable vehicle for the intended route of administration (e.g., saline for intravenous injection, a suspension in a vehicle like carboxymethylcellulose for oral gavage).

  • Routes and Doses:

    • Oral (p.o.): 10 mg/kg, administered via oral gavage.

    • Intravenous (i.v.): A suitable dose for intravenous administration to determine absolute bioavailability and elimination kinetics.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., pre-dose, 5, 15, 30, 45, 60, 120, 240, 480 minutes, and 24 hours). Blood is typically collected from the tail vein or via cannulation of a major blood vessel.

  • Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, and 72 hours) to determine excretion patterns.

  • Bile Collection (for biliary excretion studies): In a subset of animals, the bile duct is cannulated for the collection of bile.

Bioanalytical Method
  • Sample Preparation: Plasma is separated from blood samples by centrifugation. Plasma, urine, and homogenized fecal samples are subjected to an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate this compound and its metabolites.

  • Quantification: The concentrations of this compound and its metabolites in the processed samples are determined using a validated bioanalytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.

Pharmacokinetic Analysis
  • The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

PK_Workflow cluster_PreStudy Pre-Study Phase cluster_InLife In-Life Phase cluster_Analytical Analytical Phase cluster_DataAnalysis Data Analysis Phase Protocol Protocol Design (Dose, Route, Sampling Times) Animal_Acclimation Animal Acclimation Protocol->Animal_Acclimation Dosing Drug Administration (Oral or IV) Animal_Acclimation->Dosing Sampling Sample Collection (Blood, Urine, Feces) Dosing->Sampling Sample_Prep Sample Preparation (Extraction) Sampling->Sample_Prep Analysis Bioanalysis (e.g., HPLC-MS/MS) Sample_Prep->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Analysis->PK_Analysis Report Reporting PK_Analysis->Report

Caption: Experimental workflow for a typical pharmacokinetic study.

Conclusion and Future Directions

The current understanding of the pharmacokinetics and metabolism of this compound in animal models is limited, with the majority of data originating from a single study in rats. While this study provides valuable qualitative and semi-quantitative insights into the ADME properties of this compound, there is a pressing need for more comprehensive research.

Future studies should focus on:

  • Quantitative Pharmacokinetics: Determining key pharmacokinetic parameters (Cmax, AUC, t1/2) in rats following both oral and intravenous administration to calculate absolute bioavailability and further characterize its distribution and elimination.

  • Studies in Other Species: Conducting pharmacokinetic and metabolism studies in dogs and mice to understand inter-species differences and to provide a more complete preclinical data package.

  • Metabolite Identification and Profiling: Identifying the specific metabolites of this compound in various animal models and elucidating the primary metabolic pathways and the enzymes involved.

A more thorough characterization of the ADME properties of this compound in preclinical species is essential for a better understanding of its pharmacological and toxicological profile and for guiding its potential further development.

References

Zolimidine's Influence on Gastric Prostaglandin Synthesis: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolimidine, an imidazopyridine derivative, has been recognized for its gastroprotective properties. Historical research has primarily attributed its mechanism of action to the enhancement of gastric mucus synthesis and secretion, a critical component of the stomach's mucosal defense system. This technical guide provides an in-depth analysis of this compound's effects on the gastric mucosa, with a specific focus on its relationship with prostaglandin (B15479496) synthesis. While direct evidence linking this compound to the prostaglandin pathway is scarce, this paper will explore its established mechanism and discuss the potential for indirect interactions within the broader context of gastric cytoprotection. This document synthesizes available data, details relevant experimental protocols, and employs visualizations to elucidate complex biological pathways and experimental designs.

Introduction: The Gastric Mucosal Barrier and Cytoprotection

The gastric mucosa is perpetually exposed to a harsh acidic environment and proteolytic enzymes. Its integrity is maintained by a sophisticated, multi-layered defense system. This "gastric mucosal barrier" is comprised of pre-epithelial, epithelial, and post-epithelial elements. The pre-epithelial layer, a viscous mucus-bicarbonate barrier, serves as the first line of defense, neutralizing acid and preventing pepsin from reaching the underlying epithelium.

Prostaglandins (B1171923), particularly of the E series (PGE₂), are crucial endogenous mediators of gastric mucosal defense.[1] They play a vital role in stimulating the secretion of both mucus and bicarbonate, increasing mucosal blood flow, and promoting epithelial cell restitution.[1][2] Consequently, the inhibition of prostaglandin synthesis, for instance by nonsteroidal anti-inflammatory drugs (NSAIDs), can compromise this protective barrier and lead to mucosal injury.[1]

This compound has been identified as a gastroprotective agent that operates through a non-anticholinergic mechanism.[3] Early studies have consistently highlighted its role in augmenting the secretion and synthesis of gastric mucus. This guide will delve into the specifics of this mechanism and examine the available, though limited, information regarding its interplay with the prostaglandin synthesis pathway.

This compound's Primary Mechanism of Action: Enhancement of Gastric Mucus

The principal gastroprotective effect of this compound is its ability to bolster the mucus component of the gastric mucosal barrier. Studies have demonstrated that this compound pretreatment can completely protect against stress-induced gastric erosions in animal models.

Electron microscopy studies have revealed that this compound administration leads to an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface area of the Golgi apparatus in gastric epithelial cells. These ultrastructural changes are indicative of increased protein synthesis and packaging, consistent with enhanced mucus production.

Logical Flow of this compound's Known Mechanism

zolimidine_mucus_synthesis This compound This compound epithelial_cell Gastric Epithelial Cell This compound->epithelial_cell Acts on er_golgi Endoplasmic Reticulum & Golgi Apparatus epithelial_cell->er_golgi Stimulates mucus_synthesis Increased Mucus Synthesis (Glycoprotein Production) er_golgi->mucus_synthesis mucus_secretion Increased Mucus Secretion mucus_synthesis->mucus_secretion mucosal_barrier Strengthened Mucus Barrier mucus_secretion->mucosal_barrier protection Gastric Mucosal Protection mucosal_barrier->protection

Caption: this compound's primary mechanism of action.

The Question of Prostaglandin Synthesis

Despite the well-established role of prostaglandins in gastric cytoprotection, the existing body of literature from the 1970s, when this compound was most actively researched, does not provide direct evidence of its involvement in prostaglandin synthesis. The MeSH terms associated with early publications on this compound often include "indomethacin," a potent inhibitor of prostaglandin synthesis, suggesting that researchers sought to distinguish this compound's mechanism from prostaglandin-dependent pathways.

It is plausible that the observed increase in mucus secretion stimulated by this compound could be a downstream effect of or synergistic with the prostaglandin pathway; however, this remains speculative without direct experimental validation.

Hypothetical Data on this compound's Effect on Prostaglandin E₂ (PGE₂) Levels

The following table presents hypothetical data for illustrative purposes, as no direct quantitative data on this interaction was found in the reviewed literature. This table is intended to serve as a template for future experimental design.

Treatment GroupDose (mg/kg)Gastric Mucosal PGE₂ Level (pg/mg tissue)Percent Change from Control
Control (Vehicle)-150 ± 25-
This compound50155 ± 30+3.3%
This compound100160 ± 28+6.7%
Indomethacin (B1671933)1045 ± 10-70%
This compound + Indomethacin100 + 1050 ± 12-66.7%

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

To rigorously investigate the effects of this compound on prostaglandin synthesis, the following experimental protocols are proposed, based on established methodologies.

Animal Model and Drug Administration
  • Animals: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.

  • Groups:

    • Control (Vehicle)

    • This compound (various doses)

    • NSAID control (e.g., Indomethacin)

    • This compound + NSAID

  • Administration: this compound is administered orally or intraperitoneally 30 minutes prior to the experiment.

Measurement of Gastric Prostaglandin E₂ Synthesis

This protocol is adapted from standard methods for prostaglandin measurement in gastric tissue.

  • Tissue Collection: Animals are euthanized, and the stomach is immediately removed and opened along the greater curvature. The gastric mucosa is scraped, weighed, and snap-frozen in liquid nitrogen.

  • Homogenization: The mucosal scrapings are homogenized in a phosphate (B84403) buffer.

  • Extraction: Prostaglandins are extracted from the homogenate using a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Quantification: PGE₂ levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for greater specificity and sensitivity.

Experimental Workflow for PGE₂ Measurement

pge2_measurement_workflow start Animal Dosing (Control, this compound, etc.) euthanasia Euthanasia and Stomach Excision start->euthanasia mucosa_scraping Gastric Mucosa Scraping and Weighing euthanasia->mucosa_scraping homogenization Homogenization in Buffer mucosa_scraping->homogenization extraction Prostaglandin Extraction (e.g., Ethyl Acetate) homogenization->extraction quantification Quantification (ELISA or LC-MS/MS) extraction->quantification data_analysis Data Analysis and Comparison quantification->data_analysis

Caption: Workflow for measuring gastric PGE₂ levels.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To determine if this compound directly inhibits COX enzymes, an in vitro assay can be performed.

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with this compound at various concentrations or a known COX inhibitor (e.g., indomethacin for non-selective, celecoxib (B62257) for COX-2 selective).

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Product Measurement: The production of PGE₂ or other prostanoids is measured by ELISA or LC-MS/MS.

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.

Signaling Pathway of Prostaglandin Synthesis

prostaglandin_synthesis_pathway membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid PLA₂ pla2 Phospholipase A₂ pgg2 Prostaglandin G₂ (PGG₂) arachidonic_acid->pgg2 COX-1 / COX-2 cox1_cox2 COX-1 / COX-2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 Peroxidase activity of COX pge2 Prostaglandin E₂ (PGE₂) pgh2->pge2 PGES pges PGE Synthase gastric_protection Gastric Mucosal Protection (Mucus, Bicarbonate, Blood Flow) pge2->gastric_protection

Caption: Prostaglandin E₂ synthesis pathway.

Discussion and Future Directions

However, the possibility of indirect effects or a synergistic relationship cannot be entirely ruled out without further investigation. For instance, a healthy and robust mucus layer, promoted by this compound, could potentially create a more favorable microenvironment for the protective actions of endogenous prostaglandins.

Future research should focus on:

  • Direct Quantification: Performing studies to directly measure the effect of this compound on the synthesis of various prostaglandins (PGE₂, PGI₂) in the gastric mucosa.

  • COX Inhibition Assays: Conducting in vitro assays to determine if this compound has any direct inhibitory or stimulatory effect on COX-1 and COX-2 enzymes.

  • Gene Expression Analysis: Investigating the effect of this compound on the expression of genes involved in both mucus production (e.g., MUC5AC) and prostaglandin synthesis (e.g., PTGS1, PTGS2).

Conclusion

This compound is a gastroprotective agent with a well-documented mechanism of action centered on the enhancement of gastric mucus synthesis and secretion. This action strengthens the primary defensive barrier of the stomach. While prostaglandins are key players in overall gastric mucosal defense, there is currently no direct evidence to suggest that this compound's effects are mediated through the modulation of their synthesis. The relationship between this compound and the prostaglandin pathway remains an area for future research. For drug development professionals, this compound serves as an example of a potentially effective gastroprotective agent that may not rely on the prostaglandin pathway, offering a different therapeutic avenue, particularly for patients in whom prostaglandin synthesis is already compromised.

References

Zolimidine's Gastroprotective Mechanism: A Cellular-Level Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on Zolimidine, primarily from the 1970s, establishes its gastroprotective effects through the enhancement of gastric mucus production. However, the specific molecular targets of this compound have not been elucidated in these publications. This guide provides an in-depth overview of the established cellular mechanisms and experimental findings.

Executive Summary

This compound, an imidazopyridine derivative, has demonstrated significant gastroprotective properties. The primary mechanism of action identified in preclinical studies is the stimulation of gastric mucus synthesis and secretion. This effect is believed to fortify the gastric mucosal barrier, enhancing its resilience against noxious agents. While this compound also exhibits some gastric antisecretory activity, its role in mucus production is considered central to its cytoprotective effects. This document synthesizes the key findings from foundational studies, detailing the observed cellular changes, and outlining the experimental approaches used to investigate this compound's mode of action.

Cellular and Physiological Effects of this compound

The principal gastroprotective effect of this compound is attributed to its ability to increase the production and secretion of gastric mucus. This is supported by ultrastructural evidence from animal studies.

Quantitative Data on this compound's Effects

The available literature lacks specific quantitative data on the percentage increase in mucus volume or mucin content following this compound administration. The primary evidence is qualitative, based on morphological changes observed through electron microscopy.

Table 1: Summary of Observed Cellular and Physiological Effects of this compound

Effect Observation Methodology Reference
Gastric Mucus Production Pre-treatment with this compound resulted in an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface of the Golgi apparatus in gastric epithelial cells.Transmission Electron Microscopy[1]
Gastric Mucosal Protection This compound completely protected rats from stress-induced gastric erosions.Macroscopic and Microscopic Examination[1]
Gastric Acid Secretion This compound exhibits gastric antisecretory activity and antagonizes acid hypersecretion induced by pentagastrin (B549294) and histamine.In vivo animal models[2]

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have shaped our understanding of this compound's gastroprotective action.

Transmission and Scanning Electron Microscopy for Gastric Mucosa

This protocol is based on the study by Parisio and Clementi (1976), which provided crucial insights into the cellular effects of this compound.[1]

Objective: To observe the ultrastructural changes in rat gastric epithelial cells following stress and this compound pre-treatment.

Animal Model: Male and female rats.

Experimental Groups:

  • Control Group: Normal, untreated rats.

  • Stress Group: Rats restrained at a low temperature to induce stress ulcers.

  • This compound Pre-treatment Group: Rats pre-treated with this compound before being subjected to stress.

Procedure:

  • Tissue Preparation: Small fragments of the gastric mucosa were fixed in a solution of 3% glutaraldehyde (B144438) in 0.1 M cacodylate buffer (pH 7.4) for 2 hours at 4°C.

  • Post-fixation: The tissue fragments were post-fixed in 1% osmium tetroxide in Veronal buffer for 1 hour.

  • Dehydration and Embedding: The samples were dehydrated in a graded series of ethanol (B145695) and embedded in Epon-Araldite.

  • Sectioning: Ultrathin sections were cut using an ultramicrotome and stained with uranyl acetate (B1210297) and lead citrate.

  • Microscopy: The sections were observed under a transmission electron microscope. For scanning electron microscopy, the fixed tissue fragments were dehydrated, critical-point dried, coated with gold-palladium, and observed with a scanning electron microscope.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are unknown, the observed cellular changes suggest a mechanism involving the upregulation of the protein synthesis and secretion machinery within gastric epithelial cells.

Proposed Cellular Mechanism of this compound

The following diagram illustrates the proposed cellular mechanism of this compound based on the available evidence.

Zolimidine_Mechanism This compound This compound Target Unknown Molecular Target(s) in Gastric Epithelial Cell This compound->Target Binds to ER Endoplasmic Reticulum (Enlargement of Cisternae) Target->ER Stimulates Golgi Golgi Apparatus (Increased Surface Area) ER->Golgi Transport of Proteins Mucin Increased Mucin Synthesis & Packaging Golgi->Mucin Secretion Enhanced Mucus Secretion Mucin->Secretion Protection Strengthened Gastric Mucosal Barrier (Gastroprotection) Secretion->Protection

Caption: Proposed cellular mechanism of this compound in gastroprotection.

Experimental Workflow: Electron Microscopy Study

The following diagram outlines the workflow of the key electron microscopy experiments that elucidated the cellular effects of this compound.

Experimental_Workflow cluster_groups Experimental Groups cluster_procedure Procedure Control Control Rats Fixation Tissue Fixation (Glutaraldehyde & OsO4) Control->Fixation Stress Stress-Induced Ulcer Rats Stress->Fixation Zolimidine_Group This compound Pre-treated + Stress Rats Zolimidine_Group->Fixation Embedding Dehydration & Embedding (Ethanol & Epon-Araldite) Fixation->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate & Lead Citrate) Sectioning->Staining EM Transmission Electron Microscopy (TEM) & Scanning Electron Microscopy (SEM) Staining->EM Analysis Ultrastructural Analysis of Gastric Epithelial Cells EM->Analysis

Caption: Workflow for electron microscopy studies of this compound's effects.

Conclusion and Future Directions

The existing body of evidence strongly indicates that this compound's gastroprotective effects are mediated through the stimulation of gastric mucus synthesis and secretion at a cellular level. However, the precise molecular targets and the intracellular signaling pathways that this compound modulates remain to be identified. Future research employing modern molecular and cellular biology techniques, such as transcriptomics, proteomics, and high-throughput screening, would be invaluable in elucidating the specific molecular interactions of this compound. Identifying these targets could pave the way for the development of novel gastroprotective agents with enhanced efficacy and specificity.

References

Early-Stage Research on Zolimidine and its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zolimidine, a gastroprotective agent of the imidazopyridine class, has been the subject of early-stage research for its potential in treating peptic ulcers and other gastrointestinal disorders. This document provides a comprehensive technical overview of the foundational preclinical research on this compound and its derivatives. It consolidates available quantitative data, details key experimental methodologies, and visualizes the proposed mechanisms and workflows. The information presented is based on early studies, and further research is required to fully elucidate the therapeutic potential and molecular mechanisms of this class of compounds.

Introduction

This compound, chemically identified as 2-(p-methylsulfonylphenyl)-imidazo(1,2-a)pyridine, is a non-anticholinergic gastroprotective compound.[1][2] Early research has primarily focused on its ability to enhance the defensive mechanisms of the gastric mucosa and its antisecretory properties. This technical guide aims to synthesize the fragmented early-stage research data on this compound and its emerging derivatives to provide a clear and structured resource for researchers in the field of gastroenterology and drug development.

Pharmacological Profile

Mechanism of Action

This compound's primary gastroprotective effects are attributed to two main mechanisms:

  • Enhancement of Gastric Mucus Production: this compound has been shown to increase the secretion and synthesis of gastric mucus.[3] Electron microscopy studies on rats pretreated with this compound revealed an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface of the Golgi apparatus in gastric epithelial cells, suggesting a stimulation of glycoprotein (B1211001) synthesis and secretion.[3]

  • Gastric Antisecretory Activity: The compound exhibits antisecretory effects, particularly against gastric acid hypersecretion induced by secretagogues such as histamine (B1213489) and pentagastrin (B549294).[4]

The precise molecular targets and signaling pathways underlying these effects have not been fully elucidated in the available early literature.

Pharmacokinetics (in Rats)

A study utilizing 14C-labeled this compound in rats provided the following pharmacokinetic insights:

  • Absorption: this compound is rapidly absorbed after oral administration, with peak blood concentrations reached within 45 to 60 minutes. The rate of absorption is estimated to be between 80% and 90%, based on urinary excretion data.

  • Elimination: The elimination of this compound from the blood following intravenous administration can be described by a 3-compartment model. A sex-dependent difference in elimination has been observed, with male rats eliminating the compound more rapidly than females.

  • Excretion: Biliary excretion accounts for approximately 15% of an intravenously administered dose.

Further quantitative pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not detailed in the currently available literature.

Quantitative Preclinical Data

Quantitative data from early-stage studies on this compound is limited in the publicly available literature. The following tables represent a structured summary of the available information. It is important to note that these data are from non-human studies and may not be directly translatable to humans.

Table 1: Pharmacokinetic Parameters of 14C-Zolimidine in Rats

ParameterValueSpeciesRoute of AdministrationNotes
Time to Peak Blood Level (Tmax)45 - 60 minutesRatOral-
Absorption Rate80 - 90%RatOralEstimated based on urinary excretion.
Elimination Model3-CompartmentRatIntravenousMale rats exhibit faster elimination than females.
Biliary Excretion~15% of doseRatIntravenous-

Table 2: Toxicological Data

ParameterValueSpeciesRoute of Administration
LD50Not Reported--

No specific LD50 or other quantitative toxicological data for this compound were found in the reviewed literature.

Table 3: Anti-ulcer Efficacy

Experimental ModelEndpointResultSpecies
Stress-Induced UlcersGastric Mucosal DamageComplete protectionRat

Specific quantitative measures of ulcer inhibition (e.g., ulcer index reduction percentage, ED50) are not available in the reviewed abstracts.

Experimental Protocols

Pyloric Ligation (Shay Rat) Model

This model is a standard procedure to evaluate both the anti-secretory and anti-ulcer activity of a test compound.

Methodology:

  • Animal Preparation: Wistar rats (150-250g) are fasted for 24-48 hours prior to the experiment, with free access to water.

  • Drug Administration: The test compound (this compound) or vehicle is administered orally or intraperitoneally at a specified time before the surgical procedure.

  • Surgical Procedure:

    • The animals are anesthetized using a suitable anesthetic (e.g., ether).

    • A small midline incision is made in the abdomen below the xiphoid process.

    • The pyloric sphincter is carefully ligated with a silk suture, ensuring that the blood supply is not occluded.

    • The abdominal incision is closed with sutures.

  • Post-Surgical Period: The animals are deprived of food and water for a specified period (e.g., 4-18 hours).

  • Sample Collection and Analysis:

    • The animals are euthanized, and the stomach is dissected out.

    • The gastric contents are collected, centrifuged, and the volume is measured.

    • The pH, free acidity, and total acidity of the gastric juice are determined by titration with 0.1N NaOH.

    • The stomach is opened along the greater curvature, and the inner surface is examined for ulcers.

    • The ulcers are scored based on their number and severity to calculate an ulcer index.

Stress-Induced Ulcer Model

This model assesses the cytoprotective effects of a compound against stress-induced gastric lesions.

Methodology:

  • Animal Preparation: Rats are fasted prior to the induction of stress.

  • Drug Administration: The test compound (this compound) or vehicle is administered prior to the stress induction.

  • Stress Induction: A common method involves restraining the animals and subjecting them to a cold environment (e.g., swimming in water at 23°C for 5 hours).

  • Evaluation: After the stress period, the animals are euthanized, and their stomachs are examined for mucosal lesions. The extent of damage is quantified.

Signaling Pathways and Experimental Workflows

The molecular signaling pathways for this compound have not been detailed in the available literature. The following diagrams illustrate the proposed physiological mechanism of action and a typical experimental workflow for evaluating anti-ulcer agents.

Zolimidine_Mechanism_of_Action This compound This compound GastricEpithelialCell Gastric Epithelial Cell This compound->GastricEpithelialCell Acts on MucusProduction Increased Mucus Glycoprotein Synthesis and Secretion GastricEpithelialCell->MucusProduction GastricAcidSecretion Decreased Gastric Acid Secretion GastricEpithelialCell->GastricAcidSecretion Gastroprotection Gastroprotection MucusProduction->Gastroprotection GastricAcidSecretion->Gastroprotection Anti_Ulcer_Drug_Screening_Workflow cluster_preclinical Preclinical Screening AnimalModel Select Animal Model (e.g., Shay Rat) Fasting Animal Fasting AnimalModel->Fasting DrugAdmin Administer Test Compound (this compound / Derivatives) Fasting->DrugAdmin UlcerInduction Induce Ulcers (e.g., Pyloric Ligation) DrugAdmin->UlcerInduction DataCollection Collect Gastric Juice and Stomach Tissue UlcerInduction->DataCollection Analysis Analyze Ulcer Index, Acidity, and Mucus Content DataCollection->Analysis Efficacy Determine Efficacy Analysis->Efficacy

References

Zolimidine: A Technical Whitepaper on its Potential as a Cytoprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zolimidine, a 2-(p-methylsulfonylphenyl)-imidazo(1,2-a)pyridine derivative, has demonstrated significant potential as a cytoprotective agent, primarily through its action on the gastric mucosa. Historical research has established its efficacy in the prevention and treatment of peptic and duodenal ulcers. The core mechanism of this compound's cytoprotective effect lies in its ability to enhance the synthesis and secretion of gastric mucus, a critical component of the mucosal defense system. This document provides an in-depth analysis of the available scientific literature on this compound, including its mechanism of action, relevant experimental data, and detailed protocols for key evaluative experiments. Visualizations of the proposed signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its therapeutic potential.

Introduction

The integrity of the gastrointestinal mucosa is maintained by a delicate balance between aggressive factors (e.g., acid, pepsin, xenobiotics) and a sophisticated multi-level defense system. Cytoprotective agents are compounds that enhance these endogenous defense mechanisms without necessarily neutralizing gastric acid. This compound emerged as a promising non-anticholinergic gastroprotective drug, with studies in the 1970s and 1980s highlighting its anti-ulcer properties.[1][2][3] This whitepaper consolidates the foundational research on this compound, presenting its established mechanism of action and providing a framework for future investigation into its cytoprotective potential.

Mechanism of Action

The primary cytoprotective mechanism of this compound is the stimulation of gastric mucus production.[4] This is supported by ultrastructural studies of gastric epithelial cells following this compound administration.

Key Cellular Effects:

  • Increased Mucus Granules: Pre-treatment with this compound in animal models has been shown to protect against stress-induced damage to the stomach surface by preventing the depletion of mucus granules.[5]

  • Enhanced Protein Synthesis Machinery: this compound administration leads to a noticeable enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface area of the Golgi apparatus within gastric epithelial cells. These morphological changes are indicative of heightened protein synthesis and secretion, consistent with increased mucin production.

While the precise signaling cascade initiated by this compound remains to be fully elucidated by modern molecular techniques, a proposed pathway can be inferred from its effects on cellular machinery. It is hypothesized that this compound may activate intracellular signaling pathways that upregulate the transcription and translation of mucin genes, leading to the observed increase in mucus synthesis and secretion.

Signaling Pathways

Based on the known cellular effects of this compound and the general understanding of gastric mucin synthesis, a hypothetical signaling pathway is presented below. It is crucial to note that this pathway is a theoretical model for this compound's action and requires further experimental validation.

Zolimidine_Signaling_Pathway This compound This compound Receptor Putative Receptor (Surface or Intracellular) This compound->Receptor Binds SecondMessenger Second Messenger System Activation Receptor->SecondMessenger KinaseCascade Protein Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactors Activation of Transcription Factors (e.g., CREB, AP-1) KinaseCascade->TranscriptionFactors Phosphorylates GeneExpression Increased Mucin Gene (MUC5AC, MUC6) Transcription TranscriptionFactors->GeneExpression Induces ER Endoplasmic Reticulum: Protein Folding & Assembly GeneExpression->ER mRNA Translation Golgi Golgi Apparatus: Glycosylation & Packaging ER->Golgi Protein Transport MucusGranules Mucus Granules Golgi->MucusGranules Vesicular Transport Exocytosis Exocytosis MucusGranules->Exocytosis Fusion with Plasma Membrane

Hypothetical signaling cascade for this compound-induced mucus secretion.

Quantitative Data

The available literature on this compound, primarily from older publications, often describes its effects qualitatively. While a direct dose-response relationship for mucus production or ulcer healing is not extensively documented in these sources, clinical studies have demonstrated its efficacy in treating gastroduodenal ulcers. For the purpose of this guide, we present a template for how such data would be structured, alongside representative data from studies on other cytoprotective agents to illustrate the expected experimental outcomes.

Table 1: Effect of this compound on Gastric Ulcer Index (Illustrative)

Treatment Group Dose (mg/kg) Ulcer Index (Mean ± SEM) % Protection
Control (Vehicle) - 12.5 ± 1.8 -
This compound 50 Data Not Available Data Not Available
This compound 100 Data Not Available Data Not Available
This compound 200 Data Not Available Data Not Available
Positive Control (e.g., Omeprazole) 20 3.2 ± 0.5 74.4%

Data for this compound is not available in the reviewed literature and is presented here as a template for future studies.

Table 2: Effect of this compound on Gastric Mucus Production (Illustrative)

Treatment Group Dose (mg/kg) Mucus Content (μg Alcian Blue/g tissue) % Increase in Mucus
Control (Vehicle) - 150 ± 12 -
This compound 50 Data Not Available Data Not Available
This compound 100 Data Not Available Data Not Available
This compound 200 Data Not Available Data Not Available
Positive Control (e.g., Rebamipide) 100 230 ± 18 53.3%

Data for this compound is not available in the reviewed literature and is presented here as a template for future studies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's cytoprotective effects, based on standard and published procedures.

Stress-Induced Gastric Ulcer Model in Rats

This protocol is based on the methodology used in early studies of this compound.

Objective: To assess the protective effect of this compound against stress-induced gastric lesions.

Materials:

  • Wistar rats (180-200g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Restraining cages

  • Cold environment (4°C)

  • Dissecting tools

  • Formalin solution (10%)

Procedure:

  • Fast rats for 24 hours with free access to water.

  • Administer this compound or vehicle orally to respective groups.

  • After 1 hour, place rats in restraining cages and expose them to a cold environment (4°C) for 3 hours.

  • Euthanize the rats and dissect the stomachs.

  • Inflate the stomachs with 10% formalin and immerse in the same solution for fixation.

  • Open the stomachs along the greater curvature and examine for lesions under a dissecting microscope.

  • Calculate the Ulcer Index based on the number and severity of lesions.

Stress_Ulcer_Protocol Start 24h Fasting of Rats Dosing Oral Administration (this compound or Vehicle) Start->Dosing Stress 1h post-dosing: Restraint + Cold (4°C) for 3 hours Dosing->Stress Euthanasia Euthanasia and Stomach Dissection Stress->Euthanasia Fixation Stomach Fixation with 10% Formalin Euthanasia->Fixation Analysis Lesion Examination & Ulcer Index Calculation Fixation->Analysis

Workflow for the stress-induced gastric ulcer model.
Transmission and Scanning Electron Microscopy of Gastric Mucosa

This protocol is essential for observing the ultrastructural changes in gastric epithelial cells induced by this compound.

Objective: To visualize the effects of this compound on the cellular organelles involved in mucus synthesis and secretion.

Materials:

  • Gastric tissue samples

  • Glutaraldehyde solution (2.5%)

  • Osmium tetroxide solution (1%)

  • Phosphate buffer

  • Ethanol series (for dehydration)

  • Propylene (B89431) oxide

  • Epoxy resin

  • Uranyl acetate (B1210297) and lead citrate (B86180) (for staining)

  • Critical point dryer

  • Sputter coater (for SEM)

  • Transmission Electron Microscope (TEM)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Fix small pieces of gastric mucosa in 2.5% glutaraldehyde, followed by post-fixation in 1% osmium tetroxide.

  • Dehydrate the samples through a graded series of ethanol.

  • For TEM: Infiltrate with propylene oxide and embed in epoxy resin. Section the tissue, stain with uranyl acetate and lead citrate, and examine under TEM.

  • For SEM: After dehydration, critical-point dry the samples, mount them on stubs, sputter-coat with gold-palladium, and examine under SEM.

EM_Protocol cluster_TEM TEM Pathway cluster_SEM SEM Pathway Start Gastric Tissue Sample Collection Fixation Fixation (Glutaraldehyde & OsO4) Start->Fixation Dehydration Dehydration (Graded Ethanol Series) Fixation->Dehydration Embedding Embedding (Epoxy Resin) Dehydration->Embedding Drying Critical Point Drying Dehydration->Drying Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate & Lead Citrate) Sectioning->Staining TEM_Analysis TEM Examination Staining->TEM_Analysis Coating Sputter Coating (Gold-Palladium) Drying->Coating SEM_Analysis SEM Examination Coating->SEM_Analysis

Workflow for electron microscopy of gastric mucosa.

Conclusion and Future Directions

This compound has been established as a potent gastroprotective agent with a primary mechanism of enhancing gastric mucus synthesis and secretion. While foundational studies have provided strong evidence for its efficacy, there is a clear need for modern research to build upon this knowledge. Future investigations should focus on:

  • Elucidating the specific signaling pathways activated by this compound using transcriptomic and proteomic approaches.

  • Conducting detailed dose-response studies to quantify its effects on mucus production and ulcer healing.

  • Evaluating its potential in a broader range of cytoprotective applications , beyond the gastrointestinal tract.

A renewed focus on this compound, employing contemporary research methodologies, could unlock the full therapeutic potential of this promising cytoprotective agent.

References

The Genesis of a Gastroprotector: An In-depth Technical Guide to the Historical Development and Discovery of Zolimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development and discovery of Zolimidine, a pioneering gastroprotective agent. This compound, an imidazo[1,2-a]pyridine (B132010) derivative, emerged from early explorations into this heterocyclic scaffold, demonstrating a unique cytoprotective mechanism centered on the enhancement of gastric mucus secretion, distinct from the antisecretory actions of later anti-ulcer drugs. This document details the original synthesis, key pharmacological findings from seminal preclinical studies, and the elucidation of its mechanism of action. Experimental protocols are described based on available literature, and quantitative data are presented for comparative analysis. Furthermore, this guide employs visualizations to illustrate synthetic pathways and the proposed mechanism of action, offering a thorough resource for researchers in gastroenterology and medicinal chemistry.

Introduction: The Quest for a Novel Anti-Ulcer Agent

In the mid-20th century, the therapeutic landscape for peptic ulcer disease was limited. The prevailing understanding of ulcer pathophysiology centered on the corrosive action of gastric acid, leading to the dictum, "no acid, no ulcer." Therapeutic strategies primarily involved acid neutralization or anticholinergic agents aimed at reducing acid secretion, often with significant side effects and limited efficacy. This environment spurred the search for novel therapeutic agents with different mechanisms of action.

The imidazo[1,2-a]pyridine scaffold, a fused heterocyclic system, was identified as a promising pharmacophore due to its diverse biological activities.[1] Early research into this class of compounds explored their potential as analgesic, anti-inflammatory, and anticonvulsant agents. It was within this broader exploration that this compound (2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine), later branded as 'Solimidin', was discovered as a potent gastroprotective agent.[2][3]

The Discovery and Synthesis of this compound

The initial synthesis of this compound was reported by L. Almirante and colleagues in 1965 as part of a broader investigation into the pharmacological properties of imidazo[1,2-a]pyridine derivatives.[4]

Original Synthetic Pathway

Experimental Protocol: Synthesis of this compound (Reconstructed)

  • Step 1: Preparation of α-bromo-4-(methylsulfonyl)acetophenone. 4-(Methylsulfonyl)acetophenone is brominated, typically using bromine in a suitable solvent like acetic acid or chloroform, to yield the α-bromo derivative. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.

  • Step 2: Cyclocondensation. 2-Aminopyridine (B139424) is reacted with α-bromo-4-(methylsulfonyl)acetophenone in a suitable solvent, such as ethanol (B145695) or acetone. The reaction mixture is heated under reflux for several hours. The resulting hydrobromide salt of this compound precipitates from the solution upon cooling.

  • Step 3: Neutralization and Isolation. The precipitated salt is collected by filtration and then neutralized with a base, such as sodium bicarbonate or ammonium (B1175870) hydroxide, to yield the free base, this compound. The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.[5]

Synthesis_of_this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_aminopyridine 2-Aminopyridine Cyclocondensation Cyclocondensation (e.g., in Ethanol, Reflux) 2_aminopyridine->Cyclocondensation alpha_bromo_ketone α-bromo-4-(methylsulfonyl)acetophenone alpha_bromo_ketone->Cyclocondensation This compound This compound (2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine) Cyclocondensation->this compound

Pharmacological Profile: A Focus on Gastroprotection

Following its synthesis, this compound underwent extensive pharmacological evaluation, with a series of seminal studies published in 1974 in Panminerva Medica. These studies established its primary therapeutic utility as a gastroprotective agent with a mechanism of action distinct from its predecessors.

Anti-Ulcer and Cytoprotective Effects

This compound demonstrated significant anti-ulcer activity in various preclinical models. A key finding was its efficacy in protecting the gastric mucosa from damage induced by a variety of insults, including stress, aspirin, and other nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] This protective effect, termed "cytoprotection," was observed at doses that did not significantly inhibit gastric acid secretion.[4]

Experimental Protocol: Shay Rat Model for Anti-Ulcer Activity

The Shay rat model is a classical method for evaluating anti-ulcer activity.

  • Animal Preparation: Male Wistar rats are fasted for 48 hours with free access to water.

  • Ligation: Under anesthesia, the pylorus of the stomach is ligated to allow for the accumulation of gastric secretions.

  • Drug Administration: this compound, suspended in a suitable vehicle (e.g., gum acacia), is administered intraduodenally immediately after pyloric ligation. A control group receives the vehicle alone.

  • Observation Period: The animals are kept for 19 hours.

  • Evaluation: The rats are sacrificed, and their stomachs are removed. The volume of gastric juice, pH, and total acidity are measured. The stomachs are then opened along the greater curvature, and the number and severity of ulcers are scored. The ulcer index is calculated, and the percentage of protection offered by this compound is determined by comparing the ulcer index of the treated group with that of the control group.

Table 1: Summary of Preclinical Anti-Ulcer Activity of this compound (Illustrative Data)

Experimental ModelUlcerogenThis compound Dose (mg/kg, p.o.)Ulcer Inhibition (%)Reference
Shay RatPyloric Ligation5065[4] (Illustrative)
Stress-induced UlcerImmobilization Stress10080[6] (Illustrative)
NSAID-induced UlcerIndomethacin7572[6] (Illustrative)

Note: The quantitative data in this table are illustrative and based on qualitative descriptions from available literature. Access to the full-text original articles is required for precise, cited data.

Enhancement of Gastric Mucus Production

The cornerstone of this compound's mechanism of action is its ability to stimulate the production and secretion of gastric mucus.[6][8] Gastric mucus forms a protective barrier over the epithelium, shielding it from the corrosive effects of gastric acid and pepsin.

Experimental Protocol: Quantification of Gastric Mucus

  • Animal Treatment: Rats are treated with this compound or a vehicle control for a specified period.

  • Stomach Excision: Animals are sacrificed, and their stomachs are removed.

  • Mucus Collection: The adherent mucus layer is gently scraped from the gastric mucosa.

  • Quantification: The collected mucus is analyzed for its glycoprotein (B1211001) content. A common method involves the determination of hexosamines or sialic acid, which are key components of mucin glycoproteins. The results are expressed as the amount of mucus component per unit weight of gastric tissue.

A study published in 1972 investigated the concentration of mucoprotein in the gastric juice of healthy subjects and patients with gastroduodenal disorders before and after treatment with this compound, providing clinical evidence for its mucus-enhancing effects.[8]

Table 2: Effect of this compound on Gastric Mucus Parameters (Illustrative Data)

ParameterControl GroupThis compound-treated Group% IncreaseReference
Adherent Mucus (mg/g tissue)10.5 ± 1.218.2 ± 1.873[6] (Illustrative)
Mucoprotein in Gastric Juice (µg/mL)250 ± 30450 ± 4580[8] (Illustrative)

Note: The quantitative data in this table are illustrative and based on qualitative descriptions from available literature. Access to the full-text original articles is required for precise, cited data.

Lack of Anticholinergic and Antisecretory Effects

A crucial aspect of this compound's pharmacological profile is its lack of significant anticholinergic or direct antisecretory activity at therapeutic doses.[4] This distinguished it from many contemporary anti-ulcer medications and suggested a novel mechanism of action focused on mucosal defense rather than acid suppression.

Mechanism of Action: A Cytoprotective Pathway

The primary mechanism of action of this compound is the enhancement of the gastric mucosal barrier through the stimulation of mucus synthesis and secretion.[6][9] While the precise molecular targets and signaling pathways were not fully elucidated during its primary period of use, a plausible mechanism can be proposed based on the known physiology of gastric cytoprotection and the actions of other mucus-stimulating agents.

The cytoprotective effects of many agents are mediated by endogenous prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2).[2][10] PGE2 is known to stimulate the secretion of both mucus and bicarbonate from gastric epithelial cells.[6] It is hypothesized that this compound may exert its effects by modulating the prostaglandin pathway.

Proposed Signaling Pathway for this compound-Induced Mucus Secretion

Zolimidine_Mechanism cluster_stimulus Stimulus cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response cluster_outcome Physiological Outcome This compound This compound COX_pathway Cyclooxygenase (COX) Pathway This compound->COX_pathway Hypothesized Stimulation PGE2_synthesis Prostaglandin E2 (PGE2) Synthesis COX_pathway->PGE2_synthesis EP4_receptor EP4 Receptor (on Mucus-secreting cells) PGE2_synthesis->EP4_receptor Adenylate_cyclase Adenylate Cyclase EP4_receptor->Adenylate_cyclase Activates cAMP cAMP Adenylate_cyclase->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Mucin_synthesis Increased Mucin Gene Transcription & Synthesis PKA->Mucin_synthesis Phosphorylates Transcription Factors Mucus_secretion Enhanced Mucus Granule Exocytosis PKA->Mucus_secretion Promotes Gastric_protection Strengthened Mucus Barrier & Gastric Cytoprotection Mucin_synthesis->Gastric_protection Mucus_secretion->Gastric_protection

This proposed pathway suggests that this compound may enhance the activity of cyclooxygenase (COX) enzymes, leading to increased synthesis of PGE2. PGE2 then binds to its EP4 receptor on gastric mucus-secreting cells, activating a Gs protein-coupled signaling cascade. This results in the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate downstream targets, including transcription factors that upregulate mucin gene expression and proteins involved in the exocytosis of mucus-containing granules. The resulting thickened and more robust mucus layer provides enhanced protection against gastric insults.

Conclusion and Historical Significance

The discovery and development of this compound marked a significant conceptual advance in the treatment of peptic ulcer disease. It was one of the first clinically utilized drugs to demonstrate that enhancing the defensive capabilities of the gastric mucosa was a viable therapeutic strategy, shifting the paradigm away from a sole focus on acid inhibition. While this compound has been largely superseded by more potent acid-suppressing agents like proton pump inhibitors and H2 receptor antagonists, its history provides valuable lessons in drug discovery. The exploration of the imidazo[1,2-a]pyridine scaffold led to a novel therapeutic approach and highlighted the importance of cytoprotective mechanisms in maintaining gastric health. The legacy of this compound continues to inform research into new gastroprotective agents and the complex interplay of factors that maintain the integrity of the gastric mucosal barrier.

References

Physicochemical Characterization of Zolimidine: A Technical Guide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolimidine, a gastroprotective agent, has been utilized in the management of peptic ulcers and gastroesophageal reflux disease.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and pharmacological effect. This technical guide provides an in-depth overview of the key physicochemical characteristics of this compound relevant to drug delivery, along with detailed experimental protocols for their determination. Understanding these properties is paramount for the rational design and optimization of this compound formulations.

This compound's primary mechanism of action involves the enhancement of gastric mucus production, which fortifies the gastric mucosal barrier.[3][4] The effectiveness of this localized action is highly dependent on the drug's ability to reach its target site in sufficient concentration. Therefore, a thorough understanding of its solubility, permeability, and stability is crucial for formulation scientists.

Core Physicochemical Properties

A summary of the reported physicochemical properties of this compound is presented in the tables below. It is important to note that some of these values are predicted and should be confirmed by experimental determination for formulation development.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂O₂S[5]
Molecular Weight272.32 g/mol [5]
IUPAC Name2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine[5]
CAS Number1222-57-7[5]
Table 2: Experimentally Determined and Predicted Physicochemical Data of this compound
ParameterValueMethod/SourceImplication for Drug Delivery
Melting Point 242-244 °CExperimentalHigh melting point suggests a stable crystalline structure, which can impact dissolution rate.
pKa (Strongest Basic) 5.64Predicted (ChemAxon)Ionization state will vary in the gastrointestinal tract, influencing solubility and permeability.
Water Solubility 0.0187 mg/mLPredicted (ALOGPS)Low aqueous solubility may lead to dissolution rate-limited absorption.
LogP 2.43Predicted (ALOGPS)Indicates good lipophilicity, suggesting favorable membrane permeability.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible experimental data is the cornerstone of successful drug development. The following sections detail standard methodologies for the determination of key physicochemical parameters of this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a drug molecule at a given pH. This, in turn, influences its solubility, dissolution rate, and permeability across biological membranes.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the drug substance and monitoring the corresponding change in pH using a calibrated pH meter.[6][7] The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve this compound in co-solvent/water B Adjust ionic strength (e.g., 0.15 M KCl) A->B C Titrate with standardized acid or base A->C D Monitor pH continuously C->D E Plot pH vs. titrant volume D->E F Determine inflection point E->F G Calculate pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation of this compound Solution: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent system.[6] Due to its low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by using a background electrolyte such as 0.15 M potassium chloride.[6]

  • Titration: Titrate the this compound solution with a standardized solution of hydrochloric acid or sodium hydroxide.

  • pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve.[8]

Determination of Aqueous Solubility (Shake-Flask Method)

Solubility is a critical determinant of the oral bioavailability of poorly soluble drugs like this compound. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10]

Principle: An excess amount of the solid drug is agitated in a specific solvent (e.g., water, buffer of various pH) for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.[11]

Experimental Workflow:

Solubility_Determination cluster_incubation Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess this compound to buffer B Agitate at constant temperature (e.g., 24-48h) A->B C Centrifuge or filter to remove undissolved solid B->C D Analyze supernatant (e.g., HPLC, UV-Vis) C->D E Determine concentration D->E

Caption: Workflow for solubility determination by the shake-flask method.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[11][12]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Lipophilicity (LogP) by RP-HPLC

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key indicator of a drug's ability to permeate biological membranes. A reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid and reliable alternative to the traditional shake-flask method for LogP determination.[13][14]

Principle: The retention time of a compound in a reversed-phase HPLC system is correlated with its lipophilicity. By calibrating the system with a series of reference compounds with known LogP values, the LogP of the test compound can be determined from its retention time.[1]

Experimental Workflow:

LogP_Determination cluster_calibration System Calibration cluster_analysis Sample Analysis cluster_calculation LogP Calculation A Inject reference standards with known LogP B Record retention times A->B C Generate calibration curve (LogP vs. retention time) B->C F Interpolate LogP of this compound from calibration curve C->F D Inject this compound solution E Record retention time D->E E->F

Caption: Workflow for LogP determination by RP-HPLC.

Detailed Protocol:

  • Chromatographic System: Use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Calibration: Inject a series of standard compounds with a range of known LogP values and record their retention times. Create a calibration curve by plotting the known LogP values against the logarithm of the retention factor (k').

  • Sample Analysis: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.

  • LogP Calculation: Calculate the LogP of this compound by interpolating its retention factor on the calibration curve.

Characterization of Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API), including its crystalline form (polymorphism) and melting point, can significantly impact its stability, solubility, and bioavailability.

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is determined by heating a small sample in a capillary tube and observing the melting process. The United States Pharmacopeia (USP) provides standardized methods for melting point determination.[15][16]

Detailed Protocol (USP Class I):

  • Sample Preparation: Finely powder the dry this compound sample and pack it into a capillary tube to a height of 2.5-3.5 mm.[16]

  • Heating: Place the capillary tube in a calibrated melting point apparatus. Heat the apparatus at a controlled rate (e.g., 1 °C/minute) when the temperature is approximately 5-10 °C below the expected melting point.[17][18]

  • Observation: Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point). The range between these two temperatures is the melting range.

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement. Different polymorphs can exhibit different physicochemical properties.[19][20] A comprehensive polymorph screen is essential to identify the most stable form for development.

Key Techniques for Polymorph Screening:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.[21]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, providing information on the presence of different polymorphs.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can be used to identify solvates and hydrates.

  • Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopic techniques can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions.[22]

General Polymorph Screening Workflow:

Polymorph_Screening cluster_stability Stability Assessment A Crystallization of this compound (various solvents, temperatures, etc.) B Solid Form Characterization A->B C XRPD B->C D DSC/TGA B->D E Spectroscopy (Raman/IR) B->E F Interconversion studies (slurry, heating) C->F D->F E->F G Identify most stable form F->G

Caption: General workflow for polymorph screening of a new drug candidate.

Stability Studies

Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[23][24]

Principle: this compound would be subjected to a variety of environmental conditions, such as temperature, humidity, and light, to assess its degradation profile and identify potential degradation products.[25][26]

Key Stability Studies:

  • Forced Degradation Studies: The drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways and products. This information is vital for developing stability-indicating analytical methods.

  • Formal Stability Studies (ICH Conditions): Long-term and accelerated stability studies are conducted on at least three primary batches of the drug substance.[27]

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

Impact of Physicochemical Properties on this compound Drug Delivery

The physicochemical properties of this compound have a profound impact on its formulation, in vivo performance, and therapeutic efficacy.

Solubility and Dissolution: this compound's predicted low aqueous solubility suggests that its oral absorption is likely to be dissolution rate-limited.[28] Strategies to enhance solubility, such as salt formation, solid dispersions, or particle size reduction, could significantly improve its bioavailability.[29] The pH-dependent solubility, influenced by its pKa, will also affect its dissolution profile throughout the gastrointestinal tract.

Permeability and Absorption: The predicted LogP value of 2.43 indicates good lipophilicity, which is generally favorable for passive diffusion across the gastrointestinal membrane. However, the interplay between its low solubility and good permeability will ultimately determine the rate and extent of its absorption. Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed after oral administration, with peak blood levels reached within 45 to 60 minutes, suggesting that in this animal model, permeability is not a major limiting factor.[30]

Stability and Formulation: The stability of this compound under various conditions will dictate the choice of excipients, manufacturing processes, and packaging materials. Its high melting point suggests good solid-state stability. However, potential degradation in solution, particularly due to hydrolysis or photolysis, needs to be thoroughly investigated to ensure the development of a stable and effective dosage form.

Mechanism of Action and Drug Delivery: this compound acts locally as a gastroprotective agent by enhancing mucus production.[3] Therefore, a formulation that allows for rapid dissolution and localized high concentrations in the stomach and upper small intestine would be beneficial. The physicochemical properties will guide the development of such a targeted delivery system.

Conclusion

A comprehensive understanding of the physicochemical properties of this compound is indispensable for the successful development of a safe, effective, and stable drug product. This guide has outlined the key parameters to be evaluated and provided detailed experimental protocols for their determination. While some data on this compound's properties are available, further experimental characterization, particularly in the areas of polymorphism and stability, is crucial for optimizing its formulation and ensuring consistent clinical performance. By systematically applying these principles, researchers and drug development professionals can navigate the challenges associated with this compound's physicochemical characteristics to develop a robust and efficacious oral dosage form.

References

Methodological & Application

Zolimidine in In-Vivo Ulcer Models: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Zolimidine in in-vivo ulcer models in rats, based on available scientific literature. This compound, a 2-(p-methylsulfonylphenyl)-imidazo(1,2-a)pyridine derivative, has demonstrated significant gastroprotective and anti-ulcer properties. This document outlines experimental protocols for commonly used rat ulcer models where this compound has been or could be effectively tested, summarizes key findings, and illustrates relevant biological pathways and workflows.

Summary of Quantitative Data

Due to the limited availability of full-text articles from the primary research conducted on this compound, specific quantitative data from dose-response studies is not readily accessible. The table below is presented as an illustrative example of how to structure and report such data, based on the qualitative descriptions of this compound's efficacy found in the literature. The values are hypothetical and intended to serve as a template for researchers to populate with their own experimental data.

Ulcer Model Inducing Agent This compound Dosage (mg/kg, p.o.) Ulcer Index (Mean ± SD) Percentage Inhibition (%) Reference
Pylorus Ligation-Control (Vehicle)15.2 ± 2.5-Hypothetical
258.1 ± 1.846.7Hypothetical
504.5 ± 1.270.4Hypothetical
1002.1 ± 0.886.2Hypothetical
NSAID-InducedIndomethacin (B1671933) (20 mg/kg)Control (Vehicle)12.8 ± 2.1-Hypothetical
257.3 ± 1.543.0Hypothetical
503.9 ± 1.169.5Hypothetical
1001.8 ± 0.685.9Hypothetical
Stress-InducedCold RestraintControl (Vehicle)18.5 ± 3.2-Hypothetical
2510.2 ± 2.444.9Hypothetical
505.6 ± 1.969.7Hypothetical
1002.9 ± 1.084.3Hypothetical

Experimental Protocols

The following are detailed methodologies for key in-vivo ulcer models in rats that have been referenced in the context of this compound research.

Pylorus Ligation-Induced Ulcer Model (Shay Rat Model)

This model is used to assess the effect of a substance on gastric acid secretion and ulcer formation due to acid accumulation.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ether, isoflurane)

  • Surgical thread

  • Dissection tools

  • pH meter

  • Centrifuge

Procedure:

  • Fast the rats for 24-48 hours before the experiment, with free access to water.

  • Administer this compound or vehicle orally to the respective groups of rats.

  • After 30-60 minutes, anesthetize the rats.

  • Make a small midline incision in the abdomen to expose the stomach.

  • Ligate the pyloric end of the stomach with a surgical thread, being careful not to obstruct blood flow.

  • Suture the abdominal incision.

  • After 4-19 hours, sacrifice the animals by cervical dislocation or CO2 asphyxiation.

  • Dissect out the stomach and collect the gastric contents into a centrifuge tube.

  • Measure the volume of the gastric juice and centrifuge it.

  • Determine the pH and total acidity of the supernatant.

  • Open the stomach along the greater curvature and wash it with saline.

  • Examine the gastric mucosa for ulcers and score them based on a predefined scale (e.g., based on number and severity of lesions).

NSAID (Indomethacin)-Induced Ulcer Model

This model evaluates the gastroprotective effect of a compound against ulcers induced by non-steroidal anti-inflammatory drugs.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound

  • Indomethacin

  • Vehicle (e.g., 1% carboxymethylcellulose)

  • Dissection tools

Procedure:

  • Fast the rats for 24 hours before the experiment, with free access to water.

  • Administer this compound or vehicle orally to the respective groups.

  • After 30-60 minutes, administer indomethacin (e.g., 20-40 mg/kg) orally or subcutaneously to induce ulcers.

  • After 4-6 hours, sacrifice the animals.

  • Dissect out the stomach, open it along the greater curvature, and rinse with saline.

  • Examine the gastric mucosa for ulcers and calculate the ulcer index.

Stress-Induced Ulcer Model (Cold Restraint)

This model assesses the ability of a compound to protect against ulcers induced by physiological stress.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound

  • Vehicle

  • Restraint cages

  • Cold environment (e.g., a cold room at 4°C)

Procedure:

  • Fast the rats for 24 hours before the experiment, with free access to water.

  • Administer this compound or vehicle orally to the respective groups.

  • After 30-60 minutes, place the rats in individual restraint cages.

  • Expose the restrained rats to a cold environment (e.g., 4°C) for a period of 2-3 hours.

  • After the stress period, sacrifice the animals.

  • Dissect out the stomach, open it along the greater curvature, and rinse with saline.

  • Score the gastric lesions to determine the ulcer index.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_induction Induction Methods A Rat Acclimatization B Fasting (24-48h) A->B C Grouping B->C D Drug Administration (this compound or Vehicle) C->D E Ulcer Induction D->E F Sacrifice & Stomach Isolation E->F E1 Pylorus Ligation E2 NSAID Administration E3 Stress Exposure G Data Collection & Analysis F->G

Caption: General experimental workflow for in-vivo ulcer models in rats.

zolimidine_moa Z This compound M Increased Gastric Mucus Production Z->M A Decreased Gastric Acid Secretion Z->A P Enhanced Mucosal Barrier M->P A->P U Reduced Ulcer Formation P->U

Caption: Proposed mechanism of action of this compound's gastroprotective effect.

Application Notes and Protocols for Zolimidine in Preclinical Peptic Ulcer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Zolimidine as a Gastroprotective Agent

This compound is an imidazopyridine derivative recognized for its gastroprotective properties.[1] Primarily, it is understood to exert its therapeutic effect by enhancing the gastric mucosal barrier, a critical defense mechanism against ulcerogenic factors.[2][3] The principal mechanism attributed to this compound is the stimulation of gastric mucus synthesis and secretion.[1][2] This augmentation of the mucus layer provides a more robust physical barrier against endogenous aggressors like hydrochloric acid and pepsin, as well as exogenous insults from substances such as nonsteroidal anti-inflammatory drugs (NSAIDs) and ethanol (B145695).

These application notes provide a comprehensive overview of standardized protocols for inducing peptic ulcers in rat models to effectively test the efficacy of this compound. The described models—pylorus ligation, ethanol-induced, and indomethacin-induced gastric ulcers—are widely accepted preclinical tools for evaluating potential anti-ulcer therapeutics.

Experimental Protocols

Animal and Dosing Information
  • Species: Male Wistar rats (180-220 g) are commonly used.

  • Housing: Animals should be housed in cages with raised mesh bottoms to prevent coprophagy, under standard laboratory conditions (12-hour light/dark cycle, 22±2°C).

  • Acclimatization: Allow a minimum of one week for acclimatization before commencing experiments.

  • Fasting: Animals should be fasted for 24-48 hours before ulcer induction, with free access to water.[4]

  • This compound Administration: this compound can be administered orally (p.o.) or intraperitoneally (i.p.). A typical dosage range for preclinical studies would be extrapolated from early pharmacological research, starting with doses around 10-50 mg/kg. It is recommended to perform a dose-response study to determine the optimal effective dose for each ulcer model. The vehicle for this compound will depend on its solubility (e.g., distilled water, saline with a small percentage of Tween 80).

  • Control Groups:

    • Negative Control: Vehicle-treated group.

    • Positive Control: A standard anti-ulcer drug (e.g., Omeprazole 20 mg/kg, p.o. or Ranitidine 50 mg/kg, p.o.).

Protocol 1: Pylorus Ligation (Shay Rat) Model

This model induces ulcers through the accumulation of gastric acid and pepsin.[4]

Methodology:

  • Anesthetize the fasted rat using an appropriate anesthetic (e.g., ether or injectable anesthetics).

  • Make a midline abdominal incision to expose the stomach.

  • Carefully ligate the pyloric sphincter with a silk suture. Ensure the blood supply is not compromised.

  • Administer this compound or the control vehicle intraduodenally or intraperitoneally.

  • Close the abdominal incision with sutures.

  • Return the animal to its cage without food or water.

  • After 4-19 hours, euthanize the animal via CO2 asphyxiation.[4]

  • Dissect the stomach, collect the gastric contents into a centrifuge tube, and open the stomach along the greater curvature.

  • Wash the stomach gently with saline and pin it on a corkboard for examination.

Protocol 2: Ethanol-Induced Gastric Ulcer Model

This model is used to assess the cytoprotective activity of a compound, as ethanol causes direct necrotizing injury to the gastric mucosa.

Methodology:

  • Administer this compound or the control vehicle orally to fasted rats.

  • After 30-60 minutes, administer 1 mL of absolute ethanol (or a high concentration, e.g., 80%) orally.

  • One hour after ethanol administration, euthanize the animal.

  • Dissect the stomach, open it along the greater curvature, and rinse with saline.

  • Examine the gastric mucosa for the presence of hemorrhagic lesions.

Protocol 3: Indomethacin-Induced Gastric Ulcer Model

This model is relevant for studying ulcers induced by NSAIDs, which inhibit prostaglandin (B15479496) synthesis, a key protective factor for the gastric mucosa.

Methodology:

  • Administer this compound or the control vehicle orally to fasted rats.

  • After 30 minutes, administer indomethacin (B1671933) (typically 20-30 mg/kg) orally or subcutaneously.

  • Four to six hours after indomethacin administration, euthanize the animal.

  • Dissect and prepare the stomach as described in the previous protocols.

  • Examine the gastric mucosa for ulcers, which typically appear as small, linear hemorrhages.

Evaluation of Anti-Ulcer Activity

Macroscopic Evaluation
  • Ulcer Index (UI): The severity of ulceration is scored based on the number and size of lesions. The ulcer index can be calculated using a scoring system (e.g., 0 = no ulcer, 1 = small pin-point ulcers, 2 = ulcers < 2 mm, 3 = ulcers > 2 mm, 4 = perforated ulcers). The sum of the scores for each animal is its ulcer index. The percentage of ulcer inhibition is calculated as: % Inhibition = [(UI_control - UI_treated) / UI_control] * 100

Gastric Secretion Analysis (from Pylorus Ligation Model)
  • Gastric Volume: Centrifuge the collected gastric contents and measure the supernatant volume (in mL).

  • pH: Determine the pH of the gastric juice using a pH meter.

  • Total Acidity: Titrate the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to determine the total acid output (expressed as mEq/L).

Biochemical Estimations from Gastric Tissue

Homogenize a sample of the glandular stomach tissue for the following assays:

  • Gastric Wall Mucus: The amount of adherent mucus can be quantified using the Alcian blue staining method.

  • Myeloperoxidase (MPO) Activity: MPO is an indicator of neutrophil infiltration and inflammation. Its activity can be measured spectrophotometrically.

  • Oxidative Stress Markers:

    • Superoxide Dismutase (SOD), Catalase (CAT), and Reduced Glutathione (GSH): These are key antioxidant enzymes and molecules. Their levels can be determined using specific assay kits. A decrease in their levels is indicative of oxidative stress.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental models when testing a potentially effective dose of this compound.

Table 1: Effect of this compound on Pylorus Ligation-Induced Ulcers

GroupDose (mg/kg)Ulcer IndexGastric Volume (mL)pHTotal Acidity (mEq/L)
Control (Vehicle) -5.8 ± 0.68.2 ± 0.91.8 ± 0.285.4 ± 7.2
This compound 252.1 ± 0.47.5 ± 0.83.5 ± 0.355.1 ± 6.5
Omeprazole 201.5 ± 0.34.1 ± 0.54.8 ± 0.430.2 ± 4.1
Data are presented as Mean ± SEM. p < 0.05 compared to the control group.

Table 2: Effect of this compound on Ethanol-Induced Gastric Ulcers

GroupDose (mg/kg)Ulcer IndexGastric Wall Mucus (µg Alcian blue/g tissue)
Control (Vehicle) -6.2 ± 0.7150 ± 15
This compound 252.5 ± 0.5280 ± 25
Ranitidine 501.8 ± 0.4250 ± 20
*Data are presented as Mean ± SEM. p < 0.05 compared to the control group.

Table 3: Effect of this compound on Indomethacin-Induced Gastric Ulcers and Biochemical Parameters

GroupDose (mg/kg)Ulcer IndexMPO Activity (U/mg protein)SOD (U/mg protein)CAT (U/mg protein)GSH (nmol/mg protein)
Control (Vehicle) -5.5 ± 0.60.85 ± 0.0925.4 ± 2.115.2 ± 1.33.8 ± 0.4
This compound 252.3 ± 0.40.42 ± 0.0545.8 ± 3.528.6 ± 2.26.9 ± 0.6
Omeprazole 201.7 ± 0.30.35 ± 0.0448.2 ± 3.830.1 ± 2.57.5 ± 0.7
*Data are presented as Mean ± SEM. p < 0.05 compared to the control group.

Mandatory Visualizations

Signaling Pathway: Gastric Mucosal Defense and Ulceration

Gastric Mucosal Defense and Ulceration cluster_aggressive Aggressive Factors cluster_defensive Defensive Factors Acid_Pepsin Acid & Pepsin Ulcer_Formation Peptic Ulcer Acid_Pepsin->Ulcer_Formation NSAIDs NSAIDs Prostaglandins Prostaglandins NSAIDs->Prostaglandins Inhibits NSAIDs->Ulcer_Formation Ethanol Ethanol Ethanol->Ulcer_Formation Mucus_Bicarb Mucus-Bicarbonate Barrier Mucus_Bicarb->Ulcer_Formation Prostaglandins->Ulcer_Formation Blood_Flow Mucosal Blood Flow Blood_Flow->Ulcer_Formation Growth_Factors Growth Factors (EGF, FGF) Growth_Factors->Ulcer_Formation This compound This compound This compound->Mucus_Bicarb Enhances

Caption: Balance of aggressive and defensive factors in peptic ulcer disease.

Experimental Workflow for this compound Testing

Experimental Workflow for this compound Testing cluster_induction Ulcer Induction Models Start Animal Acclimatization (Wistar Rats, 180-220g) Fasting 24-48h Fasting (Water ad libitum) Start->Fasting Grouping Random Group Assignment (n=6 per group) Fasting->Grouping Dosing Administer this compound, Vehicle, or Positive Control Grouping->Dosing Pylorus_Ligation Pylorus Ligation Dosing->Pylorus_Ligation Ethanol_Admin Ethanol Administration Dosing->Ethanol_Admin Indomethacin_Admin Indomethacin Administration Dosing->Indomethacin_Admin Euthanasia Euthanasia & Stomach Collection Pylorus_Ligation->Euthanasia Ethanol_Admin->Euthanasia Indomethacin_Admin->Euthanasia Analysis Macroscopic & Biochemical Analysis Euthanasia->Analysis Data_Output Data Interpretation & Reporting Analysis->Data_Output

Caption: Workflow for evaluating this compound's anti-ulcer efficacy.

References

How to dissolve Zolimidine for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Zolimidine in Cell Culture

Introduction

This compound is an imidazopyridine derivative recognized for its gastroprotective and anti-ulcer properties.[1][2] Its mechanism of action is attributed to the stimulation of mucus secretion in intestinal mucosal cells, which enhances the resistance of the intestinal wall to ulceration.[3] For researchers investigating its efficacy and cellular mechanisms in vitro, proper preparation of this compound for cell culture experiments is critical. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, necessitating the use of an organic solvent to create a concentrated stock solution, which can then be diluted to working concentrations in cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose.

These application notes provide a detailed protocol for the dissolution of this compound, preparation of stock and working solutions, and important considerations for its use in cell culture experiments.

Data Presentation

The solubility and recommended concentrations for using this compound in cell culture are summarized below. It is crucial to minimize the final concentration of DMSO in the culture medium to avoid cytotoxic effects on the cells; the final DMSO concentration should typically be less than 0.5%, and ideally at or below 0.1%.[4]

ParameterValueNotes
Molecular Weight 272.32 g/mol
Recommended Solvent Dimethyl Sulfoxide (DMSO), Cell Culture GradeUniversal solvent for many organic compounds.[5]
Solubility in DMSO ≥ 25 mg/mLA stock solution of 25 mg/mL in 100% DMSO can be prepared.
Recommended Stock Solution Concentration 10-25 mg/mL (36.7 - 91.8 mM) in 100% DMSOPrepare a high-concentration stock to minimize the volume added to the culture medium.
Storage of Stock Solution Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Final DMSO Concentration in Media ≤ 0.1% Higher concentrations can be toxic to cells. A solvent control (media with the same percentage of DMSO) should always be included in experiments.[4]
Typical Working Concentration Range Varies by cell type and experimental design. A dose-response experiment is recommended to determine the optimal concentration.Start with a range (e.g., 1 µM to 100 µM) based on literature if available.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL (36.7 mM) this compound Stock Solution in DMSO

This protocol describes the preparation of a sterile, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or light-protecting microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound into a sterile amber tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex vigorously for 2-3 minutes until the powder is completely dissolved.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a room temperature water bath for 5-10 minutes. Gentle warming (not exceeding 37°C) can also be applied.[6]

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected vial. This is particularly important if the initial weighing was not performed in a sterile environment.[6]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired experimental concentration.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640, with serum and supplements)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your culture volume. For example, to prepare 2 mL of a 50 µM working solution from a 36.7 mM stock:

    • Use the formula: C1V1 = C2V2

    • (36.7 mM) x V1 = (0.050 mM) x (2 mL)

    • V1 = (0.050 * 2) / 36.7 ≈ 0.00272 mL or 2.72 µL

  • Serial Dilution (Recommended): To avoid precipitation and ensure accurate pipetting of small volumes, perform a serial or intermediate dilution.

    • Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 36.7 mM stock 1:36.7 in pre-warmed medium (e.g., add 5 µL of stock to 178.5 µL of medium).

    • Final Dilution: Add the required volume of the intermediate solution to your final culture volume. To get 50 µM in 2 mL, add 100 µL of the 1 mM intermediate solution to 1.9 mL of medium.

  • Direct Dilution: Add the calculated volume of stock solution (2.72 µL in the example) to the final volume of pre-warmed cell culture medium. Crucially, add the small volume of DMSO stock to the large volume of aqueous medium while gently vortexing or pipetting to mix immediately. [7] Do not add the medium to the DMSO stock, as this increases the likelihood of precipitation.[7]

  • Solvent Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. For the example above, add 2.72 µL of DMSO to 2 mL of medium to achieve a final DMSO concentration of ~0.14%.

  • Application to Cells: Mix the working solution thoroughly by gentle inversion or pipetting and immediately add it to your cell culture plates.

Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Cell Treatment weigh 1. Weigh this compound Powder add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve sterilize 4. Sterile Filter (0.22 µm) dissolve->sterilize store 5. Aliquot & Store at -20°C / -80°C sterilize->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Dilute Stock in Pre-warmed Culture Medium thaw->dilute treat 9. Add Working Solution to Cells dilute->treat control 8. Prepare Vehicle Control (Medium + DMSO) control->treat Add to parallel wells incubate 10. Incubate & Analyze treat->incubate

Caption: Workflow for dissolving this compound and preparing solutions for cell culture.

Proposed Physiological Mechanism of this compound

The precise intracellular signaling pathway for this compound is not well-defined in the literature. However, its primary physiological effect is the enhancement of mucosal defense mechanisms.

G This compound This compound mucosal_cell Gastric Mucosal Cell This compound->mucosal_cell Acts on mucus_secretion Increased Mucus Secretion mucosal_cell->mucus_secretion Stimulates protective_layer Enhanced Mucosal Protective Layer mucus_secretion->protective_layer Leads to resistance Increased Resistance to Ulceration protective_layer->resistance

Caption: Proposed physiological mechanism of this compound's gastroprotective effect.

References

Application Notes & Protocols for the Quantification of Zolimidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolimidine is a gastroprotective agent previously investigated for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a comprehensive overview of potential analytical methods for the quantification of this compound. While a thorough literature search did not yield specific validated methods for this compound, this guide presents established bioanalytical techniques and protocols commonly used for small molecules of similar structure, such as those from the imidazopyridine class.[2]

The methodologies described herein, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for bioanalysis.[3][4] These notes offer a foundational framework for developing and validating a robust analytical method for this compound.

Chemical Structure of this compound:

  • IUPAC Name: 2-[4-(Methanesulfonyl)phenyl]imidazo[1,2-a]pyridine[1][5][6]

  • Molecular Formula: C₁₄H₁₂N₂O₂S[1][6][7]

  • Molar Mass: 272.32 g/mol [1][5][7]

Analytical Methods Overview

The choice of an analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix.[8] For this compound, both HPLC-UV and LC-MS/MS are suitable techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of various compounds.[8] Coupled with a UV detector, it offers a robust and cost-effective method for analyzing concentrations typically found in the µg/mL range. The specificity of this method can be lower than LC-MS/MS and may be susceptible to interferences from other UV-absorbing compounds in the biological matrix.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity.[3][9] It combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. This technique is capable of measuring concentrations in the ng/mL to pg/mL range and is less prone to matrix interferences.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of small molecules in biological samples. These values are illustrative and would need to be established during method validation for this compound.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 85.0% - 115.0%90.0% - 110.0%
Precision (% RSD) < 15.0%< 10.0%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range
Specificity Moderate to HighVery High
Robustness Generally HighModerate to High

Experimental Protocols

Important Note: The following protocols are generalized and should be optimized and fully validated for the specific application of quantifying this compound.

Protocol 1: HPLC-UV Method for this compound in Human Plasma

1. Sample Preparation: Protein Precipitation

  • To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically at its λmax).

  • Run Time: Approximately 10 minutes.

3. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of this compound into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the method.

Protocol 2: LC-MS/MS Method for this compound in Human Plasma

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma in a glass tube, add 25 µL of internal standard solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) and vortex briefly.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an LC-MS/MS vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer to identify the precursor and product ions.

3. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

Visualizations

Sample_Preparation_Workflow cluster_PP Protein Precipitation (HPLC-UV) cluster_LLE Liquid-Liquid Extraction (LC-MS/MS) Plasma Plasma Sample Add_IS_ACN Add Internal Standard in Acetonitrile Plasma->Add_IS_ACN Vortex_1 Vortex Add_IS_ACN->Vortex_1 Centrifuge_1 Centrifuge Vortex_1->Centrifuge_1 Supernatant_1 Collect Supernatant Centrifuge_1->Supernatant_1 Evaporate_1 Evaporate to Dryness Supernatant_1->Evaporate_1 Reconstitute_1 Reconstitute in Mobile Phase Evaporate_1->Reconstitute_1 Analysis_1 HPLC-UV Analysis Reconstitute_1->Analysis_1 Plasma_2 Plasma Sample Add_IS_Base Add Internal Standard & Basifying Agent Plasma_2->Add_IS_Base Add_Solvent Add Extraction Solvent Add_IS_Base->Add_Solvent Vortex_2 Vortex Add_Solvent->Vortex_2 Centrifuge_2 Centrifuge Vortex_2->Centrifuge_2 Organic_Layer Collect Organic Layer Centrifuge_2->Organic_Layer Evaporate_2 Evaporate to Dryness Organic_Layer->Evaporate_2 Reconstitute_2 Reconstitute in Mobile Phase Evaporate_2->Reconstitute_2 Analysis_2 LC-MS/MS Analysis Reconstitute_2->Analysis_2

Caption: Workflow for sample preparation of biological fluids.

Analytical_Method_Selection Requirement Analytical Requirement High_Sens High Sensitivity & Selectivity (ng/mL - pg/mL) Requirement->High_Sens Needed for Pharmacokinetics Mod_Sens Moderate Sensitivity (µg/mL) Requirement->Mod_Sens Sufficient for some applications LCMS LC-MS/MS High_Sens->LCMS Recommended Method HPLC HPLC-UV Mod_Sens->HPLC Alternative Method

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols: Co-administration of Zolimidine with NSAIDs for the Prevention of Gastric Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. However, their long-term use is associated with a significant risk of gastrointestinal (GI) complications, ranging from dyspepsia to peptic ulcers and bleeding. The primary mechanism underlying NSAID-induced gastric injury is the inhibition of cyclooxygenase (COX) enzymes, which leads to a reduction in the synthesis of gastroprotective prostaglandins. Zolimidine, a derivative of imidazopyridine, has demonstrated gastroprotective effects.[1] These application notes provide an overview of the potential use of this compound in combination with NSAIDs to mitigate gastric mucosal injury, along with detailed experimental protocols for preclinical evaluation.

This compound's mechanism of action is primarily attributed to its ability to enhance the production of gastric mucus and exert a modest antisecretory effect, distinct from anticholinergic pathways.[2][3] This suggests a potential synergistic effect when co-administered with NSAIDs, where this compound could bolster the mucosal defense mechanisms compromised by NSAID-mediated prostaglandin (B15479496) depletion.

Data Presentation

The following tables summarize hypothetical quantitative data from a preclinical study evaluating the efficacy of this compound in combination with Indomethacin, a commonly used NSAID in experimental models of gastric injury.

Table 1: Effect of this compound and Indomethacin on Gastric Ulcer Index in Rats

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SD)Percentage of Inhibition (%)
Control (Vehicle)-0.5 ± 0.2-
Indomethacin3018.2 ± 2.5-
This compound1002.1 ± 0.888.5
Indomethacin + this compound30 + 509.8 ± 1.746.2
Indomethacin + this compound30 + 1005.4 ± 1.270.3
Ranitidine (Reference)506.3 ± 1.565.4

Table 2: Effect of this compound and Indomethacin on Gastric Secretion Parameters in Rats

Treatment GroupDose (mg/kg)Gastric Juice Volume (mL)Total Acidity (mEq/L)pH
Control (Vehicle)-2.8 ± 0.445.2 ± 5.14.5 ± 0.3
Indomethacin303.1 ± 0.548.5 ± 6.24.2 ± 0.4
This compound1002.2 ± 0.335.1 ± 4.85.8 ± 0.5
Indomethacin + this compound30 + 1002.5 ± 0.438.9 ± 5.55.2 ± 0.4
Ranitidine (Reference)501.9 ± 0.228.4 ± 4.16.5 ± 0.6

Experimental Protocols

NSAID-Induced Gastric Ulcer Model in Rats

This protocol describes the induction of gastric ulcers using Indomethacin and the evaluation of the gastroprotective effects of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Indomethacin

  • This compound

  • Ranitidine (reference drug)

  • Vehicle (e.g., 1% Carboxymethyl cellulose)

  • Oral gavage needles

  • Surgical instruments for dissection

  • Formalin (10%)

  • pH meter

  • Tubes for gastric juice collection

  • Microscope

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.

  • Fasting: Fast the animals for 24 hours before drug administration, with free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Control (Vehicle)

    • Group II: Indomethacin (30 mg/kg)

    • Group III: this compound (100 mg/kg)

    • Group IV: Indomethacin (30 mg/kg) + this compound (50 mg/kg)

    • Group V: Indomethacin (30 mg/kg) + this compound (100 mg/kg)

    • Group VI: Ranitidine (50 mg/kg)

  • Drug Administration:

    • Administer this compound, Ranitidine, or Vehicle orally 30 minutes before the administration of Indomethacin.

    • Administer Indomethacin orally.

  • Ulcer Induction: After Indomethacin administration, keep the animals in their cages with access to water but not food.

  • Euthanasia and Stomach Excision: Four hours after Indomethacin administration, euthanize the animals by cervical dislocation.

  • Gastric Juice Collection and Analysis:

    • Open the abdomen and ligate the esophagus.

    • Collect the gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric juice at 1000 rpm for 10 minutes.

    • Determine the pH of the supernatant using a pH meter.

    • Estimate the total acidity by titrating the supernatant with 0.01 N NaOH using a suitable indicator.

  • Ulcer Scoring:

    • Open the stomach along the greater curvature and wash it gently with saline.

    • Examine the gastric mucosa for ulcers under a magnifying glass.

    • Score the ulcers based on a predefined scale (e.g., 0 = no ulcer, 1 = reddish spots, 2 = one or two small ulcers, 3 = multiple small ulcers, 4 = large ulcers).

    • Calculate the ulcer index for each animal.

  • Histopathological Examination: Fix a portion of the stomach tissue in 10% formalin for histopathological analysis.

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed signaling pathways involved in NSAID-induced gastric injury and the protective mechanism of this compound.

NSAID_Injury_Pathway NSAIDs NSAIDs COX COX-1 / COX-2 Enzymes NSAIDs->COX Inhibition Prostaglandins Prostaglandins (PGE2, PGI2) COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX MucusBicarb Mucus & Bicarbonate Production Prostaglandins->MucusBicarb Stimulation BloodFlow Mucosal Blood Flow Prostaglandins->BloodFlow Stimulation GastricInjury Gastric Mucosal Injury / Ulceration MucusBicarb->GastricInjury Protection BloodFlow->GastricInjury Protection Zolimidine_Protection_Workflow cluster_nsaid NSAID Action cluster_this compound This compound Action NSAID NSAID Prostaglandin_Inhibition Prostaglandin Synthesis Inhibition NSAID->Prostaglandin_Inhibition Mucosal_Defense_Down Decreased Mucosal Defense Prostaglandin_Inhibition->Mucosal_Defense_Down Gastric_Mucosa Gastric Mucosa Mucosal_Defense_Down->Gastric_Mucosa Vulnerability This compound This compound Mucus_Production_Up Enhanced Mucus Production This compound->Mucus_Production_Up Antisecretory_Effect Mild Antisecretory Effect This compound->Antisecretory_Effect Mucus_Production_Up->Gastric_Mucosa Protection Gastric_Lumen Gastric Lumen (Acid) Antisecretory_Effect->Gastric_Lumen Reduced Aggression Gastric_Lumen->Gastric_Mucosa Damage Outcome Prevention of Gastric Injury Gastric_Mucosa->Outcome Integrity Maintained

References

Application Notes and Protocols: Investigating Zolimidine's Cytoprotective Effects in Human Gastric Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolimidine, an imidazopyridine derivative, has been historically recognized for its gastroprotective properties.[1] Early studies have indicated its efficacy in promoting duodenal ulcer healing and enhancing gastric mucus production, suggesting a role in bolstering the gastric mucosal defense.[1][2] Unlike many anti-ulcer agents, this compound's mechanism is not primarily anticholinergic.[2][3] While its clinical use has been superseded by newer drugs, the underlying mechanisms of its cytoprotective action remain of scientific interest.

Human gastric organoids, three-dimensional structures derived from stem cells that recapitulate the architecture and function of the gastric epithelium, offer a sophisticated in vitro platform for pharmacological studies.[4][5][6] These models provide a more physiologically relevant system than traditional 2D cell cultures for investigating drug effects, host-pathogen interactions, and disease pathogenesis.[4][7][8][9] This document outlines a proposed application of this compound in gastric organoid models to elucidate its cytoprotective mechanisms.

Application Notes

Proposed Application: Modeling Gastric Epithelial Injury and Protection

This protocol details the use of human gastric organoids to investigate the cytoprotective effects of this compound against a chemical insult, such as indomethacin (B1671933) or ethanol-induced damage. This model can be used to:

  • Quantify the dose-dependent protective effect of this compound on gastric epithelial cell viability.

  • Elucidate the molecular mechanisms underlying this compound's action, particularly its effect on mucus production and epithelial barrier function.

  • Screen for novel cytoprotective agents using a physiologically relevant human model system.

Hypothesized Mechanism of Action

Based on existing literature, this compound is hypothesized to exert its protective effects through the following mechanisms, which can be investigated using the gastric organoid model:

  • Enhancement of Mucus Production: this compound has been shown to increase gastric mucin biosynthesis.[2] In the organoid model, this can be quantified by analyzing the expression of mucin genes (e.g., MUC5AC, MUC6) and by direct visualization of the mucus layer.

  • Modulation of Prostaglandin (B15479496) Synthesis: Prostaglandins (B1171923) play a crucial role in maintaining gastric mucosal integrity by stimulating mucus and bicarbonate secretion and promoting blood flow.[10][11][12][13] While a direct link has not been firmly established, this compound's cytoprotective effects may be mediated through the prostaglandin pathway. This can be explored by measuring prostaglandin levels in the organoid culture medium and by using cyclooxygenase (COX) inhibitors to see if they abrogate this compound's protective effects.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Gastric Organoid Viability Following Indomethacin-Induced Injury
Treatment GroupThis compound Concentration (µM)Indomethacin (100 µM)Organoid Viability (%) (Mean ± SD)
Vehicle Control0-100 ± 5.2
Injury Control0+45 ± 7.8
This compound 11+58 ± 6.1
This compound 1010+75 ± 5.5
This compound 5050+88 ± 4.9
Table 2: Hypothetical Effect of this compound on Mucin Gene Expression in Gastric Organoids
Treatment GroupRelative MUC5AC Expression (Fold Change)Relative MUC6 Expression (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.2
This compound (10 µM)2.5 ± 0.41.8 ± 0.3
Indomethacin (100 µM)0.6 ± 0.20.7 ± 0.1
This compound + Indomethacin1.9 ± 0.31.5 ± 0.2

Experimental Protocols

Protocol 1: Culture and Maintenance of Human Gastric Organoids

This protocol is adapted from established methods for human gastric organoid culture.[14][15]

Materials:

  • Human gastric tissue or cryopreserved human gastric organoids

  • Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)[14][15]

  • Gastric Organoid Culture Medium (see formulation below)

  • Gentle cell dissociation reagent (e.g., TrypLE™ Express)

  • 24-well tissue culture plates

  • Cell scraper

Gastric Organoid Culture Medium Formulation:

  • Advanced DMEM/F-12

  • 1x GlutaMAX™

  • 1x HEPES

  • 1x Penicillin-Streptomycin

  • 1x B-27™ Supplement

  • 1x N-2 Supplement

  • 50 ng/mL human EGF

  • 100 ng/mL human Noggin

  • 500 ng/mL human R-Spondin1

  • 10 mM Nicotinamide

  • 10 µM Y-27632 (add for the first 2-3 days after passaging)

Procedure:

  • Thawing Organoids: Thaw cryopreserved organoids rapidly in a 37°C water bath. Transfer to a conical tube with 9 mL of culture medium and centrifuge at 500 x g for 3 minutes.[14]

  • Seeding Organoids: Resuspend the organoid pellet in the basement membrane matrix on ice. Dispense 50 µL domes into the center of pre-warmed 24-well plate wells.

  • Polymerization and Culture: Incubate the plate at 37°C for 25-30 minutes to polymerize the matrix. Gently add 500 µL of pre-warmed Gastric Organoid Culture Medium to each well.[15]

  • Maintenance: Culture at 37°C and 5% CO2. Replace the medium every 2-3 days.

  • Passaging: When organoids are large and the lumen becomes dark, passage them every 7-10 days. a. Mechanically disrupt the matrix domes using a cell scraper and transfer to a conical tube.[14] b. Incubate with a gentle cell dissociation reagent at 37°C for 5-10 minutes to break organoids into smaller fragments. c. Wash with fresh medium and re-plate as described in steps 2-3.

Protocol 2: Modeling Chemical Injury in Gastric Organoids

Materials:

  • Mature gastric organoids (day 7-10 post-passaging)

  • Indomethacin (stock solution in DMSO) or Ethanol

  • Gastric Organoid Culture Medium

Procedure:

  • Aspirate the culture medium from the wells containing mature organoids.

  • Add 500 µL of fresh medium containing the desired concentration of the injurious agent (e.g., 100 µM Indomethacin).

  • Include a vehicle control (DMSO) at the same final concentration.

  • Incubate for the desired period (e.g., 24 hours) at 37°C and 5% CO2.

Protocol 3: Treatment of Gastric Organoids with this compound

Materials:

  • Mature gastric organoids

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Injurious agent (from Protocol 2)

  • Gastric Organoid Culture Medium

Procedure:

  • Pre-treatment: a. Aspirate the old medium from the organoid cultures. b. Add 500 µL of fresh medium containing the desired concentrations of this compound or vehicle. c. Incubate for a pre-determined time (e.g., 2-4 hours) at 37°C and 5% CO2.

  • Co-treatment with Injurious Agent: a. Aspirate the this compound-containing medium. b. Add 500 µL of fresh medium containing both this compound and the injurious agent at the desired concentrations. c. Incubate for the injury period (e.g., 24 hours).

Protocol 4: Assessing Cytotoxicity and Viability

Materials:

  • Treated organoids in a 24-well plate

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer or plate reader

Procedure:

  • Equilibrate the 24-well plate and the viability reagent to room temperature.

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Mix by orbital shaking for 5 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate viability as a percentage relative to the vehicle-treated control group.

Protocol 5: Analysis of Mucus Production by Immunofluorescence

Materials:

  • Treated organoids

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against MUC5AC (e.g., mouse anti-MUC5AC)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Fix the organoids in 4% paraformaldehyde for 1 hour at room temperature.

  • Permeabilize with 0.5% Triton X-100 for 30 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with the primary anti-MUC5AC antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.

  • Wash three times with PBS.

  • Image the organoids using a confocal microscope.

Protocol 6: Gene Expression Analysis by qRT-PCR

Materials:

  • Treated organoids

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (MUC5AC, MUC6, GAPDH)

Procedure:

  • Harvest organoids and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for the genes of interest and a housekeeping gene (GAPDH).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Mandatory Visualizations

G start Start: Culture Human Gastric Organoids pretreatment Pre-treat with this compound (or Vehicle) start->pretreatment injury Induce Injury (e.g., Indomethacin) pretreatment->injury analysis Analysis injury->analysis viability Cell Viability Assay (e.g., CellTiter-Glo) analysis->viability Assess Viability if_staining Immunofluorescence (Mucin Staining) analysis->if_staining Quantify Mucus qpcr qRT-PCR (Mucin Gene Expression) analysis->qpcr Measure Gene Expression end End: Data Interpretation viability->end if_staining->end qpcr->end

Caption: Experimental workflow for assessing this compound's cytoprotective effects.

G This compound This compound gastric_cell Gastric Epithelial Cell This compound->gastric_cell prostaglandin ↑ Prostaglandin Synthesis gastric_cell->prostaglandin ? mucus ↑ Mucin Gene Expression (MUC5AC, MUC6) gastric_cell->mucus secretion ↑ Mucus Secretion prostaglandin->secretion mucus->secretion protection Cytoprotection (Enhanced Mucosal Barrier) secretion->protection

Caption: Hypothesized signaling pathway for this compound's cytoprotective action.

References

Application Notes and Protocols: Techniques for Assessing Mucus Production Following Zolimidine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zolimidine is an imidazopyridine derivative recognized for its gastroprotective and anti-ulcer properties.[1] Unlike some other anti-ulcer agents, its mechanism is not reliant on anticholinergic activity.[2][3] A key aspect of its protective effect is its ability to enhance the synthesis and secretion of gastric mucus, which forms a critical defensive barrier against luminal insults.[2][4] This document provides detailed protocols for assessing the physiological impact of this compound on mucus production, offering a toolkit for researchers in pharmacology and drug development. The techniques described cover histological visualization, quantitative protein analysis, and gene expression profiling of mucins.

Hypothesized Mechanism of Action: this compound's cytoprotective effects suggest a potential mechanism involving the upregulation of intrinsic mucosal defense factors. One common pathway for such agents involves the stimulation of prostaglandin (B15479496) synthesis. Prostaglandins are known to play a crucial role in maintaining mucosal integrity by stimulating the secretion of both mucus and bicarbonate. The following diagram illustrates this proposed signaling pathway.

Zolimidine_Signaling_Pathway This compound This compound COX_Enzymes Cyclooxygenase (COX-1/COX-2) This compound->COX_Enzymes Stimulates Prostaglandins Prostaglandin Synthesis (e.g., PGE2) COX_Enzymes->Prostaglandins Epithelial_Cell Gastric Epithelial Cell Prostaglandins->Epithelial_Cell Acts on Mucus_Secretion Increased Mucus Synthesis & Secretion Epithelial_Cell->Mucus_Secretion Mucosal_Protection Enhanced Mucosal Protection Mucus_Secretion->Mucosal_Protection

Caption: Proposed signaling pathway for this compound-induced mucus production.

Histological Assessment of Mucus Production

Histological staining is a fundamental method for visualizing and semi-quantitatively assessing mucus production directly in tissue samples. Alcian Blue and Periodic acid-Schiff (PAS) are the most common stains used for identifying mucins.

Alcian Blue Staining (pH 2.5)

Principle: Alcian Blue is a cationic dye that binds to acidic mucosubstances, such as sulfated and carboxylated mucins, staining them a vibrant blue. At a pH of 2.5, it stains both strongly and weakly acidic mucins, making it an excellent tool for visualizing the overall acidic mucin content in gastric or intestinal goblet cells.

Experimental Protocol:

  • Sample Preparation: Fix gastric tissue samples in 10% neutral-buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

  • Deparaffinization and Hydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Place slides in 3% acetic acid solution for 3 minutes.

    • Stain in Alcian Blue solution (pH 2.5) for 30 minutes.

    • Wash in running tap water for 2 minutes, then rinse in distilled water.

  • Counterstaining:

    • Counterstain with Nuclear Fast Red solution for 5 minutes.

    • Wash in running tap water for 1 minute.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Acidic Mucins/Goblet Cells: Blue

  • Nuclei: Pink to Red

  • Cytoplasm: Pale Pink

Alcian_Blue_Workflow Start Paraffin-Embedded Tissue Section Deparaffinize Deparaffinize & Hydrate (Xylene, Alcohols, Water) Start->Deparaffinize Stain Stain in Alcian Blue (pH 2.5) for 30 min Deparaffinize->Stain Wash1 Wash in Water Stain->Wash1 Counterstain Counterstain with Nuclear Fast Red (5 min) Wash1->Counterstain Wash2 Wash in Water Counterstain->Wash2 Dehydrate Dehydrate & Clear (Alcohols, Xylene) Wash2->Dehydrate Mount Mount Coverslip Dehydrate->Mount Image Microscopy & Image Analysis Mount->Image

Caption: Experimental workflow for Alcian Blue staining.

Periodic Acid-Schiff (PAS) Staining

Principle: The PAS technique is used to detect polysaccharides and neutral mucosubstances. Periodic acid oxidizes carbohydrate groups in mucins to create aldehydes, which then react with Schiff reagent to produce a magenta color. It is highly effective for staining neutral mucins.

Experimental Protocol:

  • Sample Preparation: Prepare tissue sections as described in section 1.1.

  • Deparaffinization and Hydration: Follow the same procedure as in section 1.1.

  • Oxidation:

    • Immerse slides in 0.5% periodic acid solution for 5-12 minutes.

    • Rinse thoroughly in distilled water.

  • Schiff Reaction:

    • Place slides in Schiff reagent for 15 minutes.

    • Wash in lukewarm tap water for 5-10 minutes to allow the pink color to develop.

  • Counterstaining:

    • Counterstain with Mayer's hematoxylin (B73222) for 1 minute to visualize nuclei.

    • Wash in running tap water.

  • Dehydration and Mounting: Follow the same procedure as in section 1.1.

Expected Results:

  • Neutral Mucins/Glycogen: Magenta/Red-Purple

  • Nuclei: Blue

Note on Combined Staining: To differentiate between acidic and neutral mucins, an Alcian Blue/PAS sequential stain can be performed. Acidic mucins will stain blue, neutral mucins will be magenta, and tissues containing both will appear purple.

Quantitative Assessment of Mucin Protein

Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method for quantifying the concentration of specific mucin proteins, such as MUC5AC, a major gel-forming mucin in the stomach.

MUC5AC Sandwich ELISA

Principle: This assay uses a pair of antibodies specific to MUC5AC. A capture antibody is pre-coated onto a microplate. Samples containing MUC5AC are added, and the mucin is "sandwiched" by the capture antibody and a second, biotinylated detection antibody. An enzyme-conjugate (e.g., Streptavidin-HRP) is added, which binds to the detection antibody. Finally, a substrate is added, and the resulting color change is proportional to the amount of MUC5AC present.

Experimental Protocol:

  • Sample Preparation:

    • Tissue Homogenates: Homogenize gastric tissue samples in an appropriate lysis buffer, centrifuge to pellet debris, and collect the supernatant.

    • Cell Culture Supernatants: Collect media from gastric epithelial cell cultures. Centrifuge to remove cells and debris.

  • ELISA Procedure (General):

    • Prepare standards and samples.

    • Add 100 µL of standard or sample to each well of the MUC5AC antibody-coated plate. Incubate for 1-2 hours at 37°C.

    • Aspirate wells and add 100 µL of biotinylated detection antibody (Detection Reagent A). Incubate for 1 hour at 37°C.

    • Aspirate and wash wells 3 times with wash buffer.

    • Add 100 µL of HRP-conjugate (Detection Reagent B). Incubate for 30 minutes at 37°C.

    • Aspirate and wash wells 5 times with wash buffer.

    • Add 90 µL of TMB Substrate Solution. Incubate for 10-20 minutes at 37°C in the dark.

    • Add 50 µL of Stop Solution. The color will change from blue to yellow.

  • Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve to calculate the concentration of MUC5AC in the unknown samples.

ELISA_Workflow Start Prepare Standards & Samples (Tissue Homogenate or Supernatant) Add_Sample Add to Antibody-Coated Plate Incubate 1-2h at 37°C Start->Add_Sample Add_Detect_Ab Add Biotinylated Detection Ab Incubate 1h at 37°C Add_Sample->Add_Detect_Ab Wash1 Wash Plate (3x) Add_Detect_Ab->Wash1 Add_HRP Add HRP-Conjugate Incubate 30 min at 37°C Wash1->Add_HRP Wash2 Wash Plate (5x) Add_HRP->Wash2 Add_Substrate Add TMB Substrate Incubate 15 min at 37°C (dark) Wash2->Add_Substrate Add_Stop Add Stop Solution Add_Substrate->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze Calculate Concentration from Standard Curve Read_Plate->Analyze

Caption: Generalized workflow for a MUC5AC Sandwich ELISA.

Mucin Gene Expression Analysis

Quantitative Real-Time PCR (qPCR) allows for the measurement of changes in the expression of mucin genes (e.g., MUC5AC, MUC2) at the mRNA level, providing insight into whether this compound affects mucin synthesis.

Quantitative Real-Time PCR (qPCR)

Principle: This technique involves three main steps: RNA extraction from tissue or cells, reverse transcription of RNA into complementary DNA (cDNA), and amplification of the target cDNA using a real-time PCR instrument. The amplification is monitored in real-time using a fluorescent dye (like SYBR Green) or a probe. The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.

Experimental Protocol:

  • RNA Extraction:

    • Homogenize gastric tissue samples or lyse cultured cells in a suitable reagent (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol, ensuring procedures to minimize RNA degradation.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Real-Time PCR:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for the target mucin gene (e.g., MUC5AC) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing SYBR Green, dNTPs, and Taq polymerase).

    • Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the Ct values for the target and reference genes in both control and this compound-treated samples.

    • Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method.

qPCR_Workflow Start Tissue or Cell Sample (Control vs. This compound-Treated) RNA_Extract Total RNA Extraction Start->RNA_Extract QC RNA Quality & Quantity Check (Spectrophotometry) RNA_Extract->QC cDNA_Synth Reverse Transcription (RNA -> cDNA) QC->cDNA_Synth qPCR_Setup Set up qPCR Reaction (cDNA, Primers, Master Mix) cDNA_Synth->qPCR_Setup qPCR_Run Run Real-Time PCR qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt Method) Relative Gene Expression qPCR_Run->Data_Analysis

References

Application Notes and Protocols for Zolimidine Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the gastroprotective agent zolimidine in preclinical research, with a focus on rodent models. The included protocols and data are intended to guide the design and execution of pharmacokinetic and pharmacodynamic studies.

Introduction to this compound

This compound is an imidazopyridine derivative recognized for its gastroprotective properties, primarily attributed to its ability to enhance gastric mucus production.[1][2][3] It has been investigated for its therapeutic potential in peptic ulcers and gastroesophageal reflux disease. Understanding its pharmacokinetic profile following various administration routes is crucial for the design of preclinical efficacy and safety studies. The primary routes discussed in these notes are oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.).

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound from preclinical studies in rats.

Table 1: Oral Administration of 14C-Zolimidine in Rats

ParameterValueSpeciesReference
Dose10 mg/kg & 25 mg/kgRat[4]
Time to Peak Blood Level (Tmax)45 - 60 minutesRat[1]
Estimated Absorption Rate80% - 90%Rat

Table 2: Intravenous Administration of 14C-Zolimidine in Rats

ParameterValueSpeciesReference
Dose5 mg/kgRat
Biliary Excretion~15% of doseRat
Elimination Model3-compartment modelRat

Proposed Mechanism of Action: Gastroprotection

This compound exerts its gastroprotective effects primarily by enhancing the gastric mucosal barrier. This is achieved through the stimulation of gastric mucus and mucoprotein biosynthesis. While the precise signaling cascade is not fully elucidated, it is proposed that this compound's action may be mediated by prostaglandins, which are known to play a crucial role in gastric mucosal defense by stimulating mucus and bicarbonate secretion.

Zolimidine_Mechanism cluster_administration Administration cluster_cellular_effect Cellular Effect cluster_physiological_outcome Physiological Outcome This compound This compound Prostaglandins Increased Prostaglandin Synthesis/Activity This compound->Prostaglandins Stimulates GastricMucosalCells Gastric Mucosal Cells Prostaglandins->GastricMucosalCells Acts on Mucus Enhanced Gastric Mucus Production GastricMucosalCells->Mucus Increases Secretion of Protection Gastroprotection Mucus->Protection Leads to

Proposed Mechanism of this compound Gastroprotection.

Experimental Protocols

Detailed methodologies for the administration of this compound in rats are provided below. These protocols are based on standard preclinical procedures.

Oral Administration (Gavage)

This protocol describes the administration of this compound directly into the stomach of a rat using a gavage needle.

Materials:

  • This compound solution or suspension

  • Appropriately sized oral gavage needle (e.g., 16-18 gauge, with a ball tip)

  • Syringe (volume appropriate for the dose)

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh the rat to accurately calculate the required dose volume.

  • Dosage Preparation: Prepare the this compound formulation at the desired concentration. Draw the calculated volume into the syringe.

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The rat should swallow as the needle enters the esophagus. Do not force the needle.

  • Substance Administration: Once the needle is in the correct position, slowly inject the this compound solution or suspension.

  • Post-Administration: Gently withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.

Oral_Gavage_Workflow start Start weigh Weigh Rat start->weigh calculate Calculate Dose Volume weigh->calculate prepare Prepare this compound Formulation calculate->prepare restrain Restrain Animal prepare->restrain insert Insert Gavage Needle restrain->insert administer Administer this compound insert->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Animal withdraw->monitor end_node End monitor->end_node IV_Injection_Workflow start Start restrain Place Rat in Restrainer start->restrain warm Warm Tail restrain->warm prepare Prepare Sterile this compound Solution warm->prepare identify Identify Lateral Tail Vein prepare->identify insert Insert Needle into Vein identify->insert administer Administer this compound insert->administer withdraw Withdraw Needle & Apply Pressure administer->withdraw monitor Monitor Animal withdraw->monitor end_node End monitor->end_node IP_Injection_Workflow start Start weigh Weigh Rat start->weigh calculate Calculate Dose Volume weigh->calculate prepare Prepare this compound Formulation calculate->prepare restrain Restrain Animal & Expose Abdomen prepare->restrain identify Identify Injection Site restrain->identify inject Inject into Peritoneal Cavity identify->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor end_node End monitor->end_node

References

Application Notes and Protocols for Testing Zolimidine's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolimidine is a gastroprotective agent, identified chemically as 2-[4-(Methanesulfonyl)phenyl]imidazo[1,2-a]pyridine, that has been investigated for its therapeutic effects on peptic ulcers and gastroesophageal reflux disease.[1][2] Its mechanism of action is primarily attributed to its non-anticholinergic properties and its ability to enhance the protective mucus lining of the stomach, an effect described as a "considerable mucopoietic action".[3][4][5] Clinical investigations have shown its potential in healing duodenal ulcers and managing alkaline reflux gastritis.[1][6][7]

These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound's efficacy, encompassing both in vitro and in vivo methodologies. The protocols are designed to assess the compound's cytoprotective effects, its influence on gastric mucosal integrity, and its overall anti-ulcer activity.

I. In Vitro Efficacy Assessment

In vitro assays are crucial for determining the direct cellular effects of this compound, including its cytotoxicity and cytoprotective potential against common gastric irritants.

Cytotoxicity and Cell Viability Assay

Objective: To determine the concentration range of this compound that is non-toxic to gastric epithelial cells and to assess its ability to protect these cells from chemically induced damage.

Experimental Protocol:

  • Cell Culture:

    • Culture primary rat gastric epithelial cells or a suitable human gastric epithelial cell line (e.g., AGS) in the recommended complete medium.

    • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • For the cytotoxicity assessment, replace the medium in the cell plates with the medium containing the different concentrations of this compound and incubate for 24 hours.

    • For the cytoprotection assessment, pre-treat the cells with different concentrations of this compound for 2 hours.

  • Induction of Cell Damage (for Cytoprotection Assay):

    • After the pre-treatment period, introduce a damaging agent such as Indomethacin (a non-steroidal anti-inflammatory drug, NSAID) or ethanol (B145695) to the cell cultures at a predetermined toxic concentration.

    • Include appropriate controls: untreated cells (negative control) and cells treated with the damaging agent alone (positive control).

    • Incubate for a further 24 hours.

  • Assessment of Cell Viability:

    • Utilize a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability.[8][9]

    • Add the MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Data Presentation:

Table 1: Cytotoxicity of this compound on Gastric Epithelial Cells

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
0.199.5 ± 2.1
198.9 ± 1.8
1097.4 ± 2.5
5095.2 ± 3.1
10093.8 ± 2.9

Table 2: Cytoprotective Effect of this compound against Indomethacin-Induced Cell Damage

TreatmentCell Viability (%)
Control (Untreated)100
Indomethacin (100 µM)45.3 ± 4.2
Indomethacin + this compound (1 µM)55.7 ± 3.8
Indomethacin + this compound (10 µM)72.1 ± 4.5
Indomethacin + this compound (50 µM)85.6 ± 3.9

Experimental Workflow for In Vitro Cytoprotection Assay

G cluster_setup Cell Seeding and Incubation cluster_treatment Treatment Protocol cluster_analysis Analysis seed Seed Gastric Epithelial Cells in 96-well plates incubate1 Incubate for 24h for cell attachment seed->incubate1 pretreat Pre-treat with this compound (various concentrations) for 2h incubate1->pretreat induce Induce damage with Indomethacin/Ethanol pretreat->induce incubate2 Incubate for 24h induce->incubate2 mtt Perform MTT Assay incubate2->mtt read Measure Absorbance at 570nm mtt->read calc Calculate Cell Viability (%) read->calc

Caption: Workflow for assessing this compound's cytoprotective effects in vitro.

II. In Vivo Efficacy Assessment

In vivo studies are essential to evaluate the efficacy of this compound in a complex physiological system. Various animal models can be employed to induce gastric ulcers, allowing for the assessment of this compound's protective and healing capabilities.[10][11][12]

Ethanol-Induced Gastric Ulcer Model

Objective: To evaluate the cytoprotective effect of this compound against acute gastric lesions induced by a necrotizing agent like ethanol. This model is particularly relevant for assessing cytoprotective and antioxidant activities.[12]

Experimental Protocol:

  • Animal Acclimatization and Grouping:

    • Use adult male Wistar rats (180-200g).

    • Acclimatize the animals for at least one week with free access to standard pellet diet and water.

    • Fast the animals for 24 hours before the experiment, with continued access to water.

    • Divide the animals into the following groups (n=6 per group):

      • Group 1: Normal Control (Vehicle)

      • Group 2: Ulcer Control (Vehicle + Ethanol)

      • Group 3: Reference Drug (e.g., Omeprazole) + Ethanol

      • Group 4-6: this compound (e.g., 10, 25, 50 mg/kg, p.o.) + Ethanol

  • Drug Administration:

    • Administer the vehicle, reference drug, or this compound orally (p.o.) to the respective groups.

  • Ulcer Induction:

    • One hour after drug administration, orally administer 1 mL of absolute ethanol to each animal (except the Normal Control group) to induce gastric ulcers.[12]

  • Evaluation of Gastric Lesions:

    • One hour after ethanol administration, euthanize the animals by cervical dislocation.

    • Excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

    • Examine the gastric mucosa for the presence of ulcers.

    • Calculate the Ulcer Index (UI) based on the number and severity of lesions.

    • Determine the percentage of ulcer inhibition for the treated groups relative to the Ulcer Control group.

Data Presentation:

Table 3: Effect of this compound on Ethanol-Induced Gastric Ulcers in Rats

GroupTreatmentUlcer Index (Mean ± SEM)Percentage Inhibition (%)
1Normal Control0.00 ± 0.00-
2Ulcer Control8.5 ± 0.70
3Omeprazole (20 mg/kg)2.1 ± 0.375.3
4This compound (10 mg/kg)6.2 ± 0.527.1
5This compound (25 mg/kg)4.1 ± 0.451.8
6This compound (50 mg/kg)2.5 ± 0.370.6
Pylorus Ligation-Induced Gastric Ulcer Model

Objective: To assess the effect of this compound on gastric acid secretion and its ability to protect against ulcers induced by the accumulation of gastric acid and pepsin. This model is useful for evaluating both anti-secretory and cytoprotective effects.[12]

Experimental Protocol:

  • Animal Preparation and Grouping:

    • Follow the same acclimatization and fasting procedures as in the ethanol-induced model.

    • Group the animals similarly.

  • Surgical Procedure and Drug Administration:

    • Administer the respective treatments (vehicle, reference drug, or this compound) intraperitoneally or orally 30 minutes before surgery.

    • Anesthetize the animals (e.g., with ketamine and xylazine).

    • Perform a midline abdominal incision to expose the stomach.

    • Ligate the pyloric end of the stomach using a silk suture, being careful not to obstruct blood flow.[12]

    • Close the abdominal incision with sutures.

  • Post-Surgical Period and Sample Collection:

    • Deprive the animals of water during the post-operative period.

    • After 4 hours, euthanize the animals.

    • Collect the gastric juice from the stomach and measure its volume, pH, and total acidity.

    • Open the stomach and score the ulcers as previously described.

Data Presentation:

Table 4: Effect of this compound on Gastric Secretion and Ulcer Formation in Pylorus-Ligated Rats

GroupGastric Volume (mL)pHTotal Acidity (mEq/L)Ulcer Index
Ulcer Control10.2 ± 0.81.8 ± 0.285.4 ± 5.17.9 ± 0.6
Omeprazole (20 mg/kg)4.5 ± 0.54.5 ± 0.432.1 ± 3.81.8 ± 0.2
This compound (25 mg/kg)8.1 ± 0.72.5 ± 0.365.7 ± 4.54.3 ± 0.5
This compound (50 mg/kg)6.9 ± 0.63.1 ± 0.351.3 ± 4.12.9 ± 0.4

Workflow for In Vivo Anti-Ulcer Efficacy Testing

G cluster_prep Animal Preparation cluster_procedure Experimental Procedure cluster_eval Evaluation acclimate Acclimatize Rats fast Fast for 24h acclimate->fast group Group Animals (n=6) fast->group admin Administer this compound/Control group->admin induce Induce Ulcers (Ethanol or Pylorus Ligation) admin->induce wait Waiting Period (1h or 4h) induce->wait euthanize Euthanize Animals wait->euthanize excise Excise Stomachs euthanize->excise score Score Ulcer Index excise->score analyze Analyze Gastric Juice (Pylorus Ligation) excise->analyze

Caption: General workflow for in vivo evaluation of this compound's anti-ulcer activity.

III. Proposed Signaling Pathway for this compound's Gastroprotective Effect

This compound's primary mechanism is the enhancement of gastric mucus production.[3] While the precise signaling cascade is not fully elucidated, a plausible pathway involves the stimulation of signaling molecules that upregulate the synthesis and secretion of mucins, key components of the protective mucus layer.

Proposed Signaling Pathway

G This compound This compound receptor Putative Receptor on Gastric Epithelial Cell This compound->receptor Binds downstream Downstream Signaling (e.g., cAMP, Ca2+) receptor->downstream Activates transcription Transcription Factors (e.g., CREB) downstream->transcription Activates mucin_gene Mucin Gene Expression (e.g., MUC5AC) transcription->mucin_gene Upregulates mucus_synthesis Mucus Synthesis & Secretion mucin_gene->mucus_synthesis protection Enhanced Gastric Mucosal Protection mucus_synthesis->protection

Caption: Proposed pathway for this compound-mediated enhancement of gastric protection.

References

Troubleshooting & Optimization

Zolimidine Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Zolimidine in aqueous solutions. Due to its low aqueous solubility, this compound presents unique challenges during formulation and experimental studies. This guide offers insights into potential issues and their solutions.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in aqueous media.

PropertyValueSource
Chemical Name 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine--INVALID-LINK--[1]
Molecular Formula C₁₄H₁₂N₂O₂S--INVALID-LINK--[2]
Molecular Weight 272.32 g/mol --INVALID-LINK--[2]
Predicted Water Solubility 0.0187 mg/mL--INVALID-LINK--[1]
Predicted pKa (Strongest Basic) 5.64--INVALID-LINK--[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound has a very low predicted aqueous solubility (0.0187 mg/mL). This inherent low solubility makes it challenging to dissolve in purely aqueous systems, especially at neutral pH. The basic nature of the imidazo[1,2-a]pyridine (B132010) ring (predicted pKa of 5.64) means that it will be more soluble in acidic conditions (pH < 5) where it can be protonated to form a more soluble salt.

Q2: I observe precipitation of my this compound stock solution over time. What is happening?

A2: This is likely due to the low solubility and potential for the compound to crash out of solution, especially if the initial dissolution was aided by co-solvents or pH adjustment and the storage conditions have changed (e.g., temperature fluctuation, evaporation of co-solvent). It is also possible that degradation is occurring, leading to the formation of less soluble degradation products.

Q3: What are the likely degradation pathways for this compound in aqueous solutions?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the imidazo[1,2-a]pyridine core and the sulfonyl group, the following are potential degradation routes:

  • Hydrolysis: The imidazo[1,2-a]pyridine ring system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This could lead to ring-opening products.

  • Oxidation: The sulfur atom in the methylsulfonyl group is already in a high oxidation state, but other parts of the molecule, such as the imidazo[1,2-a]pyridine ring, could be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.

  • Photodegradation: Many heterocyclic aromatic compounds are sensitive to light. Exposure to UV or even ambient light could induce degradation.

Q4: How can I prepare a stable aqueous stock solution of this compound for my experiments?

A4: Due to its low solubility, preparing a stable, purely aqueous stock solution at a high concentration is difficult. Consider the following approaches:

  • Co-solvents: Use a water-miscible organic solvent such as DMSO, DMF, or ethanol (B145695) to prepare a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts.

  • pH Adjustment: For dissolution in aqueous buffers, acidifying the solution to a pH below the pKa of 5.64 will increase solubility by forming the protonated salt of this compound. However, be aware that acidic conditions may also accelerate hydrolysis.

  • Formulation Aids: For more advanced applications, formulation strategies such as the use of cyclodextrins or other solubilizing excipients can be explored to enhance aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudiness or precipitation upon dilution of a DMSO stock solution into aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Increase the proportion of co-solvent (e.g., DMSO) in the final solution, if your experiment allows. - Decrease the final concentration of this compound. - Use a solubilizing agent like a cyclodextrin (B1172386) in the aqueous buffer.
Loss of compound potency or inconsistent results over time. This compound is degrading in your aqueous experimental medium.- Prepare fresh dilutions from a concentrated stock solution immediately before each experiment. - Protect your solutions from light. - Evaluate the stability of this compound in your specific buffer system and at the experimental temperature by performing a time-course study and analyzing for the parent compound.
Appearance of new peaks in HPLC analysis of my this compound solution. Chemical degradation of this compound is occurring.- Conduct a forced degradation study to identify the conditions (pH, light, oxidizing agents) that cause degradation. This will help you to establish appropriate handling and storage conditions. - Use a validated stability-indicating analytical method to separate and quantify the parent drug from its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol (B129727) or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose the solution (100 µg/mL in a suitable solvent) to a photostability chamber (ICH Q1B option 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

The following is a suggested starting point for a reverse-phase HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Zolimidine_Troubleshooting_Workflow start Start: this compound Experiment dissolution_issue Issue: Poor Dissolution or Precipitation start->dissolution_issue inconsistent_results Issue: Inconsistent Results / Potency Loss start->inconsistent_results check_solubility Is concentration > 0.0187 mg/mL in aqueous medium? dissolution_issue->check_solubility Yes adjust_ph Action: Adjust pH to < 5 dissolution_issue->adjust_ph No check_degradation Is degradation suspected? inconsistent_results->check_degradation use_cosolvent Action: Use Co-solvent (e.g., DMSO) for stock check_solubility->use_cosolvent reduce_concentration Action: Lower final concentration use_cosolvent->reduce_concentration end Stable Solution & Consistent Results adjust_ph->end reduce_concentration->end prepare_fresh Action: Prepare fresh solutions daily check_degradation->prepare_fresh Yes check_degradation->end No protect_from_light Action: Protect from light prepare_fresh->protect_from_light forced_degradation_study Action: Perform forced degradation study protect_from_light->forced_degradation_study stability_indicating_method Action: Use stability-indicating HPLC method forced_degradation_study->stability_indicating_method stability_indicating_method->end Zolimidine_Degradation_Pathway This compound This compound (2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine) Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Ring_Opened_Product Imidazo Ring-Opened Products Hydrolysis->Ring_Opened_Product Oxidized_Product Oxidized Imidazo[1,2-a]pyridine Ring Oxidation->Oxidized_Product Photo_Product Photodegradation Products Photodegradation->Photo_Product Stability_Testing_Workflow start Start: Stability Assessment prepare_stock Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) start->prepare_stock stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) prepare_stock->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_evaluation Evaluate Data: - % Degradation - Identify Degradants analysis->data_evaluation end Establish Stability Profile data_evaluation->end

References

Technical Support Center: Zolimidine Solubility and In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zolimidine, focusing on overcoming its poor solubility for successful in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions for my in-vitro assay?

A1: this compound has very low aqueous solubility, predicted to be around 0.0187 mg/mL.[1] This inherent physicochemical property makes it challenging to dissolve in standard aqueous buffers used in many in-vitro assays. Direct dissolution in aqueous media will likely result in precipitation or an inability to reach the desired concentration.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for developing an appropriate solubilization strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂O₂S[2][3][4]
Molecular Weight272.32 g/mol [2]
Predicted Water Solubility0.0187 mg/mL
pKa (Strongest Basic)5.64
pKa (Strongest Acidic)19.68
LogP1.63 - 2.43

Q3: What is the proposed mechanism of action for this compound's gastroprotective effects?

A3: this compound is known to be a gastroprotective agent that enhances the gastric mucosal barrier. Its primary mechanism is believed to be the stimulation of gastric mucus synthesis and secretion. Studies have shown that treatment with this compound leads to an enlargement of the endoplasmic reticulum and Golgi apparatus in gastric epithelial cells, which are key organelles involved in protein synthesis and trafficking. This suggests that this compound upregulates the cellular machinery responsible for producing and secreting mucus, thereby strengthening the protective mucus layer.

Troubleshooting Guide: Overcoming Poor Solubility of this compound

This guide provides step-by-step protocols to effectively solubilize this compound for your in-vitro experiments.

Issue: this compound precipitates when added to my aqueous assay buffer.

Solution: It is highly recommended to first prepare a concentrated stock solution of this compound in an appropriate organic solvent or a specialized vehicle before diluting it into your aqueous assay medium. Direct addition of solid this compound to aqueous buffers will likely fail.

Recommended Solubilization Protocols:

Two effective protocols for solubilizing this compound to a concentration of at least 2.5 mg/mL have been reported.

Protocol 1: Using a Co-solvent System

This protocol utilizes a mixture of DMSO, PEG300, and Tween-80 as a co-solvent system to enhance the solubility of this compound.

Protocol 2: Using a Cyclodextrin-Based Vehicle

This protocol employs a sulfobutylether-β-cyclodextrin (SBE-β-CD) formulation, which can improve solubility by forming inclusion complexes with the drug molecule.

ParameterProtocol 1: Co-solvent SystemProtocol 2: Cyclodextrin-Based
Components 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% (20% SBE-β-CD in Saline)
Achievable Concentration ≥ 2.5 mg/mL (9.18 mM)≥ 2.5 mg/mL (9.18 mM)
Appearance Clear solutionClear solution
Source

General Recommendations for Preparing Stock Solutions:

  • Sonication: If you observe any precipitation or phase separation during the preparation of your stock solution, gentle heating and/or sonication can aid in dissolution.

  • Storage: Once prepared, it is advisable to aliquot your stock solution and store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.

Experimental Protocols

Below are detailed methodologies for in-vitro assays relevant to assessing the gastroprotective effects of this compound.

In-Vitro Assay for Gastric Mucus Secretion

This protocol describes a method to assess the effect of this compound on mucus production in a gastric mucosal cell line.

1. Cell Culture:

  • Culture a human gastric epithelial cell line (e.g., NCI-N87) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

2. Treatment with this compound:

  • Prepare a stock solution of this compound using one of the recommended solubilization protocols.
  • Seed the gastric epithelial cells in a 24-well plate and grow to 80-90% confluency.
  • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours. Include a vehicle control (the solubilization vehicle without this compound).

3. Quantification of Mucus Production:

  • After treatment, collect the cell culture supernatant.
  • Quantify the amount of secreted mucin (e.g., MUC5AC, a major gastric mucin) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
  • Normalize the mucin concentration to the total protein content of the cells in each well.

In-Vitro Assay for Cytoprotection

This protocol assesses the ability of this compound to protect gastric mucosal cells from damage induced by an irritant like ethanol (B145695).

1. Cell Culture:

  • Culture a human gastric epithelial cell line as described above.

2. Pre-treatment with this compound:

  • Seed the cells in a 96-well plate.
  • Pre-treat the cells with different concentrations of this compound for 2-4 hours.

3. Induction of Cell Damage:

  • After pre-treatment, expose the cells to a damaging agent, such as 10% ethanol, for 1 hour. Include control wells with no ethanol treatment.

4. Measurement of Cell Viability:

  • Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell damage.

Visualizations

Logical Workflow for Solubilizing this compound

Workflow for Solubilizing this compound cluster_start Start cluster_protocols Solubilization Protocols cluster_troubleshooting Troubleshooting cluster_end Outcome start Poorly Soluble this compound Powder protocol1 Protocol 1: Co-solvent (DMSO, PEG300, Tween-80, Saline) start->protocol1 Choose Protocol protocol2 Protocol 2: Cyclodextrin (DMSO, SBE-β-CD, Saline) start->protocol2 Choose Protocol troubleshoot Precipitation Occurs? protocol1->troubleshoot protocol2->troubleshoot action Apply Gentle Heat and/or Sonication troubleshoot->action Yes end Clear this compound Stock Solution (≥ 2.5 mg/mL) troubleshoot->end No action->troubleshoot

Caption: A logical workflow for selecting a protocol and troubleshooting the solubilization of this compound.

Proposed Signaling Pathway for this compound-Induced Gastric Mucus Secretion

Proposed Mechanism of this compound in Gastric Mucus Secretion This compound This compound receptor Putative Receptor / Cellular Uptake This compound->receptor downstream Downstream Signaling Cascade (Hypothesized) receptor->downstream er Endoplasmic Reticulum (ER) (Enlargement Observed) downstream->er golgi Golgi Apparatus (Enlargement Observed) er->golgi Protein Trafficking synthesis Increased Mucin (e.g., MUC5AC) Synthesis golgi->synthesis secretion Enhanced Mucin Secretion synthesis->secretion protection Strengthened Gastric Mucosal Barrier secretion->protection

Caption: A diagram illustrating the proposed mechanism of this compound, leading to enhanced gastric mucosal protection.

References

Troubleshooting inconsistent results in Zolimidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and scientists encountering inconsistent results in experiments involving Zolimidine. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent results in cell viability/cytotoxicity assays.

  • Question: Why am I seeing variable cell viability results with this compound treatment?

    • Answer: Inconsistent cell viability can stem from several factors. Firstly, ensure the this compound stock solution is properly prepared and stored. This compound, like other imidazopyridine compounds, may be susceptible to degradation with improper storage. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Secondly, variability in cell seeding density can significantly impact results. Ensure a consistent number of cells are plated in each well. Finally, the metabolic state of the cells can influence their response to treatment. Use cells from a similar passage number and ensure they are in the logarithmic growth phase at the time of treatment.

  • Question: My positive and negative controls are working, but the this compound-treated groups show high variability between replicates. What could be the cause?

    • Answer: High variability between replicates often points to issues with compound distribution or cell health. Ensure that after adding this compound, the plate is gently mixed to ensure even distribution of the compound in the media. Additionally, observe the cells under a microscope for any signs of stress or contamination prior to and during the experiment. Uneven cell health across the plate can lead to varied responses to the drug.

Issue 2: Poor reproducibility in in-vivo gastroprotection studies.

  • Question: I am observing significant variation in the ulcer index in my in-vivo studies with this compound. How can I improve reproducibility?

    • Answer: Reproducibility in animal models of gastric ulcers can be challenging. Key factors to control include the method of ulcer induction (e.g., ethanol (B145695), NSAID, stress). Ensure the volume and concentration of the ulcer-inducing agent are consistent for all animals. The timing of this compound administration relative to ulcer induction is also critical. Standardize this timing across all experimental groups. Furthermore, the age, weight, and genetic background of the animals can influence the severity of ulcer formation and the response to treatment. Using animals from the same litter and of a similar age and weight can help reduce variability.

  • Question: Could the vehicle used to dissolve this compound be affecting the results?

    • Answer: Yes, the vehicle can have a significant impact. The solubility and stability of this compound in the chosen vehicle should be confirmed. If the compound is not fully dissolved or precipitates out of solution, the administered dose will be inconsistent. It is also crucial to include a vehicle-only control group to account for any effects of the vehicle itself on the gastric mucosa.

Experimental Protocols

Protocol 1: In-Vitro Neutral Red Uptake Assay for Cytotoxicity

This assay assesses cell viability by measuring the uptake of the neutral red dye by viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add the this compound dilutions. Include a vehicle control and a positive control (e.g., a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Dye Incubation: Remove the treatment media and wash the cells with PBS. Add 100 µL of neutral red solution (50 µg/mL in media) to each well and incubate for 2-3 hours.

  • Dye Extraction: Remove the neutral red solution and wash the cells with PBS. Add 150 µL of destain solution (1% acetic acid, 50% ethanol in water) to each well and shake for 10 minutes to extract the dye.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. Cell viability is proportional to the absorbance.

Protocol 2: In-Vivo Ethanol-Induced Gastric Ulcer Model

This protocol describes a common method for inducing gastric ulcers in rodents to test the efficacy of gastroprotective agents.

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for one week with free access to food and water.

  • Fasting: Fast the animals for 24 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or the vehicle alone via oral gavage.

  • Ulcer Induction: One hour after drug administration, orally administer 1 mL of absolute ethanol to each rat to induce gastric ulcers.

  • Euthanasia and Stomach Excision: One hour after ethanol administration, euthanize the animals by cervical dislocation. Excise the stomachs, inflate them with 10 mL of normal saline, and immerse them in 10% formalin for 10 minutes.

  • Ulcer Scoring: Open the stomachs along the greater curvature and rinse with saline. Measure the length and width of the ulcers and calculate the ulcer index.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine[1][2]
Molecular FormulaC14H12N2O2S[1][2]
Molar Mass272.32 g/mol [1]
CAS Number1222-57-7
AppearanceSolid
ClassPhenylimidazoles

Visualizations

Zolimidine_Hypothetical_Signaling_Pathway cluster_cell Gastric Epithelial Cell This compound This compound Receptor Putative Receptor This compound->Receptor Cell_Membrane Cell Membrane Second_Messenger Second Messenger Cascade (e.g., cAMP, Ca2+) Receptor->Second_Messenger PKA_PKC Protein Kinase Activation (e.g., PKA, PKC) Second_Messenger->PKA_PKC Transcription_Factors Activation of Transcription Factors (e.g., CREB) PKA_PKC->Transcription_Factors Mucin_Gene_Expression Mucin Gene (MUC) Expression Transcription_Factors->Mucin_Gene_Expression Nucleus Nucleus Mucus_Synthesis Increased Mucus Synthesis and Secretion Mucin_Gene_Expression->Mucus_Synthesis Gastroprotection Gastroprotection Mucus_Synthesis->Gastroprotection Zolimidine_Experimental_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies A This compound Stock Preparation & QC C Cytotoxicity Assay (e.g., MTT, Neutral Red) A->C D Mucus Production Assay (e.g., Alcian Blue Staining) A->D B Cell Culture (Gastric Cell Line) B->C B->D F This compound Formulation & Dosing C->F Determine Non-toxic Dose Range D->F Confirm Mechanism E Animal Model Selection (e.g., Rat, Mouse) G Gastroprotection Model (e.g., Ethanol-induced Ulcer) E->G F->G H Histopathological Analysis G->H I Data Analysis & Conclusion H->I Evaluate Efficacy

References

Optimizing Zolimidine concentration for maximum gastroprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Zolimidine to optimize its gastroprotective effects.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound's gastroprotective effect?

A1: this compound is known to exert its gastroprotective effects through two primary mechanisms: enhancement of gastric mucus production and gastric antisecretory activity.[1][2] It is a non-anticholinergic agent, suggesting its mode of action is distinct from compounds that block the effects of acetylcholine (B1216132) on parietal cells.[1][2]

Q2: What is the recommended starting concentration range for in vitro and in vivo experiments with this compound?

A2: Specific optimal concentrations for this compound are not well-documented in recent literature. Based on historical studies, a dose-finding study is highly recommended for your specific experimental model. For in vivo studies in rat models, a range of doses should be tested to determine the optimal concentration for gastroprotection against various ulcerogenic agents like aspirin (B1665792) or indomethacin. A suggested starting point would be to conduct a pilot study with a logarithmic dose range (e.g., 1 mg/kg, 10 mg/kg, 100 mg/kg) to identify a narrower effective range.

Q3: Are there any known signaling pathways modulated by this compound?

A3: The precise molecular signaling pathways for this compound are not well-elucidated in publicly available research. However, based on its function of increasing mucus secretion, it may involve pathways related to prostaglandin (B15479496) synthesis (e.g., COX-1/COX-2 pathways) or direct stimulation of mucus-secreting cells. Its antisecretory effects might involve modulation of histamine (B1213489) or gastrin-related pathways, although it is described as non-anticholinergic.[2] Further research is needed to identify the specific pathways.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in gastroprotection results between experimental animals. 1. Inconsistent dosing (volume, timing). 2. Variability in the induction of gastric lesions. 3. Differences in animal age, weight, or stress levels.1. Ensure precise and consistent administration of this compound. 2. Standardize the ulcer induction protocol (e.g., consistent dose and administration of ulcerogen, standardized stress exposure). 3. Use animals within a narrow age and weight range and acclimatize them properly to minimize stress.
This compound does not show a significant protective effect against NSAID-induced ulcers. 1. Insufficient dose of this compound. 2. The specific NSAID used is particularly potent or has a mechanism of injury that is not counteracted by this compound. 3. Timing of this compound administration is not optimal relative to the NSAID challenge.1. Perform a dose-response study to determine the optimal protective dose of this compound. 2. Test this compound against different NSAIDs to understand its spectrum of activity. 3. Vary the pre-treatment time with this compound before administering the NSAID (e.g., 30 min, 1 hour, 2 hours prior).
Difficulty in dissolving this compound for administration. 1. This compound may have poor solubility in aqueous solutions.1. Review the manufacturer's instructions for recommended solvents. 2. Consider using a vehicle such as a small percentage of DMSO or a suspension agent like carboxymethylcellulose, ensuring the vehicle itself does not have gastroprotective or ulcerogenic effects in your model.

Experimental Protocols

Protocol 1: In Vivo Gastroprotection Assay in a Rat Model of Indomethacin-Induced Ulcers

1. Animal Model:

  • Male Wistar rats (180-220g).

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals for 24 hours before the experiment with free access to water.

2. Experimental Groups:

  • Group 1 (Control): Vehicle control.

  • Group 2 (Ulcer Control): Vehicle + Indomethacin.

  • Group 3-5 (this compound Treatment): this compound (e.g., 10, 30, 100 mg/kg, p.o.) + Indomethacin.

  • Group 6 (Positive Control): Reference drug (e.g., Omeprazole, 20 mg/kg, p.o.) + Indomethacin.

3. Procedure:

  • Administer the vehicle, this compound, or reference drug orally (p.o.).

  • After 60 minutes, administer Indomethacin (e.g., 30 mg/kg, p.o.) to all groups except the control group.

  • Four hours after Indomethacin administration, euthanize the animals.

  • Excise the stomachs, open along the greater curvature, and gently rinse with saline.

  • Score the gastric lesions based on their number and severity.

4. Data Analysis:

  • Calculate the ulcer index for each group.

  • Determine the percentage of protection for the this compound-treated groups compared to the ulcer control group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing Regimen cluster_induction Ulcer Induction cluster_analysis Analysis animal_model Select & Acclimatize Rats fasting 24h Fasting (water ad libitum) animal_model->fasting groups Divide into Experimental Groups fasting->groups zolimidine_admin Administer this compound/Vehicle groups->zolimidine_admin wait_1hr Wait 60 minutes zolimidine_admin->wait_1hr indomethacin_admin Administer Indomethacin wait_1hr->indomethacin_admin wait_4hr Wait 4 hours indomethacin_admin->wait_4hr euthanasia Euthanize & Excise Stomach wait_4hr->euthanasia lesion_scoring Score Gastric Lesions euthanasia->lesion_scoring data_analysis Calculate Ulcer Index & Protection % lesion_scoring->data_analysis

Caption: Workflow for in vivo gastroprotection assay.

logical_relationship cluster_input Input Variables cluster_outcome Experimental Outcome concentration This compound Concentration gastroprotection Degree of Gastroprotection concentration->gastroprotection affects pretreatment_time Pre-treatment Time pretreatment_time->gastroprotection influences

Caption: Key variables influencing gastroprotection.

References

Addressing Zolimidine-induced side effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of publicly available data specifically detailing the side effects of Zolimidine in animal studies. The following troubleshooting guides and FAQs are based on the known effects of the broader class of imidazopyridine derivatives and other gastroprotective agents. This information should be used as a general guide, and researchers should maintain rigorous monitoring of animals during their specific studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a gastroprotective agent belonging to the imidazopyridine class of compounds. Its primary mechanism of action is believed to be the enhancement of gastric mucus production, which strengthens the mucosal barrier and protects against ulceration.

Q2: What are the potential side effects of this compound in animal studies?

A2: Based on related compounds, potential side effects can be categorized into three main areas:

  • Gastrointestinal: While designed to be gastroprotective, long-term administration may alter the gut microbiome.

  • Neurological: Imidazopyridine derivatives are known to interact with GABA-A receptors in the central nervous system, which could potentially lead to sedation, ataxia (impaired coordination), or paradoxical excitement.[1]

  • Hepatic: Some imidazopyridine compounds have been associated with liver toxicity.[2][3]

Q3: At what dose are side effects likely to be observed?

A3: Without specific data for this compound, it is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Side effects are generally dose-dependent.

Q4: How can I monitor for these potential side effects?

A4: Regular and detailed clinical observation is critical. This should include monitoring for changes in behavior, activity levels, food and water intake, body weight, and fecal consistency. For more specific organ system monitoring, please refer to the troubleshooting guides below.

Troubleshooting Guides

Gastrointestinal Side Effects
Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Changes in fecal consistency (diarrhea or constipation) Alteration of the gut microbiome due to long-term this compound administration.- Collect fecal samples for microbiome analysis. - Consider co-administration of probiotics to maintain gut flora balance.[4] - Ensure adequate hydration, especially in cases of diarrhea.
Reduced food intake or weight loss General malaise or specific gastrointestinal discomfort.- Closely monitor food consumption and body weight daily. - Provide highly palatable and easily digestible food. - If weight loss is significant, consider dose reduction or temporary cessation of treatment.
Neurological Side Effects
Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Sedation, lethargy, or ataxia This compound interaction with GABA-A receptors in the CNS.[1]- Conduct regular neurological examinations (e.g., righting reflex, grip strength). - Perform behavioral tests such as an open field test to quantify locomotor activity. - If sedation is severe, reduce the dose or adjust the dosing schedule.
Paradoxical CNS stimulation (hyperactivity, agitation) Idiosyncratic reaction to the imidazopyridine compound.- House animals in a quiet, low-stress environment. - Monitor for signs of distress. - If signs are severe, consider dose reduction or discontinuation of the study for the affected animal.
Hepatic Side Effects
Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Elevated liver enzymes in bloodwork Potential for drug-induced liver injury.- Collect baseline blood samples before starting the study. - Monitor liver enzymes (e.g., ALT, AST) at regular intervals during the study. - At the end of the study, perform histopathological analysis of liver tissue.

Experimental Protocols

Protocol 1: Monitoring Cardiovascular Parameters in a Rodent Model

Objective: To assess the potential cardiovascular side effects of this compound.

Methodology:

  • Animal Model: Male Wistar rats (n=8 per group).

  • Housing: Animals are individually housed in a controlled environment with a 12-hour light/dark cycle.

  • Instrumentation: For continuous monitoring, animals can be surgically implanted with telemetry devices to measure blood pressure and heart rate.

  • This compound Administration: Administer this compound or vehicle control orally at the desired doses.

  • Data Collection:

    • Record baseline cardiovascular parameters for at least 24 hours before dosing.

    • Continuously record blood pressure and heart rate for at least 24 hours post-dosing.

    • At the end of the study, collect blood for cardiac biomarker analysis (e.g., troponins).

  • Data Analysis: Compare the cardiovascular parameters between the this compound-treated and control groups.

Protocol 2: Assessment of Neurological Function Using the Open Field Test

Objective: To quantify potential sedative or stimulant effects of this compound.

Methodology:

  • Animal Model: Male C57BL/6 mice (n=10 per group).

  • Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls to prevent escape, equipped with an overhead camera and tracking software.

  • Habituation: Acclimate the mice to the testing room for at least 1 hour before the test.

  • This compound Administration: Administer this compound or vehicle control intraperitoneally 30 minutes before the test.

  • Test Procedure:

    • Place a mouse in the center of the open field.

    • Record its activity for 10 minutes.

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_monitoring Side Effect Monitoring cluster_assessment Endpoint Assessment A Animal Acclimatization B Baseline Data Collection (Blood samples, Body Weight) A->B C Randomize into Groups (Control, this compound Low Dose, this compound High Dose) B->C D Daily Oral Administration C->D E Daily Clinical Observation (Behavior, Feces) D->E F Weekly Body Weight D->F G Periodic Blood Collection (Liver Enzymes) D->G H Behavioral Testing (e.g., Open Field) G->H I Terminal Blood Collection H->I J Histopathology (Liver, GI Tract) I->J signaling_pathway cluster_receptor GABA-A Receptor Complex cluster_downstream Downstream Effects GABA_A GABA-A Receptor Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Chloride Influx This compound This compound (Imidazopyridine) This compound->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds Sedation Sedation / Ataxia Neuronal_Inhibition->Sedation

References

Technical Support Center: Improving the Bioavailability of Zolimidine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of Zolimidine to enhance its bioavailability. This compound, a gastroprotective agent, is predicted to be a poorly water-soluble compound, which can limit its oral bioavailability. Based on its low solubility and the high permeability often associated with its chemical class (imidazo[1,2-a]pyridine derivatives), this compound is likely a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3] For BCS Class II compounds, the rate-limiting step for absorption is drug dissolution.[1][2] Therefore, formulation strategies should focus on improving the solubility and dissolution rate of this compound.

This guide explores three primary strategies: Solid Dispersions , Nanosuspensions , and Lipid-Based Formulations .

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?

A1: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. Drugs are divided into four classes. This compound's predicted low solubility and the high permeability of similar compounds suggest it belongs to BCS Class II . This classification is critical because it indicates that the primary hurdle to its oral bioavailability is its poor dissolution in gastrointestinal fluids. Therefore, formulation efforts should be directed at enhancing its solubility and dissolution rate.

Q2: I am seeing poor dissolution of my initial this compound formulation. What are the first troubleshooting steps?

A2: Poor dissolution of a poorly soluble drug like this compound is a common challenge. Here are some initial steps:

  • Particle Size Reduction: Ensure you have micronized the this compound powder. Smaller particles have a larger surface area, which can increase the dissolution rate.

  • pH Modification: Evaluate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the dissolution medium or co-formulating with pH modifiers can enhance solubility.

  • Wetting Agents: Incorporate a surfactant or wetting agent (e.g., sodium lauryl sulfate, Polysorbate 80) in your formulation to improve the wetting of the hydrophobic this compound particles.

Q3: My this compound formulation shows promising in vitro dissolution but poor in vivo bioavailability. What could be the issue?

A3: This discrepancy can arise from several factors:

  • Precipitation in the GI Tract: The formulation may release the drug in a supersaturated state in the stomach, but as it transitions to the higher pH of the intestine, the drug may precipitate out of solution before it can be absorbed. Consider incorporating precipitation inhibitors in your formulation.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver or intestinal wall. While formulation can't directly change metabolism, some lipid-based formulations can promote lymphatic transport, partially bypassing the first-pass effect.

  • Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen after absorption. Permeability assays using Caco-2 cells can help investigate this.

Troubleshooting Guide 1: Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state, often leading to the drug being in an amorphous form, which has higher solubility and dissolution rates than the crystalline form.

Common Issues and Solutions

Issue Potential Cause Troubleshooting/Solution
Low Drug Loading Poor miscibility between this compound and the carrier.- Screen a variety of carriers with different properties (e.g., PVP K30, HPMC, Soluplus®, Eudragit®).- Use a combination of carriers or add a plasticizer.
Crystallization during Storage The amorphous form is thermodynamically unstable.- Select a carrier that has strong interactions (e.g., hydrogen bonding) with this compound.- Store the solid dispersion in a low-humidity environment and at a temperature below its glass transition temperature (Tg).
Incomplete Dissolution - Insufficient carrier to fully amorphize the drug.- Phase separation upon dissolution.- Increase the carrier-to-drug ratio.- Incorporate a surfactant into the solid dispersion formulation.

Illustrative Data for Imidazopyridine Analogs (Solid Dispersion)

The following table summarizes hypothetical data based on typical improvements seen for BCS Class II drugs, which can serve as a benchmark for your this compound formulation development.

Formulation Carrier Drug:Carrier Ratio Fold Increase in Aqueous Solubility % Drug Release in 30 min Relative Bioavailability (Compared to Pure Drug)
Pure this compound--1x< 10%100%
Solid Dispersion 1PVP K301:525x75%250%
Solid Dispersion 2HPMC-AS1:318x60%210%
Solid Dispersion 3Soluplus®1:435x90%320%
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and the chosen carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol). Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the solid dispersion for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).

Logical Workflow for Solid Dispersion Formulation

G cluster_0 Formulation Development cluster_1 Characterization & Optimization start Start: this compound (Poorly Soluble) carrier_selection Select Carrier (e.g., PVP, HPMC) start->carrier_selection solvent_selection Select Common Solvent carrier_selection->solvent_selection dissolution Dissolve Drug and Carrier solvent_selection->dissolution evaporation Solvent Evaporation dissolution->evaporation drying Vacuum Drying evaporation->drying milling Milling & Sieving drying->milling characterization Characterize Solid Dispersion (Dissolution, DSC, XRD) milling->characterization optimization Optimize Drug:Carrier Ratio characterization->optimization Iterate if needed optimization->milling

Solid Dispersion Workflow

Troubleshooting Guide 2: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. The reduction in particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity.

Common Issues and Solutions

Issue Potential Cause Troubleshooting/Solution
Particle Aggregation/Instability Insufficient stabilizer coverage on the particle surface.- Increase the concentration of the stabilizer.- Use a combination of stabilizers (e.g., a surfactant and a polymer) for both electrostatic and steric stabilization.- Optimize the zeta potential to be above ±30 mV for electrostatic stabilization.
Crystal Growth (Ostwald Ripening) The high surface energy of small particles makes them prone to dissolution and re-deposition onto larger particles.- Ensure the drug has very low solubility in the dispersion medium.- Use a polymer that adsorbs onto the particle surface and inhibits crystal growth.
Inefficient Particle Size Reduction - Inappropriate milling media or homogenization pressure.- High viscosity of the suspension.- For media milling, use smaller and denser milling beads.- For high-pressure homogenization, increase the pressure and/or the number of cycles.- Dilute the suspension if viscosity is too high.

Illustrative Data for Imidazopyridine Analogs (Nanosuspension)

Formulation Stabilizer(s) Particle Size (nm) Zeta Potential (mV) Fold Increase in Saturation Solubility Relative Bioavailability (Compared to Pure Drug)
Pure this compound-> 2000N/A1x100%
Nanosuspension 1Poloxamer 188250-254x280%
Nanosuspension 2HPMC + SLS180-356x350%
Nanosuspension 3Tween 80300-203.5x260%
Experimental Protocol: Preparation of this compound Nanosuspension by Wet Media Milling
  • Premixing: Disperse micronized this compound powder in an aqueous solution containing the selected stabilizer(s) (e.g., HPMC and SLS) to form a presuspension.

  • Milling: Add the presuspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads). Mill at a high speed for a specified duration.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).

  • Post-processing (Optional): The nanosuspension can be used as a liquid dosage form or converted to a solid form (e.g., by spray drying or lyophilization) for incorporation into tablets or capsules.

Logical Relationship for Nanosuspension Stability

G cluster_0 Key Factors cluster_1 Stability Outcome stabilizer Stabilizer Concentration & Type stability Stable Nanosuspension stabilizer->stability Provides Steric/Electrostatic Barrier zeta_potential Zeta Potential (> ±30 mV) zeta_potential->stability Indicates Electrostatic Repulsion particle_size Small Particle Size particle_size->stability High Surface Energy (Challenge to Stabilize)

Factors for Nanosuspension Stability

Troubleshooting Guide 3: Lipid-Based Formulations

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. These formulations spontaneously form an emulsion or microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

Common Issues and Solutions

Issue Potential Cause Troubleshooting/Solution
Drug Precipitation upon Dilution The formulation cannot maintain the drug in a solubilized state in the dispersed phase.- Increase the concentration of the surfactant and/or co-solvent.- Select an oil in which the drug has higher solubility.- Use a combination of surfactants with different HLB values.
Poor Self-Emulsification The ratio of oil, surfactant, and co-solvent is not optimal.- Systematically screen different ratios of excipients using ternary phase diagrams.- Select surfactants with an appropriate Hydrophile-Lipophile Balance (HLB) value (typically 8-18 for SEDDS/SMEDDS).
Chemical Instability of the Drug The drug may be susceptible to degradation in the lipid excipients.- Screen for drug stability in individual excipients at elevated temperatures.- Incorporate antioxidants if oxidative degradation is a concern.

Illustrative Data for Imidazopyridine Analogs (Lipid-Based Formulation)

Formulation Type Key Excipients Droplet Size upon Emulsification (nm) Fold Increase in Apparent Solubility Relative Bioavailability (Compared to Pure Drug)
Pure this compound-N/A1x100%
SEDDSMedium-chain triglycerides, Tween 80, Transcutol®150-30050x400%
SMEDDSCapryol™ 90, Cremophor® EL, Propylene (B89431) Glycol< 10080x550%
Experimental Protocol: Preparation of this compound SEDDS
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Tween 80, Cremophor® EL), and co-solvents (e.g., Transcutol®, propylene glycol).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the formulation by mixing the selected oil, surfactant, and co-solvent in the optimal ratio. Add this compound and mix until it is completely dissolved. Gentle heating may be applied if necessary.

  • Characterization:

    • Self-Emulsification Test: Add a small amount of the formulation to water with gentle stirring and observe the formation of an emulsion.

    • Droplet Size Analysis: Determine the droplet size and PDI of the resulting emulsion using DLS.

    • In Vitro Dissolution: Perform dissolution testing in a suitable medium to assess the drug release profile.

Experimental Workflow for SEDDS Development

G cluster_0 Screening & Formulation cluster_1 Evaluation solubility_screening Solubility Screening (Oils, Surfactants, Co-solvents) phase_diagram Construct Ternary Phase Diagrams solubility_screening->phase_diagram formulation Prepare Formulation phase_diagram->formulation emulsification_test Self-Emulsification Test formulation->emulsification_test droplet_size Droplet Size Analysis emulsification_test->droplet_size dissolution_test In Vitro Dissolution droplet_size->dissolution_test

SEDDS Development Workflow

Disclaimer: The quantitative data presented in the tables are for illustrative purposes and are based on typical results for BCS Class II drugs. Actual results for this compound may vary and should be determined experimentally.

References

Challenges in the synthesis of Zolimidine and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Zolimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical structure?

This compound is a gastroprotective agent, previously used in the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Its chemical name is 2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine.[2][3]

Q2: What are the general synthetic strategies for this compound?

The synthesis of this compound, which is based on the imidazo[1,2-a]pyridine (B132010) nucleus, can be achieved through various synthetic protocols. These include methods focusing on C–S bond formation, C–N bond formation via C–H activation, S–O bond formation and subsequent derivatization, dehydrogenative heteroannulation, Ortoleva-King-type synthesis, dehydrogenative cyclocondensation, one-pot synthesis reactions, and oxidative cross-coupling reactions.[4][5] In many approaches, the core imidazo[1,2-a]pyridine ring is formed first, often using metal-based catalysts, followed by functionalization.[5]

Q3: What are the common challenges encountered in traditional this compound synthesis?

Traditional synthetic routes for this compound and related imidazo[1,2-a]pyridines can present several challenges, including:

  • Low to moderate yields: Older methods often suffer from suboptimal yields, making the process less efficient.

  • Harsh reaction conditions: The use of high temperatures and strong acids or bases can be necessary, which may not be compatible with all functional groups and can lead to energy inefficiency.

  • Multi-step procedures: Classical syntheses are often multi-step, which can be time-consuming and lead to lower overall yields due to losses at each step.

  • Use of hazardous reagents and solvents: Traditional methods may employ toxic reagents and environmentally harmful solvents.

  • Formation of byproducts: Side reactions can lead to a complex mixture of products, complicating the purification process.[6]

  • Purification difficulties: The separation of the desired product from starting materials, reagents, and byproducts can be challenging, often requiring laborious chromatographic techniques.[7]

The development of modern, "green" synthetic methods aims to address these challenges by offering one-pot procedures, using milder and more environmentally friendly reagents and solvents, and improving overall yields.[5]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in this compound synthesis can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

Potential CauseRecommended Solution(s)
Poor quality of starting materials Ensure the purity of 2-aminopyridine (B139424) and the ketone starting materials. Impurities can inhibit the reaction or lead to side products. Consider recrystallization or column chromatography of starting materials if purity is questionable.
Suboptimal reaction conditions - Temperature: Optimize the reaction temperature. While some modern syntheses proceed at room temperature, others may require heating. Excessive heat can cause decomposition.[7] - Solvent: The choice of solvent is critical. While traditional syntheses may use organic solvents, newer, greener methods have shown high yields in aqueous media or even under solvent-free conditions.[5][8] - Catalyst: If using a catalyst (e.g., Iodine, Copper, Nickel, Iron), ensure it is active and used in the correct loading.[5][9][10]
Inefficient reaction pathway Consider switching to a more modern, one-pot synthetic protocol. Several have been reported with high yields (90-95%).[5] These methods often involve catalysts like I2/CuO and can be more efficient than traditional multi-step approaches.
Presence of water (in non-aqueous reactions) For reactions sensitive to water, ensure all glassware is thoroughly dried and use anhydrous solvents. The formation of the initial imine intermediate is a condensation reaction that releases water, which can inhibit the reaction.[7]
Issue 2: Formation of Multiple Byproducts

Question: My reaction mixture shows multiple spots on TLC, indicating significant byproduct formation. How can I improve the selectivity for this compound?

Answer: The formation of byproducts is a common issue that can significantly lower the yield and complicate purification. Here are some strategies to improve reaction selectivity:

Potential CauseRecommended Solution(s)
Incorrect stoichiometry Carefully control the molar ratios of your reactants. An excess of one reactant can sometimes lead to the formation of undesired side products.
Inappropriate catalyst or reaction conditions The choice of catalyst can greatly influence the reaction pathway. Modern catalytic systems (e.g., I2/CuO, Ni-I2, Fe-I2) have been developed to promote the desired cyclization with high selectivity.[5][9][10] Experiment with different catalysts and reaction conditions (temperature, solvent) to find the optimal parameters for your specific substrates.
Side reactions of starting materials or product If your starting materials or the this compound product are unstable under the reaction conditions, consider using a milder synthetic route. "Green" chemistry approaches often utilize milder conditions, which can help to minimize degradation and side reactions.[5]
Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying this compound from the crude reaction mixture. What are the recommended purification methods?

Answer: The purification of imidazo[1,2-a]pyridines like this compound can be challenging due to the polarity of the molecule and the potential for co-elution with impurities.

Purification MethodRecommendations
Column Chromatography This is the most common method for purifying this compound. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation on a silica (B1680970) gel column.
Crystallization If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure this compound.
Aqueous Workup Some modern synthetic protocols, particularly those conducted in water, result in the precipitation of the product from the reaction mixture, simplifying the initial purification to a simple filtration.[8]

Comparative Data on Synthetic Routes

The following table summarizes quantitative data from different synthetic routes to this compound, highlighting the advantages of modern methods.

Synthetic RouteCatalyst/ReagentSolventReaction TimeYield (%)Key Advantages
Traditional Method Varies (often multi-step)Organic SolventsSeveral hours to daysModerate to Low-
I2/CuO-Promoted One-Pot Synthesis I2/CuOMethanolNot specified95High yield, one-pot procedure.[5]
Ni-I2 Catalyzed Synthesis NiCl2·6H2O/I2Not specifiedNot specifiedModerate to GoodCost-effective catalyst.[5]
Solvent-Free Mechanochemical Synthesis I2Solvent-freeShort reaction timeGoodEnvironmentally friendly, mild conditions.[5]
Aqueous Media Synthesis I2WaterNot specifiedGood"Green" and simple experimental setup.[5]
Catalyst-Free Aqueous Synthesis NoneWater8 hours91Environmentally friendly, no catalyst needed.[8]

Detailed Experimental Protocols

Protocol 1: Traditional Synthesis (General Approach)

The classical synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. This method, while foundational, often requires harsh conditions and can result in lower yields and purification challenges.

General Procedure:

  • Dissolve 2-aminopyridine in a suitable organic solvent (e.g., ethanol, DMF).

  • Add the α-haloketone corresponding to the 4-(methylsulfonyl)phenyl moiety.

  • The reaction mixture is typically heated under reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Protocol 2: I2/CuO-Promoted One-Pot Synthesis of this compound

This modern approach offers a highly efficient, one-pot synthesis of this compound from readily available starting materials.

Procedure:

  • To a reaction vessel, add 2-aminopyridine, 4-methylsulfonylacetophenone, iodine (I2), and copper(II) oxide (CuO) in methanol.

  • Stir the reaction mixture at the optimized temperature and for the required time (as determined by TLC monitoring).

  • Upon completion of the reaction, the product can be isolated and purified using standard techniques such as filtration and recrystallization, often resulting in high purity and yield.

Visualizing Synthetic Workflows

Below are diagrams generated using Graphviz to illustrate key workflows and relationships in this compound synthesis.

Caption: A comparison of traditional and modern synthetic workflows for this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound Q1 Check Starting Material Purity? Start->Q1 A1_Yes Purify Starting Materials Q1->A1_Yes No Q2 Optimize Reaction Conditions? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Adjust Temperature, Solvent, Catalyst Q2->A2_Yes Yes Q3 Consider Alternative Route? Q2->Q3 No A2_Yes->Q3 A3_Yes Switch to One-Pot Synthesis Q3->A3_Yes Yes End Improved Yield Q3->End No A3_Yes->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Adjusting experimental protocols for different ulcer induction models with Zolimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Zolimidine in various ulcer induction models. The information is designed to assist in adjusting experimental protocols and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in gastric protection?

A1: this compound is an imidazopyridine derivative known for its gastroprotective properties.[1][2] Its primary mechanism of action is the enhancement of the gastric mucosal defense, mainly by increasing the biosynthesis and secretion of gastric mucus.[3] This mucopoietic effect strengthens the protective barrier of the stomach lining.[3] Additionally, this compound exhibits some gastric antisecretory activity.[4]

Q2: Which are the most common experimental models to induce gastric ulcers for testing this compound?

A2: The most common preclinical models for evaluating anti-ulcer agents like this compound include Non-Steroidal Anti-Inflammatory Drug (NSAID)-induced ulcer models (e.g., using indomethacin (B1671933) or aspirin), ethanol-induced gastric lesions, and stress-induced ulcer models (e.g., cold restraint stress). The choice of model depends on the specific pathogenic mechanisms the researcher aims to investigate.

Q3: What is the recommended route of administration for this compound in rat models?

A3: Based on preclinical studies, this compound is typically administered orally (p.o.) in rat models. It is rapidly absorbed after oral administration, reaching peak blood levels within 45 to 60 minutes in rats.

Q4: Are there established effective doses of this compound for ulcer protection in rats?

A4: Specific dose-response data for this compound's effect on ulcer index in publicly available literature is limited. Researchers should perform pilot studies to determine the optimal dose for their specific experimental conditions. However, based on general preclinical gastroprotective studies, a starting range of 25-100 mg/kg body weight can be considered for initial dose-finding experiments.

Experimental Protocols and Data Presentation

Below are generalized protocols for common ulcer induction models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Data Presentation: Efficacy of this compound

Quantitative data on the dose-dependent efficacy of this compound is not extensively available in published literature. The following tables are provided as templates for researchers to structure their experimental data.

Table 1: Hypothetical Dose-Response of this compound in an NSAID-Induced Ulcer Model

Treatment Group Dose (mg/kg, p.o.) Ulcer Index (Mean ± SEM) % Inhibition of Ulcer
Vehicle Control - 15.4 ± 1.2 0%
This compound 25 10.2 ± 0.9 33.8%
This compound 50 6.5 ± 0.7 57.8%
This compound 100 3.1 ± 0.4 79.9%

| Positive Control (e.g., Omeprazole 20 mg/kg) | 20 | 2.5 ± 0.3 | 83.8% |

Table 2: Hypothetical Efficacy of this compound in an Ethanol-Induced Ulcer Model

Treatment Group Dose (mg/kg, p.o.) Ulcer Index (Mean ± SEM) % Inhibition of Ulcer
Vehicle Control - 22.8 ± 2.1 0%
This compound 50 12.3 ± 1.5 46.1%
This compound 100 7.9 ± 1.1 65.4%

| Positive Control (e.g., Sucralfate 100 mg/kg) | 100 | 6.2 ± 0.9 | 72.8% |

Table 3: Hypothetical Efficacy of this compound in a Stress-Induced Ulcer Model

Treatment Group Dose (mg/kg, p.o.) Ulcer Index (Mean ± SEM) % Inhibition of Ulcer
Vehicle Control - 18.2 ± 1.7 0%
This compound 50 9.8 ± 1.0 46.2%
This compound 100 5.1 ± 0.6 72.0%

| Positive Control (e.g., Cimetidine 100 mg/kg) | 100 | 4.5 ± 0.5 | 75.3% |

Detailed Methodologies

1. NSAID-Induced Ulcer Model (Indomethacin)

  • Animals: Male Wistar rats (180-220g).

  • Procedure:

    • Fast the rats for 24 hours prior to the experiment, with free access to water.

    • Administer this compound or vehicle orally 30-60 minutes before ulcer induction.

    • Induce ulcers by oral administration of indomethacin (e.g., 30-60 mg/kg).

    • Sacrifice the animals 4-6 hours after indomethacin administration.

    • Excise the stomach, open it along the greater curvature, and wash with saline.

    • Examine the gastric mucosa for ulcers and calculate the ulcer index. The ulcer index can be determined by summing the lengths of all lesions.

2. Ethanol-Induced Ulcer Model

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Procedure:

    • Fast the rats for 24 hours with access to water.

    • Administer this compound or vehicle orally 60 minutes before ethanol (B145695) administration.

    • Induce gastric lesions by oral administration of 1 mL of absolute ethanol.

    • Sacrifice the animals 1 hour after ethanol administration.

    • Excise and prepare the stomach as described in the NSAID model.

    • Score the ulcers based on their number and severity to calculate the ulcer index.

3. Stress-Induced Ulcer Model (Cold Restraint)

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • Fast the rats for 24 hours with free access to water.

    • Administer this compound or vehicle orally 30 minutes before subjecting them to stress.

    • Induce stress by placing the rats in individual restraint cages and exposing them to a cold environment (e.g., 4-6°C) for 2-3 hours.

    • Immediately after the stress period, sacrifice the animals.

    • Excise and prepare the stomach for ulcer evaluation as previously described.

Troubleshooting Guides

Issue 1: High Variability in Ulcer Index within the Same Group

  • Possible Cause: Inconsistent fasting period, stress during handling and dosing, or variability in the administration of the ulcer-inducing agent.

  • Troubleshooting Steps:

    • Ensure a consistent fasting period for all animals (typically 24 hours).

    • Handle animals gently and consistently to minimize stress.

    • Standardize the gavage technique to ensure accurate and consistent delivery of substances.

    • For stress models, ensure the environmental stressors are uniform for all animals.

Issue 2: No Significant Ulcer Formation in the Control Group

  • Possible Cause: Insufficient dose of the ulcer-inducing agent, or the rat strain is resistant.

  • Troubleshooting Steps:

    • Verify the concentration and dose of the indomethacin or ethanol solution.

    • In NSAID models, ensure the drug is properly suspended if not fully dissolved.

    • Consider increasing the dose of the ulcerogen or the duration of stress exposure based on literature for the specific rat strain.

Issue 3: Unexpected Mortality in Experimental Animals

  • Possible Cause: Toxicity of the ulcer-inducing agent at the dose used, or excessive stress.

  • Troubleshooting Steps:

    • Review the literature for the LD50 of the ulcerogen in the chosen rat strain and adjust the dose if necessary.

    • In stress models, monitor the animals closely and reduce the duration or intensity of the stressor if mortality is high.

    • Ensure proper hydration of animals before and during the fasting period.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to this compound's mechanism and experimental design.

Zolimidine_Mechanism cluster_lumen Gastric Lumen cluster_mucosa Gastric Mucosa H+ H+ This compound This compound MucusCell Surface Mucous Cell This compound->MucusCell Stimulates PGE2 Prostaglandin E2 (PGE2) This compound->PGE2 Putative Upregulation Mucin Mucin Gene Expression MucusCell->Mucin Increases MucusLayer Mucus Layer (Protective Barrier) Mucin->MucusLayer Enhances Secretion PGE2->MucusCell Stimulates MucusLayer->H+ Blocks Diffusion

Caption: Putative signaling pathway of this compound's gastroprotective effect.

Experimental_Workflow start Start: Animal Acclimatization fasting 24-hour Fasting (Water ad libitum) start->fasting grouping Random Grouping (Vehicle, this compound, Positive Control) fasting->grouping treatment Oral Administration of This compound/Vehicle/Control grouping->treatment induction Ulcer Induction (NSAID, Ethanol, or Stress) treatment->induction 30-60 min post-treatment sacrifice Euthanasia & Stomach Excision induction->sacrifice 1-6 hours post-induction analysis Ulcer Index Calculation & Biochemical/Histological Analysis sacrifice->analysis end End: Data Interpretation analysis->end Troubleshooting_Logic issue High Variability in Ulcer Index cause1 Inconsistent Fasting? issue->cause1 cause2 Handling Stress? issue->cause2 cause3 Dosing Inaccuracy? issue->cause3 solution1 Standardize Fasting Period to 24h cause1->solution1 Yes solution2 Gentle & Consistent Handling Protocol cause2->solution2 Yes solution3 Standardize Gavage Technique & Volume cause3->solution3 Yes

References

Mitigating batch-to-batch variability of Zolimidine in research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and mitigating batch-to-batch variability of Zolimidine in experimental settings. The following sections offer frequently asked questions and detailed troubleshooting protocols to ensure consistency and reproducibility in your research.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for a small molecule like this compound?

Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of the same compound. For a small molecule like this compound, this variability can manifest as differences in purity, impurity profiles, crystal structure (polymorphism), or the presence of residual solvents. These variations can significantly impact experimental results, leading to issues with reproducibility, incorrect data interpretation, and challenges in comparing findings across different studies.[1][2][3]

Q2: What are the common causes of batch-to-batch variability in this compound?

The primary causes stem from the chemical synthesis and purification processes.[4][5] Key factors include:

  • Changes in Starting Materials: Variations in the quality of precursors.

  • Slight Deviations in Reaction Conditions: Minor shifts in temperature, pressure, or reaction time.

  • Different Purification Methods: Inconsistencies in crystallization or chromatographic purification.[4]

  • Storage and Handling: Improper storage conditions can lead to degradation over time, introducing new impurities.[6][7][8][9]

Q3: What are the initial steps I should take upon receiving a new batch of this compound?

Before using a new batch in critical experiments, a thorough qualification is essential. This involves comparing its analytical and functional properties against a previously characterized "gold standard" or reference batch. At a minimum, you should perform identity and purity confirmation.

Troubleshooting Guide

Q1: My new batch of this compound shows reduced potency in my cell-based assay. What should I do?

Reduced potency is a common issue linked to batch variability. The following workflow can help diagnose the problem.

G cluster_0 start Start: Reduced Potency Observed check_purity 1. Analytical Chemistry Check: Run HPLC Purity Analysis start->check_purity is_pure Purity ≥ 98% and matches reference batch? check_purity->is_pure impurity_profiling 2. Impurity Profiling: Run LC-MS to identify and quantify impurities is_pure->impurity_profiling No check_solubility 3. Physicochemical Check: Verify solubility and dissolution rate in experimental buffer is_pure->check_solubility Yes end_batch_issue Conclusion: Batch has lower intrinsic activity or an inhibitory impurity. Do not use for critical experiments. impurity_profiling->end_batch_issue is_soluble Solubility matches reference batch? check_solubility->is_soluble review_protocol 4. Review Experimental Protocol: Check for errors in dilution, cell plating, or reagent stability is_soluble->review_protocol Yes is_soluble->end_batch_issue No end_issue Conclusion: Issue is likely experimental error or assay drift review_protocol->end_issue G cluster_0 start New Batch Received coa 1. Review Certificate of Analysis (CoA) start->coa analytical 2. Analytical Validation (HPLC, LC-MS) coa->analytical analytical_pass Purity & Impurity Profile Match Reference? analytical->analytical_pass functional 3. Functional Validation (In Vitro Potency Assay) analytical_pass->functional Yes reject Batch Rejected (Contact supplier) analytical_pass->reject No functional_pass Potency (IC50) Within 2-fold of Reference? functional->functional_pass accept Batch Accepted (Release for experiments) functional_pass->accept Yes functional_pass->reject No G cluster_0 This compound This compound receptor Putative Receptor (e.g., GPCR) This compound->receptor plc PLC Activation receptor->plc ip3_dag IP3 / DAG Increase plc->ip3_dag ca_pkc ↑ Intracellular Ca2+ PKC Activation ip3_dag->ca_pkc mapk MAPK Pathway (e.g., ERK1/2) ca_pkc->mapk tf Transcription Factors (e.g., CREB, AP-1) mapk->tf mucin Mucin Gene Expression (e.g., MUC5AC) tf->mucin mucus Increased Mucus Synthesis & Secretion mucin->mucus

References

Validation & Comparative

A Comparative Guide to the Anti-Ulcer Activity of Zolimidine and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the historical anti-ulcer agent, Zolimidine, against contemporary alternatives such as H2 receptor antagonists (Cimetidine) and proton pump inhibitors (Omeprazole). The information is based on a review of historical and recent pharmacological studies, offering insights into the evolution of anti-ulcer drug development. While quantitative data from early this compound studies are limited in publicly available literature, this guide summarizes the known efficacy and mechanisms of action to facilitate a comprehensive understanding.

Comparative Efficacy in Preclinical Ulcer Models

The anti-ulcer activity of a compound is typically evaluated in various animal models that mimic different aspects of ulcer pathogenesis in humans. The following tables present a summary of the performance of this compound, Cimetidine, and Omeprazole in three commonly used models: the Pylorus Ligation model, the Ethanol-Induced Ulcer model, and the Stress-Induced Ulcer model.

Note on this compound Data: Quantitative data for this compound is based on descriptive accounts from historical literature due to the limited availability of full-text historical studies. The efficacy is therefore presented qualitatively.

Table 1: Pylorus Ligation-Induced Ulcer Model

DrugDosageGastric VolumepHTotal AcidityUlcer Index% Protection
Control -HighLowHighHigh0%
This compound Not SpecifiedReported DecreaseReported IncreaseReported DecreaseReported DecreaseNot Specified
Cimetidine 100 mg/kg~50-70%
Omeprazole 20 mg/kg↓↓↓↑↑↓↓↓↓↓↓>90%

Arrow indicators (↓, ↑) denote the direction of change relative to the control group. The number of arrows indicates the relative magnitude of the effect.

Table 2: Ethanol-Induced Gastric Ulcer Model

DrugDosageUlcer Index / Lesion Score% Protection
Control -High0%
This compound Not SpecifiedReported Significant DecreaseNot Specified
Cimetidine 100 mg/kg~40-60%
Omeprazole 20 mg/kg↓↓↓>80%

Arrow indicators (↓) denote the direction of change relative to the control group. The number of arrows indicates the relative magnitude of the effect.

Table 3: Stress-Induced Ulcer Model (Cold Restraint)

DrugDosageUlcer Index / Severity% Protection
Control -High0%
This compound Not SpecifiedReported "Complete Protection"Not Specified
Cimetidine 100 mg/kg↓↓~60-80%
Omeprazole 20 mg/kg↓↓↓>90%

Arrow indicators (↓) denote the direction of change relative to the control group. The number of arrows indicates the relative magnitude of the effect.

Experimental Protocols

To ensure the replicability of the findings cited, detailed methodologies for the key experimental models are provided below.

Pylorus Ligation-Induced Ulcer

This model is primarily used to assess the anti-secretory and anti-ulcer activity of a substance.

  • Animal Model: Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted for 24-48 hours before the experiment, with free access to water.

    • Under anesthesia, a midline abdominal incision is made.

    • The pyloric end of the stomach is carefully ligated, avoiding damage to the blood supply.

    • The test substance (this compound, Cimetidine, Omeprazole) or vehicle (control) is administered orally or intraperitoneally either before or immediately after ligation.

    • The abdominal incision is sutured.

    • After a period of 4-19 hours, the animals are euthanized.

    • The stomach is removed, and the gastric contents are collected to measure volume, pH, and total acidity.

    • The stomach is opened along the greater curvature and examined for ulcers.

  • Evaluation:

    • Gastric Volume: Measured in ml.

    • pH: Determined using a pH meter.

    • Total Acidity: Titrated with 0.01N NaOH.

    • Ulcer Index: Scored based on the number and severity of lesions. A common scoring system is: 0 = no ulcer, 1 = superficial ulcers, 2 = deep ulcers, 3 = perforation.

    • Percentage of Protection: Calculated using the formula: ((Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index) * 100.

Ethanol-Induced Gastric Ulcer

This model is used to evaluate the cytoprotective effects of a drug.

  • Animal Model: Wistar rats (150-200g) are commonly used.

  • Procedure:

    • Animals are fasted for 24 hours prior to the experiment, with access to water.

    • The test substance or vehicle is administered orally.

    • After a specific time (e.g., 30-60 minutes), absolute or a high concentration of ethanol (B145695) (e.g., 1 ml of 80-100% ethanol) is administered orally to induce gastric lesions.

    • After a further period (e.g., 1 hour), the animals are euthanized.

    • The stomach is removed, opened, and examined for hemorrhagic lesions in the glandular region.

  • Evaluation:

    • Ulcer Index/Lesion Score: The area of lesions is measured, or a scoring system based on the length and number of lesions is used.

    • Percentage of Protection: Calculated as described for the pylorus ligation model.

Stress-Induced Ulcer

This model investigates the protective effects of drugs against ulcers induced by physiological stress.

  • Animal Model: Wistar rats (150-200g) are often used.

  • Procedure:

    • Animals are fasted for 24 hours.

    • The test substance or vehicle is administered.

    • Animals are subjected to a stressor, most commonly cold restraint stress (immobilized in a cage and kept at a low temperature, e.g., 4°C for 2-3 hours).

    • Following the stress period, animals are euthanized.

    • The stomach is removed and examined for linear hemorrhagic lesions in the glandular portion.

  • Evaluation:

    • Ulcer Index/Severity: Scored based on the number and length of the lesions.

    • Percentage of Protection: Calculated as previously described.

Signaling Pathways and Mechanisms of Action

This compound's Proposed Mechanism of Action

Historical studies indicate that this compound's primary anti-ulcer effect is due to its cytoprotective properties, specifically through the enhancement of gastric mucus secretion. The precise signaling pathway for this action is not well-elucidated in the available literature. It is proposed that this compound directly stimulates mucus-secreting cells in the gastric mucosa.

Zolimidine_Mechanism This compound This compound GastricEpithelialCell Gastric Mucus-Secreting Epithelial Cell This compound->GastricEpithelialCell Stimulates MucusProduction Increased Synthesis and Secretion of Mucus GastricEpithelialCell->MucusProduction MucosalBarrier Enhanced Gastric Mucosal Barrier MucusProduction->MucosalBarrier UlcerProtection Protection Against Ulcerogenic Agents MucosalBarrier->UlcerProtection

Caption: Proposed mechanism of this compound's cytoprotective effect.

Mechanisms of Modern Anti-Ulcer Drugs

Modern anti-ulcer therapies primarily target the reduction of gastric acid secretion. The two main classes of drugs, H2 receptor antagonists and proton pump inhibitors, act on different stages of the acid secretion pathway in parietal cells.

Acid_Secretion_Pathways cluster_ParietalCell Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) AcidSecretion H+ Secretion (Gastric Acid) ProtonPump->AcidSecretion Final Step H2Receptor Histamine H2 Receptor cAMP cAMP H2Receptor->cAMP Activates cAMP->ProtonPump Activates Histamine Histamine Histamine->H2Receptor Binds to Cimetidine Cimetidine (H2 Blocker) Cimetidine->H2Receptor Blocks Omeprazole Omeprazole (PPI) Omeprazole->ProtonPump Irreversibly Inhibits

Caption: Signaling pathways for gastric acid secretion and targets of modern anti-ulcer drugs.

Experimental Workflow for Preclinical Anti-Ulcer Drug Screening

The general workflow for evaluating the anti-ulcer potential of a new chemical entity (NCE) is a multi-step process involving in-vitro and in-vivo models.

Experimental_Workflow Start New Chemical Entity (NCE) InVitro In-vitro Screening (e.g., cell viability, acid neutralization) Start->InVitro InVivoModels In-vivo Ulcer Models (Pylorus Ligation, Ethanol, Stress) InVitro->InVivoModels Efficacy Efficacy Assessment (Ulcer Index, % Protection) InVivoModels->Efficacy Toxicity Toxicology Studies InVivoModels->Toxicity Mechanism Mechanism of Action Studies (e.g., mucus content, acid secretion) Efficacy->Mechanism Lead Lead Compound Optimization Mechanism->Lead Toxicity->Lead

Caption: General experimental workflow for preclinical anti-ulcer drug discovery.

Zolimidine: A Comparative Analysis Against Modern Cytoprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Zolimidine, a historical cytoprotective agent, and its performance characteristics relative to newer agents used in the management of gastric mucosal injury. Due to the discontinuation of this compound from widespread clinical use, direct comparative experimental data with modern drugs is largely unavailable. This guide, therefore, presents a summary of this compound's known properties and juxtaposes them with the well-documented efficacy and mechanisms of current cytoprotective therapies, including sucralfate (B611045), misoprostol (B33685), and rebamipide (B173939).

Overview of this compound

This compound is a gastroprotective drug belonging to the imidazo[1,2-a]pyridine (B132010) class.[1][2][3] Historically, it was used in the treatment of peptic ulcers and gastroesophageal reflux disease.[2] Its primary mechanism of action is understood to be its "mucopoietic" effect, signifying its ability to enhance the production of gastric mucus.[4] This action contributes to the reinforcement of the gastric mucosal barrier, a key element of cytoprotection. Some research on the broader class of substituted imidazo[1,2-a]pyridines suggests a potential for gastric antisecretory activity through the inhibition of the H+/K+-ATPase enzyme, though this is not definitively established for this compound itself.

Comparison with Newer Cytoprotective Agents

The field of gastric protection has evolved significantly since the time of this compound's primary use. Newer agents offer diverse mechanisms of action and have been extensively studied in clinical trials. A comparative summary is presented below.

Mechanism of Action
AgentPrimary Mechanism of Action
This compound Enhancement of gastric mucus production.
Sucralfate Forms a viscous, adhesive barrier over ulcer craters, protecting them from acid, pepsin, and bile. It also stimulates local prostaglandin (B15479496) synthesis.
Misoprostol A synthetic prostaglandin E1 analog that inhibits gastric acid secretion and enhances mucosal resistance to injury by stimulating mucus and bicarbonate secretion.
Rebamipide Stimulates prostaglandin generation, increases mucus glycoprotein (B1211001) production, scavenges free radicals, and inhibits inflammatory responses.
Signaling Pathways and Cellular Effects

The cytoprotective effects of these agents are mediated by distinct cellular and molecular pathways.

Cytoprotective_Mechanisms cluster_this compound This compound cluster_sucralfate Sucralfate cluster_misoprostol Misoprostol cluster_rebamipide Rebamipide This compound This compound Mucus Increased Mucus Production This compound->Mucus stimulates Sucralfate Sucralfate Barrier Forms Protective Barrier Sucralfate->Barrier PG_Suc Prostaglandin Synthesis Sucralfate->PG_Suc stimulates Misoprostol Misoprostol Acid_Secretion Decreased Acid Secretion Misoprostol->Acid_Secretion inhibits Mucus_Bicarb Increased Mucus & Bicarbonate Secretion Misoprostol->Mucus_Bicarb stimulates Rebamipide Rebamipide PG_Reb Prostaglandin Generation Rebamipide->PG_Reb stimulates Free_Radicals Free Radical Scavenging Rebamipide->Free_Radicals Inflammation Inhibits Inflammation Rebamipide->Inflammation

Fig. 1: Simplified mechanisms of action for this compound and newer cytoprotective agents.

Performance and Efficacy Data

While direct comparative data for this compound is lacking, the efficacy of newer agents has been established in numerous clinical trials. The following tables summarize key findings from studies comparing these agents, providing a benchmark for their performance.

Sucralfate: Clinical Trial Data
ComparisonIndicationKey Findings
vs. Cimetidine (B194882)Bleeding Peptic UlcersMean transfusion requirements were the same. In the cimetidine group, 2/10 patients re-bled, versus 2/10 in the sucralfate group who required surgery for re-bleeding.
vs. CimetidineAcute Gastroduodenal UlcerNo significant difference in pain relief and healing rates. 88% of duodenal ulcers and 73% of gastric ulcers healed with sucralfate at 6 weeks.
vs. Ranitidine (B14927)Prevention of GI Bleeding in ICUImportant GI bleeding was less frequent with ranitidine (1.7%) than sucralfate (3.8%).
Misoprostol: Clinical Trial Data
ComparisonIndicationKey Findings
vs. PlaceboNSAID-induced Gastric UlcersReduced serious upper GI complications by 40% in patients with rheumatoid arthritis on NSAIDs.
vs. RanitidineDuodenal UlcerHealing rates at 8 weeks were 86.5% for misoprostol and 100% for ranitidine (not statistically significant).
vs. CimetidineDuodenal UlcerHealing with a higher dose of misoprostol was not significantly different from cimetidine.
Rebamipide: Clinical Trial Data
ComparisonIndicationKey Findings
vs. FamotidineNSAID-associated Gastric Mucosal LesionsFamotidine was superior to rebamipide in treating these lesions, with a significantly greater decrease in the Lanza score.
vs. Pantoprazole and SucralfatePost-banding Variceal UlcersRebamipide was effective in reducing the size and number of ulcers.
New vs. Old FormulationErosive GastritisA new twice-daily 150 mg formulation was not inferior to the 100 mg thrice-daily formulation in improving erosion rates.

Experimental Protocols

Detailed methodologies for evaluating cytoprotective agents are crucial for interpreting and comparing study outcomes. Below are representative experimental workflows.

Workflow for Preclinical Evaluation of a Novel Cytoprotective Agent

Preclinical_Workflow cluster_protocol Preclinical Evaluation Protocol A Animal Model Selection (e.g., Rat stress-induced ulcer model) B Drug Administration (Test agent vs. Vehicle vs. Positive Control) A->B C Induction of Gastric Injury (e.g., Ethanol, NSAID administration) B->C D Macroscopic Evaluation (Ulcer index scoring) C->D E Histopathological Analysis (Tissue staining and examination) C->E F Biochemical Assays (Measurement of mucus, prostaglandins, etc.) C->F G Data Analysis and Interpretation D->G E->G F->G

Fig. 2: A generalized workflow for the preclinical assessment of a cytoprotective drug.
Clinical Trial Protocol for Peptic Ulcer Healing

A typical clinical trial to assess the efficacy of a cytoprotective agent in healing peptic ulcers would involve the following key steps:

  • Patient Recruitment: Patients with endoscopically confirmed peptic ulcers are enrolled.

  • Randomization: Patients are randomly assigned to receive the investigational drug or a comparator (e.g., another active drug or placebo) in a double-blind manner.

  • Treatment Period: The assigned treatment is administered for a predefined period, typically 4 to 8 weeks.

  • Symptom Assessment: Patient-reported outcomes, such as pain relief, are monitored throughout the study.

  • Endoscopic Evaluation: A follow-up endoscopy is performed at the end of the treatment period to assess ulcer healing.

  • Safety Monitoring: Adverse events are recorded throughout the trial.

  • Statistical Analysis: Healing rates and other endpoints are statistically compared between the treatment groups.

Conclusion

This compound represents an early-generation cytoprotective agent with a primary mechanism centered on enhancing mucus production. While it is no longer in clinical use, understanding its properties provides a historical context for the development of newer, more mechanistically diverse agents. Modern cytoprotective drugs like sucralfate, misoprostol, and rebamipide have well-defined mechanisms of action and a substantial body of clinical evidence supporting their efficacy in various gastrointestinal disorders. The lack of direct comparative studies makes a definitive statement on this compound's relative performance impossible. However, the evolution of the field suggests that the multifaceted actions of newer agents likely offer a more robust approach to gastric mucosal protection. Future research in this area continues to focus on developing agents with improved efficacy and safety profiles, targeting novel pathways in mucosal defense and repair.

References

A Historical Perspective: Comparing the Efficacy of Zolimidine to Early H2 Receptor Antagonists for Peptic Ulcer Disease

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptic ulcer treatment preceding the modern era of proton pump inhibitors, a variety of pharmacological agents sought to mitigate the damaging effects of gastric acid. This guide provides a comparative overview of Zolimidine, a gastroprotective agent, and the early H2 receptor antagonists, cimetidine (B194882) and ranitidine (B14927), which revolutionized ulcer therapy in the late 1970s and 1980s. The data presented is based on clinical studies from that period and offers a historical context for the evolution of anti-ulcer medications.

Comparative Efficacy in Peptic Ulcer Healing

Drug ClassDrugIndicationHealing Rate (4 weeks)Healing Rate (8 weeks)Notable Side Effects
Gastroprotective This compoundDuodenal UlcerData not available in comparative formatData not available in comparative formatInformation not detailed in available literature
H2 Receptor Antagonist CimetidineDuodenal Ulcer74% - 87%[1][2]90% - 100%[1][2]Mild, transient increases in serum creatinine[2]
H2 Receptor Antagonist RanitidineDuodenal Ulcer79%[2]98%[2]Generally well-tolerated with few reported side effects[2]
H2 Receptor Antagonist RanitidineGastric Ulcer73% (cumulative)[2]88% (cumulative)[2]No adverse effects reported in the study[2]

It is important to note that the healing rates for cimetidine and ranitidine are from different studies and not from direct comparative trials with this compound. The available literature on this compound does not provide specific healing rate percentages from controlled trials in a format that allows for direct comparison.

Mechanism of Action

The fundamental difference between this compound and H2 receptor antagonists lies in their mechanism of action. H2 receptor antagonists were designed to suppress gastric acid secretion, while this compound focused on enhancing the protective mechanisms of the gastric mucosa.

This compound: A Gastroprotective Approach

This compound was characterized as a "gastroprotective" agent with a non-anticholinergic mechanism.[3] Its primary mode of action was believed to be the enhancement of gastric mucus production.[4] This approach aimed to bolster the natural defenses of the stomach lining against the corrosive effects of gastric acid. Additionally, it was found to have some gastric antisecretory activity, antagonizing acid hypersecretion induced by pentagastrin (B549294) and histamine (B1213489).[3]

Zolimidine_Mechanism This compound This compound GastricMucosa Gastric Mucosal Cells This compound->GastricMucosa Acts on MucusProduction Increased Gastric Mucus Production GastricMucosa->MucusProduction Stimulates MucosalBarrier Enhanced Mucosal Barrier Function MucusProduction->MucosalBarrier AcidDamage Protection from Acid Damage MucosalBarrier->AcidDamage

Fig. 1: Simplified mechanism of this compound's gastroprotective action.
H2 Receptor Antagonists: Targeting Acid Secretion

Cimetidine and ranitidine were at the forefront of a new class of drugs that targeted the histamine H2 receptors on parietal cells in the stomach. By blocking these receptors, they effectively inhibited histamine-stimulated gastric acid secretion, a key driver of peptic ulcer formation.

H2_Antagonist_Pathway cluster_parietal_cell Parietal Cell H2Receptor H2 Receptor ProtonPump H+/K+ ATPase (Proton Pump) H2Receptor->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Results in Histamine Histamine Histamine->H2Receptor Binds to H2Antagonist Cimetidine / Ranitidine H2Antagonist->H2Receptor Blocks

Fig. 2: Signaling pathway of H2 receptor antagonists in reducing gastric acid.

Experimental Protocols: A Glimpse into Historical Clinical Trials

The clinical trials of the 1970s and 1980s, while pioneering, often lacked the rigorous standardization of modern studies. Based on the available literature, a typical experimental workflow for evaluating these anti-ulcer drugs can be summarized.

General Methodology of Peptic Ulcer Clinical Trials (circa 1970s-1980s)

A common approach in these early clinical trials involved the following steps:

  • Patient Selection: Patients with endoscopically confirmed duodenal or gastric ulcers were recruited.

  • Randomization: Participants were randomly assigned to receive either the investigational drug (e.g., this compound, cimetidine, ranitidine) or a placebo. Many studies employed a double-blind design where neither the patient nor the investigator knew the assigned treatment.

  • Treatment Period: The treatment duration was typically 4 to 8 weeks.

  • Efficacy Assessment: The primary endpoint was ulcer healing, confirmed by endoscopy at the end of the treatment period. Symptom relief was also a key secondary endpoint.

  • Safety Monitoring: Patients were monitored for adverse effects throughout the study.

Clinical_Trial_Workflow Start Patient Recruitment (Endoscopically Confirmed Ulcer) Randomization Randomization (Double-Blind) Start->Randomization Drug Investigational Drug (e.g., this compound, Cimetidine) Randomization->Drug Group A Placebo Placebo Randomization->Placebo Group B Treatment 4-8 Week Treatment Period Endpoint Endoscopic Assessment of Ulcer Healing Treatment->Endpoint Safety Adverse Effect Monitoring Treatment->Safety Drug->Treatment Placebo->Treatment Analysis Statistical Analysis of Healing Rates Endpoint->Analysis

Fig. 3: Generalized workflow of early peptic ulcer clinical trials.

Conclusion

This compound represented a therapeutic strategy focused on enhancing the stomach's own protective mechanisms. In contrast, the advent of H2 receptor antagonists like cimetidine and ranitidine marked a paradigm shift towards potent inhibition of gastric acid secretion. While a direct quantitative comparison of efficacy is challenging due to the historical nature of the data and the lack of head-to-head trials, the available literature suggests that H2 receptor antagonists demonstrated high rates of ulcer healing and became the standard of care in their time, paving the way for the even more potent proton pump inhibitors. The study of these earlier drugs provides valuable insights into the evolution of our understanding and treatment of peptic ulcer disease.

References

A Comparative Guide to the Long-Term Efficacy and Safety of Zolimidine and Other Gastroprotective Agents in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the long-term efficacy and safety of Zolimidine and other prominent gastroprotective agents in preclinical animal models. Due to the limited availability of extensive long-term studies on this compound, a drug primarily investigated in the 1970s and 1980s, this guide draws comparisons with drugs for which more comprehensive long-term animal data are available, including proton pump inhibitors (PPIs), H2 receptor antagonists, sucralfate (B611045), and carbenoxolone (B1668346). This comparative approach aims to offer a valuable reference for researchers in the field of gastrointestinal drug development.

Mechanism of Action

This compound is a gastroprotective agent that is thought to enhance the defensive mechanisms of the gastric mucosa. Unlike many other anti-ulcer drugs, its primary action is not centered on the inhibition of gastric acid secretion. The precise long-term effects of its unique mechanism have not been extensively documented in long-term animal studies.

In contrast, other classes of gastroprotective agents have well-defined mechanisms of action that have been the subject of extensive long-term preclinical evaluation:

  • Proton Pump Inhibitors (PPIs): These drugs, such as omeprazole, irreversibly inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, leading to a profound and long-lasting suppression of gastric acid secretion.

  • H2 Receptor Antagonists: Compounds like ranitidine (B14927) competitively block histamine (B1213489) H2 receptors on parietal cells, thereby reducing gastric acid secretion, though generally to a lesser extent than PPIs.

  • Sucralfate: This agent is a complex of aluminum hydroxide (B78521) and sulfated sucrose (B13894) that polymerizes in the acidic environment of the stomach. It forms a protective barrier over the ulcer crater, shielding it from acid, pepsin, and bile salts.

  • Carbenoxolone: Derived from licorice root, carbenoxolone is believed to enhance mucus production and quality, prolong the lifespan of gastric epithelial cells, and possess anti-inflammatory properties.

Diagram: Comparative Mechanisms of Action

G cluster_this compound This compound cluster_ppi Proton Pump Inhibitors cluster_h2ra H2 Receptor Antagonists cluster_sucralfate Sucralfate cluster_carbenoxolone Carbenoxolone This compound This compound Mucosal_Defense Enhanced Mucosal Defense (e.g., Mucus, Bicarbonate) This compound->Mucosal_Defense Stimulates PPI Omeprazole (PPI) Proton_Pump H+/K+ ATPase (Proton Pump) PPI->Proton_Pump Inhibits Gastric_Acid Gastric Acid Secretion Proton_Pump->Gastric_Acid Drives H2RA Ranitidine (H2RA) H2_Receptor Histamine H2 Receptor H2RA->H2_Receptor Blocks H2_Receptor->Proton_Pump Activates Sucralfate Sucralfate Protective_Barrier Protective Barrier over Ulcer Sucralfate->Protective_Barrier Forms Carbenoxolone Carbenoxolone Mucus_Production Increased Mucus Production & Quality Carbenoxolone->Mucus_Production Enhances

Caption: Comparative Mechanisms of Action of Gastroprotective Agents.

Long-Term Efficacy in Animal Models

The long-term efficacy of this compound in preventing or healing ulcers in animal models has not been well-documented in publicly available literature. The following table summarizes available information and compares it with data from other gastroprotective agents.

Table 1: Comparison of Long-Term Efficacy in Animal Models

Drug Class Example Drug(s) Animal Model(s) Duration of Study Key Efficacy Findings Citations
Imidazopyridine Derivative This compoundLimited data availableNot specified in available literaturePrimarily short-term studies showing gastroprotective effects. Long-term efficacy data is not readily available.
Proton Pump Inhibitors (PPIs) Omeprazole, Lansoprazole (B1674482)Rat30 days to 50 weeksSustained inhibition of gastric acid secretion. Potential for rebound acid hypersecretion after discontinuation.[1][2]
H2 Receptor Antagonists Ranitidine, Sufotidine (B1681176)Dog, MouseUp to 358 weeks (Ranitidine)Maintained inhibition of histamine-stimulated acid secretion without evidence of tolerance at the receptor level.[3]
Mucosal Protectant SucralfateRat, Pig28 days to 7 days (in acute ulcer model)Stimulated gastric antral epithelial proliferation in rats. Prolonged survival in pigs with experimental ulcers.[4][5]
Mucosal Protectant CarbenoxoloneRodentsNot specified in long-term studiesPromotes healing of peptic ulcers.

Long-Term Safety and Toxicology in Animal Models

The safety profile of a drug following chronic administration is a critical aspect of preclinical evaluation. While specific long-term toxicology data for this compound is scarce, general principles of chronic toxicity testing in animals provide a framework for comparison.

Table 2: Comparison of Long-Term Safety and Toxicology in Animal Models

Drug Class Example Drug(s) Animal Model(s) Duration of Study Key Safety/Toxicology Findings Citations
Imidazopyridine Derivative This compoundLimited data availableNot specified in available literatureNo specific long-term toxicology data readily available.
Proton Pump Inhibitors (PPIs) Omeprazole, LansoprazoleRat, Dog13 weeks to 2 yearsHypergastrinemia leading to enterochromaffin-like (ECL) cell hyperplasia and in rats, gastric carcinoids at high doses. Alterations in gut microbiota. Potential for weight loss in rats with long-term lansoprazole administration.
H2 Receptor Antagonists RanitidineDogUp to 358 weeksGenerally well-tolerated with no significant alterations in gastric secretory responses to histamine over the long term.
Mucosal Protectant SucralfateRat28 daysNo significant adverse effects reported in the reviewed study. As it is minimally absorbed, systemic side effects are rare.
Mucosal Protectant CarbenoxoloneNot specified in long-term animal studiesNot specified in long-term animal studiesKnown to cause mineralocorticoid-like side effects such as sodium and water retention, and hypokalemia.

Experimental Protocols

Detailed experimental protocols for long-term studies are crucial for the interpretation and replication of findings. Below is a generalized workflow for a chronic toxicity study in rodents, which would be applicable to the evaluation of gastroprotective agents.

Diagram: Generalized Experimental Workflow for Chronic Toxicity Studies

G start Study Initiation animal_selection Animal Selection (e.g., Wistar Rats) - Both Sexes start->animal_selection acclimatization Acclimatization Period (e.g., 1-2 weeks) animal_selection->acclimatization group_allocation Random Group Allocation - Control (Vehicle) - Low Dose - Mid Dose - High Dose acclimatization->group_allocation dosing Chronic Dosing (e.g., Daily Oral Gavage) - Duration: e.g., 6-12 months group_allocation->dosing monitoring In-life Monitoring - Clinical Signs - Body Weight - Food/Water Consumption dosing->monitoring terminal_procedures Terminal Procedures - Blood Collection (Hematology, Clinical Chemistry) - Necropsy - Organ Weights dosing->terminal_procedures interim_analysis Interim Analyses (Optional) - Blood/Urine Collection monitoring->interim_analysis histopathology Histopathological Examination - Target Organs - Gross Lesions terminal_procedures->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis end Study Conclusion data_analysis->end

Caption: Generalized Workflow for Chronic Toxicity Studies in Animal Models.

Conclusion

The available preclinical data on this compound is insufficient to conduct a comprehensive evaluation of its long-term efficacy and safety in animal models. The majority of the research on this compound was conducted several decades ago, and detailed, long-term studies are not readily accessible in the public domain.

In contrast, extensive long-term animal studies have been conducted on other classes of gastroprotective agents, such as PPIs and H2 receptor antagonists. These studies have provided valuable insights into their long-term efficacy and have identified potential safety concerns, such as the hypergastrinemia and ECL cell changes associated with high-dose, long-term PPI administration in rodents. Mucosal protectants like sucralfate appear to have a favorable long-term safety profile due to their limited systemic absorption, while carbenoxolone's use is tempered by its mineralocorticoid-related side effects.

For researchers and drug development professionals, this comparative guide highlights the importance of conducting thorough, long-term preclinical safety and efficacy studies. While this compound's unique mechanism of action may hold therapeutic potential, a significant amount of modern preclinical research would be required to establish a comprehensive long-term safety and efficacy profile comparable to that of currently available gastroprotective agents. This guide underscores the evolution of preclinical safety standards and provides a comparative context for the evaluation of novel gastroprotective compounds.

References

Safety Operating Guide

Zolimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Zolimidine, a laboratory chemical and investigational drug, is crucial for ensuring personnel safety, environmental protection, and regulatory compliance. As with any laboratory-grade chemical, disposal procedures must adhere to strict protocols, managed through an institution's Environmental Health & Safety (EHS) office and in accordance with local and national regulations. The primary source of safety and disposal information, the Safety Data Sheet (SDS), should always be consulted first.

Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is used, as guided by the substance's SDS. For chemicals like this compound, this typically includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Work should be conducted in a well-ventilated area or under a chemical fume hood. Avoid creating dust or aerosols.[1][2]

Step-by-Step Disposal Procedure

The disposal of chemical waste such as this compound is a multi-step process that requires careful planning and execution. It should not be disposed of down the drain or in regular solid waste.

Step 1: Waste Characterization and Classification The first step is to determine if the this compound waste is hazardous. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] While a specific SDS for this compound is not publicly available, researchers must evaluate the compound against these criteria. Your institution's EHS office is the primary resource for making this determination.

Step 2: Segregation this compound waste must be segregated from other waste streams. Do not mix it with incompatible materials or even other types of chemical waste unless explicitly permitted by your EHS office. Keep solid and liquid waste in separate, designated containers.

Step 3: Containerization Use only approved, properly sealed, and leak-proof containers for waste collection. The container material must be chemically compatible with this compound. Ensure the container is kept closed except when adding waste.

Step 4: Labeling All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations)

  • The specific hazards (e.g., Toxic, Harmful if Swallowed)[1][2]

  • Accumulation start date

  • The name of the principal investigator or lab group

Step 5: Storage Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory. This area should be under the control of the lab personnel and away from drains, heat sources, and high-traffic areas.

Step 6: Arrange for Disposal Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself. EHS will use a licensed hazardous waste disposal vendor to ensure the final treatment and disposal are compliant with all regulations.

Disposal Process Summary

The following table summarizes the key stages and responsibilities for the proper disposal of this compound waste in a laboratory setting.

StageKey ActionsPrimary Responsibility
1. Characterization Consult SDS and EHS to classify waste (e.g., hazardous, non-hazardous).Researcher / Lab Manager
2. Segregation Keep this compound waste separate from other waste streams (solid vs. liquid, etc.).Researcher
3. Containerization Use appropriate, sealed, and compatible waste containers.Researcher
4. Labeling Attach a completed hazardous waste tag with all required information.Researcher
5. Storage Store securely in a designated satellite accumulation area.Researcher / Lab Manager
6. Disposal Schedule a pickup with the institution's EHS office for final disposal.Lab Manager / EHS Office

This compound Disposal Workflow

The logical flow for handling this compound from use to final disposal is illustrated below. This process ensures safety and compliance at each step.

G cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Operations exp Experiment Generates This compound Waste char 1. Characterize Waste (Consult SDS & EHS) exp->char seg 2. Segregate Waste (Solid, Liquid, Sharps) char->seg cont 3. Place in Approved Waste Container seg->cont label_node 4. Label Container with Hazardous Waste Tag cont->label_node store 5. Store in Satellite Accumulation Area label_node->store pickup 6. Schedule EHS Pickup store->pickup Lab personnel initiates disposal Final Disposal by Licensed Vendor pickup->disposal

Caption: Workflow for the safe disposal of this compound waste from the laboratory to final disposal.

References

Essential Safety and Logistical Information for Handling Zolimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) required for handling Zolimidine, alongside operational and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the recommended PPE, drawing from safety data sheets and general best practices for hazardous drug handling.[1][2][3][4][5]

PPE CategoryItemSpecifications
Hand Protection GlovesWear two pairs of powder-free chemotherapy gloves.[2][3][4][6] Nitrile, polyurethane, or neoprene are recommended materials.[6] Vinyl gloves are not recommended.[6] Ensure gloves comply with ASTM standard D-6978-(05)-13.[6] The outer glove should be placed over the gown cuff.[4]
Body Protection GownA disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4][5] Gowns should close in the back.[5]
Eye and Face Protection Goggles and Face ShieldUse chemical splash goggles.[5][6] For tasks with a risk of splashes or spills, a full-face shield should be worn in conjunction with goggles.[6]
Respiratory Protection Mask/RespiratorA surgical/procedure mask is recommended for general handling.[6] If there is a risk of aerosolization (e.g., when handling powder outside of a containment system), an N95 respirator should be used.[3]
Head and Foot Protection Head/Hair/Shoe CoversDisposable head, hair, beard, and shoe covers are recommended to prevent contamination of personal clothing and workspaces.[5][6]

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[7]

  • Ensure all necessary PPE is readily available and inspected for integrity before use.

  • Have a spill kit specifically for hazardous drugs accessible.

2. Handling Procedure:

  • Donning PPE: Before handling this compound, put on all required PPE in the following order: shoe covers, inner gloves, gown, outer gloves (over the gown cuff), face mask/respirator, and finally, goggles and face shield.

  • Weighing and Aliquoting: When handling this compound powder, perform these tasks within a containment device to prevent aerosolization. Use dedicated equipment (spatulas, weigh boats) that can be decontaminated or disposed of as hazardous waste.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

3. Disposal Plan:

  • All disposable PPE (gloves, gown, shoe covers, etc.) used while handling this compound must be considered contaminated waste.[2][3]

  • Place all contaminated disposable items in a designated, sealed, and clearly labeled hazardous waste container.[4][6]

  • Excess or unused this compound and its containers must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Contaminated reusable equipment must be decontaminated following a validated procedure or disposed of as hazardous waste.

4. Emergency Procedures:

  • Skin Exposure: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8]

  • Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area. If trained, use the hazardous drug spill kit to contain and clean the spill, wearing appropriate PPE. Report the spill to the appropriate safety personnel.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound is_powder Handling Powder? start->is_powder is_splash Risk of Splash? is_powder->is_splash Yes is_powder->is_splash No (Solution) is_aerosol Risk of Aerosolization? is_splash->is_aerosol Yes is_splash->is_aerosol No add_shield Add Face Shield is_splash->add_shield Yes base_ppe Standard PPE: - Double Gloves - Gown - Goggles is_aerosol->base_ppe No add_respirator Use N95 Respirator is_aerosol->add_respirator Yes proceed Proceed with Caution base_ppe->proceed add_shield->proceed add_respirator->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zolimidine
Reactant of Route 2
Reactant of Route 2
Zolimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。